molecular formula C15H18O5 B1177376 Cerec CAS No. 131552-79-9

Cerec

Cat. No.: B1177376
CAS No.: 131552-79-9
Attention: For research use only. Not for human or veterinary use.
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Description

Cerec, also known as this compound, is a useful research compound. Its molecular formula is C15H18O5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

131552-79-9

Molecular Formula

C15H18O5

Synonyms

Cerec

Origin of Product

United States

Foundational & Exploratory

The Evolution of CEREC CAD/CAM Technology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the history, technological advancements, and core components of the Chairside Economical Restoration of Esthetic Ceramics (CEREC) system.

Introduction

Since its inception, Chairside Economical Restoration of Esthetic Ceramics (this compound) has revolutionized restorative dentistry by enabling the fabrication of all-ceramic dental restorations in a single patient visit. This technology integrates computer-aided design (CAD) and computer-aided manufacturing (CAM) to create inlays, onlays, crowns, and veneers with high precision and aesthetic quality. This technical guide provides an in-depth exploration of the history, development, and core technological components of the this compound system, tailored for researchers, scientists, and drug development professionals interested in advanced dental materials and technologies.

A Journey Through Time: The History and Development of this compound

The concept of chairside CAD/CAM dentistry was pioneered in the early 1980s by Dr. Werner Mörmann and Dr. Marco Brandestini at the University of Zurich.[1][2][3][4] Their vision was to overcome the limitations of traditional restorative methods, which required multiple appointments and laboratory involvement.[5][6] The first this compound restoration was placed in 1985, marking a significant milestone in digital dentistry.[1][3][5]

Siemens acquired the license for this compound in 1986 and launched the first commercial unit, this compound 1, in 1987.[1] This initial system, however, was limited to producing inlays and had a 2D software interface.[7] Over the decades, the technology has undergone significant evolution, with continuous improvements in hardware, software, and materials. In 1997, the dental division of Siemens became Sirona Dental Systems, which has since merged with Dentsply to form Dentsply Sirona, the current manufacturer of the this compound system.[1]

Key milestones in the development of this compound technology are outlined below:

  • 1980: Development of the this compound process begins at the University of Zurich.[1]

  • 1985: The first patient is treated with a this compound restoration.[1][3][5]

  • 1987: Launch of this compound 1 by Siemens.[1]

  • 1994: Introduction of this compound 2, with the capability to fabricate crowns.

  • 2000: Release of this compound 3, featuring a Windows-based software.[1]

  • 2003: The advent of 3D software, providing a more intuitive design process.[1][8]

  • 2009: Launch of the Bluecam intraoral scanner, utilizing blue light for enhanced precision.[1]

  • 2012: Introduction of the Omnicam, the first powder-free color intraoral scanner.[1]

  • 2019: Release of the Primescan intraoral scanner, offering a high level of accuracy and speed.[1]

  • 2020: Introduction of the Primemill, a high-speed milling unit.[1]

  • 2022: Integration with the DS Core cloud-based platform.[1]

Core Technology: A Deeper Dive

The this compound system comprises three core components: the intraoral scanner for digital impression acquisition, the CAD software for restoration design, and the CAM milling unit for fabrication.

Intraoral Scanners: Capturing the Digital Impression

The evolution of intraoral scanners is central to the advancement of the this compound system. These devices capture precise three-dimensional images of the prepared tooth and surrounding dentition, eliminating the need for conventional impression materials.

Table 1: Technical Specifications and Performance of this compound Intraoral Scanners

Scanner GenerationTechnologyPowder RequirementColor ScanningData Acquisition RateReported Trueness (µm)Reported Precision (µm)
Bluecam Blue Light LEDYesNo-9.6 - 16.32.4 - 9.3
Omnicam White Light LEDNoYes-21.7 - 45.216.2
Primescan High-frequency contrast analysisNoYesUp to 1 million 3D points/sec12.3 - 3810 - 46.14

Data compiled from multiple in-vitro studies. Accuracy values can vary based on experimental setup and methodology.

CAD Software: The Art of Digital Design

The this compound software is the brain of the system, transforming the 3D scan data into a virtual model for restoration design. The software has evolved from a 2D interface to a sophisticated 3D platform with artificial intelligence (AI) and machine learning capabilities.

Key features of modern this compound software include:

  • Biojaw Algorithm: This feature uses biostatistical data to generate a patient-specific initial restoration proposal based on the morphology of the scanned teeth.

  • Virtual Articulator: This tool simulates the patient's jaw movements, allowing for the functional design of the restoration's occlusal surface to ensure proper bite and avoid interferences.

  • Intuitive User Interface: The software guides the user through a streamlined five-phase workflow: administration, acquisition, model, design, and manufacture.

CAM Milling Units: From Digital Design to Physical Restoration

The milling unit is the manufacturing component of the this compound system, carving the designed restoration from a solid block of ceramic or composite material. The evolution of milling units has focused on increasing speed, precision, and the range of processable materials.

Table 2: Technical Specifications and Performance of this compound Milling Units

Milling UnitNumber of MotorsMilling Time (Single Crown)Milling Accuracy (µm)Wet/Dry MillingSupported Materials
This compound 3 2~15-20 minutes-WetFeldspathic ceramics, Leucite-reinforced glass-ceramics
This compound MC X 2~11 minutes± 25Wet/DryGlass-ceramics, Lithium disilicate, Zirconia, Polymers
This compound MC XL 4~8-12 minutes± 25Wet/DryGlass-ceramics, Lithium disilicate, Zirconia, Polymers
This compound Primemill 4~5-12 minutes (Zirconia in ~5 min)-Wet/DryGlass-ceramics, Lithium disilicate, Zirconia, Polymers, Composites

Experimental Protocols for Performance Validation

The accuracy and efficacy of the this compound system have been extensively validated through numerous in-vitro and in-vivo studies. A common experimental protocol for evaluating the accuracy of intraoral scanners involves the following steps:

  • Reference Model Fabrication: A standardized master model with prepared teeth is fabricated.

  • Reference Scan: The master model is scanned with a high-precision industrial or laboratory scanner to create a reference dataset (STL file).

  • Intraoral Scanning: The master model is scanned multiple times with the intraoral scanner being tested.

  • Data Superimposition: The STL files generated from the intraoral scans are superimposed onto the reference dataset using specialized 3D analysis software.

  • Accuracy Measurement: The software calculates the deviations between the test and reference scans to determine the trueness (closeness to the actual value) and precision (reproducibility of measurements). Statistical analysis is then performed to evaluate significant differences.

The marginal fit of milled restorations is another critical parameter that is frequently evaluated. A common methodology for this assessment is the replica technique:

  • Restoration Fabrication: A restoration is milled using the CAD/CAM system.

  • Replica Material Application: A low-viscosity silicone material is applied to the intaglio surface of the restoration, which is then seated onto the master die.

  • Sectioning and Measurement: After the silicone has set, the restoration is removed, and the silicone replica is carefully sectioned. The thickness of the silicone at predefined points along the margin is then measured under a microscope to determine the marginal gap.

Visualizing the this compound Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the this compound system.

CEREC_Workflow cluster_acquisition Acquisition Phase cluster_design Design Phase cluster_manufacturing Manufacturing Phase prep Tooth Preparation scan Intraoral Scanning prep->scan model 3D Model Generation scan->model margin Margin Definition model->margin design Restoration Design (Biojaw) margin->design milling Milling design->milling finishing Sintering & Finishing milling->finishing seating seating finishing->seating Final Seating

Caption: The streamlined workflow of the this compound system, from patient to final restoration.

Software_Workflow start Start Design scan_data Import 3D Scan Data start->scan_data auto_margin AI-Powered Automatic Margin Detection scan_data->auto_margin manual_refinement Manual Margin Refinement auto_margin->manual_refinement If needed biojaw_proposal Biojaw Initial Proposal auto_margin->biojaw_proposal Accept manual_refinement->biojaw_proposal design_tools Utilize Design Tools (Form, Contacts, Occlusion) biojaw_proposal->design_tools virtual_articulator Check with Virtual Articulator design_tools->virtual_articulator virtual_articulator->design_tools Adjust finalize Finalize Design virtual_articulator->finalize Accept export Export to Milling Unit finalize->export

Caption: Logical flow of the this compound software's design phase.

Conclusion

The this compound CAD/CAM system has fundamentally transformed the field of restorative dentistry, evolving from a pioneering concept to a sophisticated and indispensable technology. Continuous innovation in intraoral scanning, software design, and milling technology has led to significant improvements in the accuracy, speed, and range of clinical applications. For researchers and professionals in dental material science and biomedical engineering, the this compound system represents a powerful platform for the development and evaluation of new restorative materials and digital dental technologies. As the technology continues to advance, particularly with the integration of artificial intelligence and cloud-based platforms, the potential for further enhancements in efficiency, accuracy, and patient outcomes remains vast.

References

The Evolution of CEREC Software: A Technical Deep Dive for Dental Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the capabilities and advancements of CEREC software versions, tailored for researchers, scientists, and drug development professionals.

Since its inception, the Chairside Economical Restoration of Esthetic Ceramics (this compound) system has revolutionized restorative dentistry. At the heart of this evolution lies its ever-advancing software, which has transformed from a tool for simple inlays to a comprehensive platform for complex restorative and implant workflows. This technical guide explores the evolution of this compound software, detailing the key advancements, quantitative performance metrics, and underlying methodologies that have shaped its development.

A Journey Through Time: Key Milestones in this compound Software

The this compound software has undergone a remarkable transformation since its introduction in the late 1980s. Each major release has brought significant enhancements in user interface, design capabilities, and integration with new hardware, consistently pushing the boundaries of chairside digital dentistry.

The Early Years: From 2D to 3D (this compound 1, 2, and 3)

The journey began with this compound 1 in 1987, the world's first dental CAD/CAM system, which allowed for the fabrication of basic inlays using a two-dimensional design process.[1][2] The introduction of this compound 2 in 1994 expanded the indications to include onlays, crowns, and veneers.[2] A significant leap occurred in 2000 with the Windows-based this compound 3, which, in 2003, introduced 3D software, enabling dentists to design restorations on a three-dimensional model of the prepared tooth.[2][3] This marked a pivotal moment, offering a more intuitive and accurate design experience.

The Biogeneric Revolution and Enhanced Imaging (this compound Software 3.8 and 4.x)

A paradigm shift in dental restoration design arrived in 2010 with the introduction of the Biogeneric algorithm in this compound software version 3.8.[2] This innovative approach analyzes the patient's existing dentition to individually reconstruct the occlusal surfaces of damaged or missing teeth, resulting in a more natural and patient-specific restoration proposal.[2][4]

The 4.0 version, released in 2011, focused on simplifying the user interface with more intuitive menu navigation.[2] This era also saw significant advancements in intraoral scanning technology with the introduction of the this compound AC Bluecam in 2009, which used short-wave blue light for increased precision, and the game-changing this compound Omnicam in 2012, which offered powder-free scanning in natural color.[2]

Subsequent 4.x versions continued to expand the software's capabilities. This compound SW 4.2, released in 2013, introduced smile design, implant prosthetics, and the this compound Guide 2 for surgical guide fabrication.[2] The "Biojaw" feature, an evolution of the Biogeneric concept, was introduced in this compound SW 4.4.[2] A major step towards a more open system was taken with this compound SW 4.5 in 2017, which enabled the export of scan data in STL format, enhancing collaboration with dental laboratories and other software platforms.[5] This version also introduced a shade detection feature.[2] this compound SW 4.6, released in 2018, brought further refinements and the introduction of this compound Guide 3.[2]

The Era of Artificial Intelligence and Cloud Connectivity (this compound Software 5 and beyond)

The fifth generation of this compound software, introduced in 2019 alongside the Primescan AC, marked a significant leap forward with the integration of artificial intelligence.[2] This new generation software featured a redesigned, more user-friendly interface and automated many of the design steps.[6][7]

This compound SW 5.1 brought performance upgrades to existing this compound Omnicam units and introduced automatic artifact removal.[6][7] A notable advancement in this compound SW 5.2 (2021) was the introduction of an "Articulator Mode" for dynamic occlusion simulation and expanded export options.[2]

The most recent versions have focused on cloud connectivity and streamlined workflows. In 2022, the DS Core cloud-based platform replaced the Connect Case Center.[2] this compound SW 5.3, released in 2024, fully connects this compound workflows to the DS Core platform and integrates with the Primescan 2, the first cloud-native intraoral scanner.[2][8] This integration allows for remote case management, simplified data sharing, and centralized manufacturing control.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and capabilities of different this compound software versions and associated hardware.

Software VersionKey Features IntroducedHardware IntegrationData Export
This compound 1 (1987) 2D design for inlaysThis compound 1 UnitProprietary
This compound 2 (1994) Inlays, onlays, crowns, veneersThis compound 2 UnitProprietary
This compound 3 (2000/2003) Windows-based, 3D design softwareRedcamProprietary
This compound SW 3.8 (2010) Biogeneric occlusal surface designBluecamProprietary
This compound SW 4.0 (2011) Simplified user interfaceBluecam, OmnicamProprietary
This compound SW 4.2 (2013) Smile design, implant prosthetics, this compound Guide 2OmnicamProprietary
This compound SW 4.4 Biojaw updateOmnicamProprietary
This compound SW 4.5 (2017) Shade detection, Open Scan Export (STL)OmnicamSTL
This compound SW 4.6 (2018) This compound Guide 3Omnicam, PrimescanSTL
This compound SW 5.0 (2019) AI-driven design, new user interfacePrimescanSTL, dxd
This compound SW 5.1 Automatic artifact removalPrimescan, OmnicamSTL, dxd
This compound SW 5.2 (2021) Virtual Articulator Mode, expanded export optionsPrimescan, OmnicamSTL, dxd
This compound SW 5.3 (2024) DS Core integration, cloud-native workflowPrimescan, Primescan 2Cloud-based (DS Core)
ScannerSoftware CompatibilityScanning TechnologyPowder RequirementAccuracy (Full Arch Trueness)
Bluecam This compound SW 3.x, 4.xBlue light LEDRequired~34 µm (Quadrant)
Omnicam This compound SW 4.x, 5.xWhite light LEDNot required~56.45 ± 7.80 µm
Primescan This compound SW 5.xHigh-frequency contrast analysisNot required~47.29 ± 5.47 µm

Experimental Protocols

Understanding the methodologies behind the validation of this compound software and hardware is crucial for a scientific audience. While detailed protocols for every internal study are not publicly available, published clinical studies provide insight into the methods used to evaluate accuracy and clinical performance.

Typical Methodology for Accuracy Studies:

A common approach to assess the trueness and precision of intraoral scanners and their associated software involves the following steps:

  • Reference Model: A master model (e.g., a dentoform or a patient's cast) is scanned with a high-precision industrial or laboratory scanner to create a reference dataset (STL file).

  • Intraoral Scanning: The same model is then scanned multiple times with the intraoral scanner and software being evaluated.

  • Data Superimposition: The scanned datasets are superimposed onto the reference dataset using specialized 3D analysis software (e.g., Geomagic Control X).

  • Deviation Analysis: The software calculates the average and maximum deviations between the scanned and reference models, providing a quantitative measure of trueness (closeness to the true value) and precision (reproducibility of measurements).

One in-vivo clinical study evaluating the accuracy of the this compound Omnicam and Primescan involved taking conventional impressions and digital impressions of seven participants. The conventional impressions were digitized with a laboratory scanner to serve as the reference model. The digital impressions were then compared to this reference to determine trueness and precision.[9]

Key Technological Concepts

Biogeneric and Biojaw Algorithms:

The Biogeneric algorithm represents a significant departure from earlier database-driven design methods. Instead of relying on a library of pre-existing tooth shapes, it mathematically analyzes the patient's remaining dentition to generate a patient-specific occlusal morphology.[1][4] This approach considers the individual's unique dental anatomy, leading to more natural-looking and functionally harmonious restorations. The Biojaw feature is an extension of this concept, further refining the initial proposal based on a comprehensive analysis of the entire scanned arch.[4]

Virtual Articulator:

Introduced in this compound SW 4.2, the virtual articulator simulates the dynamic movements of the patient's jaw.[10] By setting parameters such as condylar inclination, Bennett angle, and immediate side shift, clinicians can visualize and adjust the occlusion of the restoration in motion, helping to identify and eliminate potential interferences before milling.[10] This feature is particularly valuable for complex cases and full-mouth rehabilitations.

DS Core Integration:

The integration of this compound software with the DS Core cloud platform represents a major step towards a fully connected digital workflow.[8] This allows for:

  • Remote Case Management: Access and manage patient cases from any internet-connected device.

  • Seamless Collaboration: Easily share scan data and designs with dental laboratories and other partners.

  • Centralized Manufacturing: Send milling jobs to the Primemill from any location within the practice network.[8]

  • Automated Updates: Receive the latest software and firmware updates automatically.

Workflow Diagrams (Graphviz)

The following diagrams illustrate key workflows within the this compound software ecosystem.

CEREC_Chairside_Workflow Scan 1. Intraoral Scan (Primescan/Omnicam) Design 2. Restoration Design (this compound Software) Scan->Design Digital Impression Mill 3. Milling (Primemill/MC XL) Design->Mill Milling Data Finish 4. Finishing & Seating Mill->Finish Milled Restoration

Caption: A simplified overview of the this compound chairside workflow.

CEREC_DS_Core_Workflow cluster_Practice Dental Practice cluster_Cloud DS Core Scan 1. Intraoral Scan Design_On_Prem 2a. On-Premise Design (this compound Software) Scan->Design_On_Prem DS_Core 3. Case Management & Collaboration Scan->DS_Core Upload Mill 4. Milling Design_On_Prem->Mill Design_Cloud 2b. Cloud-Based Design (DS Core) Design_Cloud->Mill Send to Mill DS_Core->Design_Cloud DS_Core->Mill Remote Start

Caption: The integrated workflow between this compound and the DS Core platform.

This compound vs. inLab Software: A Clear Distinction

While both this compound and inLab are CAD/CAM software solutions from Dentsply Sirona, they serve different primary purposes.

  • This compound Software: Designed for chairside use by dentists, enabling the entire workflow from scanning to restoration seating in a single visit. It is optimized for speed, ease of use, and a focused range of indications.

  • inLab Software: A more comprehensive laboratory software intended for dental technicians. It offers a wider range of indications, more advanced design tools, and greater flexibility in material and hardware choices. It is the central hub for dental laboratories to receive digital impressions from various sources (including this compound) and produce a wide array of dental prosthetics.

The workflow between the two is often collaborative. A dentist using this compound can send a digital impression to a dental lab that uses inLab for the design and fabrication of more complex restorations or those requiring materials not available for chairside milling.[11]

Conclusion

References

CEREC Biogeneric Design: A Technical Overview of Initial Clinical Performance and Design Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the clinical performance and underlying design principles of the CEREC Biogeneric software. While specific "initial clinical results" focusing solely on the introduction of the "Biogeneric" feature are not extensively documented as a standalone category in clinical literature, this whitepaper synthesizes long-term clinical data of this compound restorations, which form the foundation of the system's performance, and evaluates the comparative efficacy of different Biogeneric design modes.

Introduction to this compound and Biogeneric Design

The this compound (Chairside Economical Restoration of Esthetic Ceramics) system has been a significant part of digital dentistry for over two decades, enabling the fabrication of high-quality ceramic restorations in a single dental visit.[1][2] A key evolution in the this compound software was the introduction of the "Biogeneric" design model. This model utilizes a 3D data library of hundreds of scans of intact human teeth to mathematically construct a missing tooth surface by analyzing the remaining tooth structure and adjacent teeth.[3] This approach aims to create restorations with natural occlusal morphology and function, moving away from standardized tooth libraries.[3][4]

The this compound software offers three primary Biogeneric design modes:

  • Biogeneric Individual (BI): This mode generates a restoration proposal based on the morphology of the patient's remaining dentition, creating a customized and individualized result.[4]

  • Biogeneric Copy (BC): This mode allows for the duplication of the pre-existing tooth morphology.[5][6] It is particularly useful when the original tooth has ideal contours and contact points or when replicating a crown under a partial denture.[5][6]

  • Biogeneric Reference (BR): This mode uses a contralateral tooth as a template to create a mirrored restoration.

Clinical Performance of this compound Restorations

Numerous long-term studies have demonstrated the high success and survival rates of this compound restorations. This data provides a crucial baseline for the performance of restorations designed with the Biogeneric software.

Quantitative Clinical Data Summary

The following tables summarize key findings from various clinical studies on this compound restorations.

Study FocusNumber of RestorationsObservation PeriodSuccess/Survival RateKey Findings
Chairside Inlays/Onlays 2,3289 years95.5% success rateFailures were mainly due to tooth extraction, with no correlation to restoration size or location.[7]
Inlays/Onlays 1,01118 years84.4% probability of successVital teeth showed a significantly higher success rate (88%) compared to non-vital teeth (50%). The use of a functional dentin adhesive increased the success rate by 10%.[7]
Veneers 6179.5 years94% on natural teeth, 91% on prosthetic elementsDemonstrates high success rates for aesthetic restorations.[7]
Crowns (VITA Mark II) 208Not specified97.0% for "classic" crowns, 92.9% for "reduced" crowns, 87.1% for molar endocrowns, 68.8% for premolar endocrownsPerformance varied with the type of crown preparation.[7]
Crowns (VITA Mark II) in a dental practice 65Up to 4 years95.4% success rate (Kaplan-Meier)Failures were due to ceramic fractures and one debonding.[7]
This compound 3D Inlays 623 years95% survival rateDemonstrates that even dentists with limited experience can achieve good clinical results after training.[8]
CAD-CAM Ceramic Restorations (this compound 1) 22610 years85.7% survival rateSurvival rates are comparable to cast gold restorations.[9]
This compound CAD/CAM Inlays and Onlays (this compound-1) Not specified10 years90.4% success rateHigh patient satisfaction was reported.[1]
Large this compound 2 Restorations in deeply destroyed teeth 787 years86.9% survival rateSuitable for restoring extensive coronal defects.[10]

Comparative Evaluation of Biogeneric Design Modes

Studies have been conducted to compare the different Biogeneric design modes in terms of occlusal contacts and morphology.

StudyDesign Modes ComparedKey Findings
Evaluation of biogeneric design techniques with this compound CAD/CAM system Biogeneric Individual (BI), Biogeneric Copy (BC), Biogeneric Reference (BR)BI and BR designs showed a significantly higher percentage of identical virtual contacts with the original gypsum casts compared to the BC design.[3][11][12] Subjectively, students found BI and BR designs to have more natural fissure morphology and cusp shape.[3][11][12]
Comparison and evaluation of the morphology of crowns generated by biogeneric design technique with this compound chairside system Biogeneric Copy (BC), Biogeneric Individual (BI), Biogeneric Reference (BR)The BC mode produced crowns with morphologies more similar to the original teeth and required the shortest adjustment time.[13][14][15] Subjective evaluation by doctors rated the BC group significantly better than the BI and BR groups.[13][14][15]

Experimental Protocols

The methodologies of the cited clinical studies generally follow a standardized approach for the placement and evaluation of this compound restorations.

General Protocol for Clinical Studies of this compound Restorations
  • Patient Selection: Patients in need of inlays, onlays, crowns, or veneers meeting specific clinical criteria were enrolled.

  • Tooth Preparation: Teeth were prepared according to standard protocols for all-ceramic restorations.

  • Digital Impression: An intraoral scanner (e.g., this compound Bluecam) was used to capture a digital impression of the prepared tooth, adjacent teeth, and the opposing arch.[7]

  • Restoration Design: The restoration was designed using the this compound software, employing one of the Biogeneric design modes.

  • Milling: The restoration was milled from a solid ceramic block (e.g., VITA Mark II).[7]

  • Cementation: The restoration was adhesively bonded using a dual-curing composite cement.[7][9]

  • Follow-up and Evaluation: Patients were recalled at regular intervals (e.g., 6 months, 1 year, and annually thereafter).[8] Restorations were evaluated using modified US Public Health Service (USPHS) criteria, assessing factors such as marginal integrity, anatomic form, color match, secondary caries, and patient satisfaction.[8]

Protocol for Comparative Studies of Biogeneric Design Modes
  • Cast and Impression: Maxillary and mandibular casts were obtained from fully dentate individuals.[3][11][12][13] Digital impressions were then taken from these casts.[3][11][12][13]

  • Tooth Preparation: A specific tooth (e.g., maxillary central incisor or first molar) was prepared for a full crown on the cast.[3][11][12][13] A digital impression of the prepared tooth was then acquired.[3][11][12][13]

  • Crown Design: Three different crown designs were generated for the same prepared tooth using the BI, BC, and BR modes of the this compound software, with no manual adjustments made to the initial proposals.[3][11]

  • Analysis:

    • Occlusal Contact Analysis: Occlusal images of the designs with their virtual contacts were superimposed on images of the original gypsum casts to determine the percentage of corresponding contacts.[3][11][12]

    • Morphological Analysis: The 3D morphology of the auto-generated crowns was compared to the original teeth and to crowns modified by a technician using software like Geomagic Qualify.[13][14] The time required for clinical adjustment was also recorded.[13][14]

    • Subjective Evaluation: The designs were evaluated by dentists or dental students based on criteria such as the naturalness of fissure morphology, cusp shape, and overall occlusal morphology.[3][11][13]

Visualizing the this compound Biogeneric Workflow

The following diagrams illustrate the general workflow for creating a this compound restoration using the Biogeneric design software.

CEREC_Biogeneric_Workflow cluster_pre_op Pre-operative Phase cluster_prep Preparation Phase cluster_design Design Phase (this compound Software) cluster_fabrication Fabrication Phase cluster_placement Placement Phase Patient_Consultation Patient Consultation and Planning Pre_Op_Scan Pre-operative Scan (for Biogeneric Copy/Reference) Patient_Consultation->Pre_Op_Scan Tooth_Preparation Tooth Preparation Pre_Op_Scan->Tooth_Preparation Digital_Impression Digital Impression of Preparation, Quadrant, and Opposing Arch Tooth_Preparation->Digital_Impression Model_Generation 3D Model Generation Digital_Impression->Model_Generation Margin_Marking Margin Identification Model_Generation->Margin_Marking Biogeneric_Proposal Biogeneric Restoration Proposal Generation Margin_Marking->Biogeneric_Proposal Design_Refinement Manual Design Refinement (Optional) Biogeneric_Proposal->Design_Refinement Milling Milling of the Restoration Design_Refinement->Milling Finishing_Polishing Finishing and Polishing Milling->Finishing_Polishing Try_In Try-In and Adjustment Finishing_Polishing->Try_In Bonding Adhesive Bonding Try_In->Bonding Final_Check Final Occlusal Check and Polish Bonding->Final_Check

Caption: General workflow for a single-visit this compound restoration using Biogeneric design.

Biogeneric_Design_Modes cluster_modes Biogeneric Design Mode Selection Input_Data Patient's Digital Impression Data (Prepared Tooth, Adjacent Teeth, Opposing Arch) BI Biogeneric Individual (BI) Input_Data->BI BC Biogeneric Copy (BC) Input_Data->BC BR Biogeneric Reference (BR) Input_Data->BR Output_Proposal Generated Restoration Proposal BI->Output_Proposal Analyzes existing morphology BC->Output_Proposal Copies pre-operative scan BR->Output_Proposal Mirrors contralateral tooth

Caption: Logical relationship of the different this compound Biogeneric design modes.

Conclusion

The clinical success of this compound restorations is well-documented, with high long-term survival rates. The introduction of the Biogeneric design philosophy represents a significant advancement in the system's ability to create restorations that mimic natural tooth morphology and function. While the choice between Biogeneric Individual, Copy, and Reference modes may depend on the specific clinical situation, the underlying technology provides a robust platform for predictable and aesthetically pleasing results. The Biogeneric Copy mode, in particular, shows promise for its accuracy and efficiency in replicating existing tooth forms. Continued long-term clinical studies will be beneficial in further elucidating the performance of restorations designed with these specific modes.

References

scientific basis for single-visit restorations with Cerec

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Scientific Basis of Single-Visit Restorations with CEREC

Introduction

The integration of computer-aided design and computer-aided manufacturing (CAD/CAM) into dentistry has revolutionized restorative procedures. The Chairside Economical Restoration of Esthetic Ceramics (this compound) system is at the forefront of this evolution, enabling the fabrication of all-ceramic restorations in a single dental visit. This technical guide provides a comprehensive overview of the scientific principles and evidence that form the basis for single-visit this compound restorations. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material science, clinical performance, and technological accuracy of this system.

Clinical Performance and Longevity

The long-term success of this compound restorations has been substantiated by numerous clinical studies. Systematic reviews and long-term clinical trials have demonstrated high survival rates, comparable to traditional restorative materials like gold.[1][2]

Quantitative Data on Clinical Survival Rates

The clinical efficacy of this compound restorations is well-documented in the scientific literature. The following table summarizes the findings of key long-term studies.

Study (Author, Year)Duration of ObservationNumber of RestorationsType of RestorationSurvival RateKey Findings
Posselt & Kerschbaum, 20039 years2,328Inlays and Onlays95.5%Failures were primarily due to tooth extraction, with no correlation to restoration size or location.[1]
Otto & De Nisco, 200210 yearsNot specifiedInlays and Onlays (this compound 1)90.4%Demonstrated acceptable long-term performance of feldspathic ceramic restorations in a private practice setting.[1]
Reiss, 20019-12 years1,010Inlays and OnlaysNot specifiedOngoing evaluations demonstrated good clinical performance based on criteria like tooth vitality and marginal quality.[3]
Martin & Jedynakiewicz, 1999 (Systematic Review)4.2 years (mean)Not specifiedInlays97.4% (mean)The predominant reasons for failure were ceramic fracture, tooth fracture, and postoperative hypersensitivity.[4]
Experimental Protocols: A Synopsis

Study Design: The majority of these studies are prospective or retrospective clinical trials conducted in private practice or university settings.

Inclusion Criteria: Patients requiring posterior inlays, onlays, or crowns were typically included. Teeth included were vital and asymptomatic, with sufficient remaining tooth structure for adhesive bonding.

Restorative Protocol:

  • Tooth Preparation: Standardized cavity preparations were performed with defined geometric parameters, such as minimum ceramic thickness of 1.5-2.0 mm.[5][6]

  • Digital Impression: An intraoral scanner (e.g., this compound Bluecam, Omnicam, or Primescan) was used to create a 3D digital model of the prepared tooth and surrounding dentition.[7][8][9]

  • Restoration Design: The restoration was designed using the this compound CAD software.[9][10]

  • Milling: The designed restoration was milled from a pre-manufactured ceramic block.[8][9]

  • Finishing and Polishing: The milled restoration was tried in, adjusted, and then polished or glazed.

  • Adhesive Luting: The restoration was bonded to the tooth structure using an adhesive resin cement protocol. This typically involves etching and silanization of the ceramic surface and application of a bonding agent to the tooth.[11][12][13]

Evaluation Criteria: Restorations were evaluated at baseline and at regular follow-up intervals by independent examiners. The criteria for evaluation often included:

  • Anatomic form and contour

  • Marginal integrity and discoloration

  • Secondary caries

  • Postoperative sensitivity

  • Color stability and surface texture

  • Fracture of the restoration or tooth

Statistical Analysis: Survival rates were often calculated using Kaplan-Meier survival analysis. Statistical tests such as the chi-square test were used to identify factors influencing the success of the restorations.[3]

Material Science of this compound Ceramic Blocks

The success of this compound restorations is intrinsically linked to the properties of the materials used. The ceramic blocks are industrially manufactured, ensuring a high degree of homogeneity and minimizing defects.[1] A variety of materials are available, each with specific indications.[14]

Quantitative Data on Material Properties
Material TypeExample Brand(s)Biaxial Flexural Strength (MPa)Key Characteristics & Indications
Feldspathic CeramicVITA Mark II, this compound Blocs~160Enamel-like wear properties, excellent polishability. Indicated for inlays, onlays, and veneers.[5][15]
Leucite-Reinforced Glass-CeramicIPS Empress CAD~160Good esthetics and translucency. Recommended for anterior crowns, veneers, inlays, and onlays with low occlusal stress.[15]
Lithium Disilicate Glass-CeramicIPS e.max CAD360-400 (after crystallization)High strength and excellent esthetics. Milled in a "blue" state (130-150 MPa) and then crystallized. Suitable for crowns, veneers, inlays, and onlays.[14][15]
Advanced Lithium DisilicateThis compound Tessera> 700Very high strength due to a composition of lithium disilicate and virgilite. Allows for a very fast firing time.[16]
ZirconiaKatana ZirconiaVaries by typeHighest strength, making it ideal for posterior crowns, bridges, and implant restorations where bite forces are high.[14]
Polymer-Infiltrated Ceramic (Hybrid)VITA Enamic~150Combines the properties of ceramic and polymer, offering flexibility and ease of adjustment. Indicated for inlays, onlays, and single-unit crowns.[14][15]
Experimental Protocols for Material Testing

Flexural Strength Testing (Biaxial):

  • Sample Preparation: Disc-shaped specimens of a standardized diameter and thickness are prepared from the ceramic blocks.

  • Testing Apparatus: A universal testing machine is used with a piston-on-three-ball setup. The disc is supported by three balls, and the load is applied to the center of the opposite side by a piston.

  • Procedure: The load is applied at a constant crosshead speed until fracture occurs.

  • Calculation: The biaxial flexural strength is calculated from the fracture load, the dimensions of the specimen, and the geometry of the testing fixture. This method is preferred for brittle materials as it minimizes edge failures.

Accuracy of the Digital Workflow

The precision of the final restoration is dependent on the accuracy of each step in the digital workflow, from scanning to milling.

Digital Impression Accuracy

The accuracy of intraoral scanners is a critical factor. Studies have shown that the type of scanner and the materials of adjacent teeth can influence the trueness and precision of the digital impression.[7][17] Newer generation scanners, such as the Primescan, have demonstrated high levels of accuracy, comparable to conventional impression techniques for full-arch scans.[18]

Key Findings on Scanner Accuracy:

  • The this compound Bluecam has a reported scanning accuracy of approximately 19 µm.[2]

  • An in-vivo study showed that among the tested scanners, only Primescan had no significant deviations in long-span accuracy compared to conventional impressions.[18]

  • The material of adjacent teeth can affect scanning accuracy, with zirconia restorations sometimes leading to lower trueness.[7][17]

Marginal Fit of Milled Restorations

The marginal gap of a restoration is a key determinant of its long-term success. Studies have shown that the marginal fit of this compound restorations is within a clinically acceptable range. One extensive study on 2,328 chairside inlays and onlays found an average margin width of 236 µm ± 96.8 µm.[2]

Visualizing Key Processes and Relationships

This compound Single-Visit Restoration Workflow

The following diagram illustrates the streamlined workflow of a single-visit this compound restoration, from patient examination to the final placement of the crown.

CEREC_Workflow cluster_prep Preparation Phase cluster_digital Digital Phase cluster_fabrication Fabrication Phase cluster_placement Placement Phase start Patient Examination & Diagnosis prep Tooth Preparation start->prep scan Intraoral Digital Scan prep->scan design Restoration Design (CAD) scan->design mill Milling of Ceramic Block (CAM) design->mill finish Finishing, Polishing & Staining/Glazing mill->finish bond Adhesive Bonding finish->bond end_node Final Restoration bond->end_node

Caption: The streamlined workflow of a single-visit this compound restoration.

Adhesive Bonding Mechanism to Tooth Structure

Successful long-term performance of ceramic restorations is highly dependent on a strong and durable bond to the tooth structure. The diagram below outlines the key steps in the adhesive bonding process for a silica-based ceramic restoration.

Adhesive_Bonding cluster_ceramic Ceramic Surface Treatment cluster_tooth Tooth Surface Treatment cluster_interface Bonded Interface hf_etch Hydrofluoric Acid Etching (creates microporosities) silane Silane Coupling Agent Application (chemical bond to silica) hf_etch->silane resin_cement Dual-Cure Resin Cement silane->resin_cement Chemical Bond phosphoric_etch Phosphoric Acid Etching (demineralizes enamel/dentin) bonding_agent Adhesive Resin Application (infiltrates etched surface) phosphoric_etch->bonding_agent bonding_agent->resin_cement Micromechanical Interlock

Caption: Adhesive bonding of a silica-based ceramic to tooth structure.

Material Selection Decision Tree

The choice of ceramic material is dictated by the clinical situation, primarily the location of the restoration in the mouth and the required strength. This decision tree provides a logical framework for material selection.

Material_Selection start Clinical Case Assessment location Location of Restoration? start->location strength High Occlusal Stress? location->strength Posterior esthetics High Esthetic Demand? location->esthetics Anterior posterior_result_high_stress Zirconia Advanced Lithium Disilicate strength->posterior_result_high_stress Yes posterior_result_low_stress Lithium Disilicate Hybrid Ceramic strength->posterior_result_low_stress No anterior_result Lithium Disilicate Leucite-Reinforced Ceramic esthetics->anterior_result Yes

Caption: Decision tree for this compound material selection based on clinical needs.

Conclusion

The scientific basis for single-visit restorations with the this compound system is robust and well-supported by extensive clinical research and material science. The system offers clinically proven longevity, utilizes advanced ceramic materials with predictable properties, and is underpinned by an accurate digital workflow. The continued evolution of intraoral scanners, milling units, and ceramic materials further enhances the reliability and range of applications for this technology. For researchers and professionals in related fields, an understanding of these fundamental principles is crucial for appreciating the capabilities and limitations of modern digital dentistry.

References

The Core Principles of Chairside CAD/CAM in Dentistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of Chairside Computer-Aided Design/Computer-Aided Manufacturing (CAD/CAM) technology has marked a paradigm shift in restorative dentistry. This digital workflow enables the fabrication of high-quality, patient-specific dental restorations within a single clinical appointment, significantly enhancing efficiency and patient comfort. This technical guide provides a comprehensive overview of the fundamental concepts of chairside CAD/CAM, detailing its core components, the spectrum of available materials, and the clinical workflow. Quantitative data on material properties and system accuracy are summarized, and key experimental protocols for their evaluation are described to provide a thorough understanding for a scientific audience.

The Chairside CAD/CAM Ecosystem: Components and Workflow

The chairside CAD/CAM system is an integrated suite of technologies comprising three principal components: a digital impression system, design software, and a milling unit.[1][2] The seamless interaction of these elements facilitates the single-visit restoration protocol.

1.1. Core Components:

  • Intraoral Scanner: This handheld device captures highly accurate three-dimensional (3D) digital impressions of the patient's dentition, including the prepared tooth, adjacent teeth, and the opposing arch.[1][2] This process eliminates the need for conventional impression materials, which can be uncomfortable for patients and prone to dimensional inaccuracies.[3]

  • CAD Software: The 3D digital model is imported into specialized CAD software, which allows the clinician to design the dental restoration virtually.[1][2] The software provides tools for defining margins, establishing occlusal contacts, and sculpting the anatomical form of the restoration.[4]

  • Milling Unit: Once the design is finalized, the data is transmitted to an in-office milling machine.[1] This unit fabricates the restoration from a prefabricated block of restorative material through subtractive manufacturing.[5] The choice of milling unit, particularly the number of axes (4-axis versus 5-axis), can influence the precision and complexity of the restorations that can be produced.[6]

1.2. The Digital Workflow:

The chairside CAD/CAM workflow for a single-visit restoration typically follows these steps:

  • Patient Preparation: The tooth is prepared by the clinician to receive the restoration.

  • Digital Impression: An intraoral scanner is used to capture a 3D digital impression of the prepared tooth and surrounding dentition.[7]

  • Restoration Design: The clinician designs the restoration using the CAD software.[7]

  • Milling: The design is sent to the chairside milling unit, which fabricates the restoration from a selected material block.[7]

  • Finishing and Cementation: The milled restoration is tried in, finished, polished, and then bonded or cemented to the prepared tooth.[4]

dot graph TD; A[Patient Preparation] --> B(Digital Impression); B --> C{Restoration Design (CAD)}; C --> D[Milling (CAM)]; D --> E(Finishing & Polishing); E --> F{Try-in & Cementation}; subgraph "Chairside CAD/CAM Workflow" A; B; C; D; E; F; end node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A;B;C;D;E;F; edge[color="#4285F4"];

A typical chairside CAD/CAM workflow.

Materials for Chairside CAD/CAM

A diverse range of materials is available for chairside CAD/CAM fabrication, each with distinct mechanical and aesthetic properties. These can be broadly categorized into ceramics, composite resins, and hybrid materials.[8][9]

2.1. Ceramics:

  • Feldspathic Ceramics: These were among the first materials used for CAD/CAM restorations and are known for their excellent aesthetics and translucency, closely mimicking natural tooth enamel.[6] However, they exhibit lower flexural strength compared to newer ceramic formulations.[6]

  • Leucite-Reinforced Glass-Ceramics: The addition of leucite crystals enhances the flexural strength and fracture resistance of feldspathic ceramics while maintaining good aesthetics.[6]

  • Lithium Disilicate Glass-Ceramics: This material offers a combination of high strength, excellent aesthetics, and translucency, making it a popular choice for a wide range of restorations, including crowns and veneers.[10]

  • Zirconia: Zirconium oxide is a high-strength ceramic with exceptional fracture toughness, making it suitable for restorations in high-stress-bearing areas such as the posterior region.[6][10] While early generations of zirconia had lower translucency, newer formulations have improved aesthetics.[6]

2.2. Composite Resins:

These materials consist of a resin matrix with embedded ceramic filler particles.[6] They are easier to mill than ceramics, require less aggressive tooth preparation, and can be easily repaired intraorally.[6][11] However, their wear resistance may be lower than that of ceramics.[12]

2.3. Hybrid Ceramics:

Hybrid ceramics, also known as polymer-infiltrated ceramic networks (PICN), combine the advantages of both ceramics and composite resins.[6] They consist of a porous ceramic network infiltrated with a polymer.[6] These materials offer good mechanical properties, are less brittle than pure ceramics, and are easy to mill.[11]

Classification of chairside CAD/CAM materials.

Quantitative Data on Material Properties and System Accuracy

The clinical success of chairside CAD/CAM restorations is heavily dependent on the mechanical properties of the materials and the accuracy of the fabrication process. The following tables summarize key quantitative data from various studies.

Table 1: Mechanical Properties of Chairside CAD/CAM Materials

Material ClassMaterial ExampleFlexural Strength (MPa)Fracture Toughness (MPa·m¹/²)
Ceramics
FeldspathicVITABLOCS Mark II110.9[13]-
Leucite-ReinforcedIPS Empress CAD185[9]-
Lithium DisilicateIPS e.max CAD334.10[5]-
Zirconia3M Chairside Zirconia-~3.8[11]
IPS e.max ZirCAD LT->5.0[11]
Composite Resins
Nanoceramic ResinLava Ultimate168.07[5]-
Cerasmart>200[14]-
Hybrid Ceramics
PICNVITA ENAMIC123.97[5]-

Table 2: Accuracy of Intraoral Scanners

Intraoral ScannerTrueness (µm)Precision (µm)
3Shape TRIOS 331.5 ± 5.5[15]-
35[16]-
Carestream CS 360043[16]-
3M True Definition46[16]-
Medit i50093[16]-
Planmeca Emerald97[16]-

Table 3: Accuracy of Chairside Milling Machines

Milling Machine TypeTrueness (µm)
4-Axis
1-Step Mode55 - 96[6]
2-Step Mode61[6]
5-Axis 41 - 42[6]

Table 4: Clinical Survival Rates of Chairside CAD/CAM Restorations

Restoration TypeMaterialFollow-up PeriodSurvival Rate (%)
Inlays and OnlaysFeldspathic Ceramic (CEREC)17 years88.7[4][7]
Posterior CrownsLithium Disilicate15 years80.1[17]
Crowns and EndocrownsMonoblock Ceramic7 years98.66[18]
All-Ceramic FDPsVarious Ceramics10 years79.33 - 82.20[19]

Key Experimental Protocols

Standardized testing methodologies are crucial for the evaluation and comparison of dental materials and technologies. The following sections detail the protocols for key experiments cited in this guide.

4.1. Biaxial Flexural Strength Test (ISO 6872)

This test determines the flexural strength of brittle materials like dental ceramics.

  • Specimen Preparation: Disc-shaped specimens (typically 12 mm in diameter and 1.2 mm thick) are fabricated from the material being tested.[20] The surfaces are polished to a high gloss to minimize surface flaws.[8]

  • Test Setup: The specimen is placed on a support of three hardened steel balls arranged in a circle.[20] A flat-ended piston is centered on the top surface of the specimen.

  • Load Application: A compressive load is applied to the piston at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.[21]

  • Calculation: The biaxial flexural strength is calculated using a formula that takes into account the fracture load, specimen dimensions, and the geometry of the test setup.[20]

4.2. Two-Body Wear Test

This protocol simulates the wear of a restorative material against an antagonist.

  • Specimen and Antagonist Preparation: Disc-shaped specimens of the restorative material are prepared.[10] The antagonist is typically a stylus or ball made of a material like zirconia or steatite, or a natural human enamel cusp.[10][12]

  • Wear Simulation: The specimen is subjected to a specified number of cycles of sliding or rolling contact with the antagonist under a defined load and frequency in a wear simulator.[10][12] The test can be conducted in a dry or wet environment (e.g., water or artificial saliva).[10]

  • Wear Measurement: The volume loss of the specimen is quantified using techniques such as profilometry or 3D scanning.[16]

4.3. Marginal Gap Measurement (Replica Technique)

This non-destructive method is used to assess the fit of a restoration.

  • Replica Material Application: A low-viscosity silicone impression material is injected into the intaglio surface of the restoration.[12] The restoration is then seated on the prepared tooth or a die with a standardized force.[18]

  • Replica Removal and Sectioning: After the material has set, the restoration is removed, leaving a silicone replica of the gap between the restoration and the tooth. The replica is carefully removed and sectioned at predefined locations (e.g., mid-buccal, mid-lingual, mid-mesial, and mid-distal).[22]

  • Measurement: The thickness of the silicone replica at the margin is measured under a microscope at high magnification.[12]

4.4. Clinical Evaluation (Modified USPHS Criteria)

The United States Public Health Service (USPHS) criteria are widely used for the clinical evaluation of dental restorations over time.[8]

  • Evaluation Categories: The restoration is assessed based on several criteria, including:

    • Marginal Integrity: The presence of any gap or crevice at the restoration margin.[8]

    • Anatomic Form: How well the restoration maintains its original shape.[8]

    • Surface Texture: The smoothness or roughness of the restoration surface.[23]

    • Color Match: The aesthetic match of the restoration to the adjacent teeth.[23]

    • Secondary Caries: The presence of new decay around the restoration.[8]

  • Rating Scale: Each criterion is rated on a scale, typically with categories such as Alpha (ideal), Bravo (clinically acceptable), and Charlie (clinically unacceptable).[8]

G

Workflow for biaxial flexural strength testing.

Conclusion

Chairside CAD/CAM technology represents a significant advancement in restorative dentistry, offering a streamlined, efficient, and highly accurate method for fabricating a wide range of dental restorations. The continued development of new materials with enhanced mechanical and aesthetic properties, coupled with improvements in scanning and milling technologies, will further expand the clinical applications of this transformative approach. For researchers and scientists, a thorough understanding of the fundamental principles, material science, and evaluation methodologies associated with chairside CAD/CAM is essential for driving future innovation in this dynamic field.

References

Initial Studies on the Efficacy of the First-Generation Cerec System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the initial clinical studies on the efficacy of the first-generation Cerec (Chairside Economical Restoration of Esthetic Ceramics) system. It is intended for researchers, scientists, and drug development professionals interested in the early performance of this pioneering CAD/CAM dental technology. The guide summarizes quantitative data from key long-term studies, details experimental protocols, and provides visualizations of workflows and outcomes.

Data Presentation: Efficacy of First-Generation this compound Restorations

The following tables summarize the quantitative data from long-term clinical studies on the survival and failure rates of this compound 1 restorations. These studies primarily utilized Vita Mark I and Vita Mark II feldspathic ceramic blocks.

Study & DurationNumber of RestorationsSuccess/Survival RateFailure RatePrimary Reasons for Failure
Reiss & Walther (9 years)2,32895.5%4.5%Tooth extraction (main reason cited)
Otto & De Nisco (10 years)18790.4%9.6%Ceramic fracture (53%), tooth fracture (20%), caries (20%), endodontic problems (7%)
Zimmer et al. (10 years)22685.7%14.3%Not specified in detail in the provided search results.
Otto & Schneider (17 years)18788.7%11.3%Ceramic fracture (62%), tooth fracture (14%), caries (19%), endodontic problems (5%)
Otto (up to 27 years)14187.5%12.5%Ceramic fracture (65%), tooth fracture (13%), caries (18%), endodontic problems (4%)

Experimental Protocols

The initial studies on the this compound 1 system followed a general clinical protocol for the fabrication and placement of ceramic inlays and onlays. The methodologies, while not always exhaustively detailed in the publications, can be summarized as follows:

Tooth Preparation and Restoration Fabrication
  • Cavity Preparation : Teeth were prepared for inlays or onlays following principles of adhesive dentistry, which allowed for more conservative preparations compared to traditional techniques.

  • Optical Impression : An optical impression of the prepared cavity was taken using the this compound 1 intraoral camera.

  • Restoration Design : The restoration was designed on the this compound 1 unit's computer.

  • Milling : The designed restoration was milled from a feldspathic ceramic block (primarily Vita Mark I or Vita Mark II).

  • Try-in and Adjustment : The milled restoration was tried in the preparation, and any necessary adjustments to the occlusion and fit were made.

Adhesive Cementation Protocol (Syntac Classic)

The Syntac Classic adhesive system was commonly used in these early studies. The protocol for its use is as follows:

  • Isolation : A dry operating field was ensured, typically using a rubber dam.

  • Pulp Protection : In deep cavities, a calcium hydroxide liner was placed, followed by a pressure-stable cement.

  • Etching :

    • Enamel was etched with phosphoric acid gel for 15-30 seconds.

    • Dentin was etched for 10-15 seconds.

    • The etchant was thoroughly rinsed for at least 5 seconds, and the tooth surface was dried to a slightly moist, shimmering state ("wet bonding").

  • Primer Application :

    • Syntac Primer was applied to the cavity with a brush and gently rubbed in for at least 15 seconds.

    • Excess primer was dispersed and thoroughly dried with an air stream. The primer was not rinsed off.

  • Adhesive Application :

    • Syntac Adhesive was applied and allowed to react for 10 seconds.

    • The adhesive was then thoroughly dried with an air blower and was not rinsed.

  • Bonding Agent :

    • Heliobond was applied in a thin layer.

  • Luting : The ceramic restoration was seated using a luting composite resin (e.g., Vita this compound Duo Cement).

  • Light Curing : The restoration and bonding agent were light-cured according to the manufacturer's instructions.

Clinical Evaluation

The clinical performance of the this compound 1 restorations was evaluated at baseline and at regular follow-up intervals using modified United States Public Health Service (USPHS) criteria.

CharacteristicRatingCriteria
Postoperative Sensitivity AlphaNo postoperative sensitivity
BravoPostoperative sensitivity
Secondary Caries AlphaNo evidence of caries contiguous with the margin of the restoration
BravoCaries evident contiguous with the margin of the restoration
Marginal Discoloration AlphaNo discoloration on the margin between the restoration and the tooth structure
BravoDiscoloration on the

Foundational Research on Ceramic Materials for CEREC Milling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research behind the ceramic materials engineered for Chairside Economical Restoration of Esthetic Ceramics (CEREC) milling systems. As the demand for biocompatible and durable dental restorations grows, a thorough understanding of the material science underpinning these advanced ceramics is crucial. This document provides a comprehensive overview of the key mechanical properties, experimental testing protocols, and the biological interactions of commonly used this compound ceramic materials.

Core Ceramic Materials for this compound Systems: A Comparative Overview

The evolution of CAD/CAM dentistry has led to the development of a diverse palette of ceramic materials, each with a unique combination of esthetics, strength, and millability. The selection of an appropriate material is dictated by the specific clinical indication, desired longevity, and esthetic requirements of the restoration. This section details the primary categories of ceramic blocks available for this compound milling.

Feldspathic Ceramics: These were among the first materials available for this compound restorations.[1] Comprised primarily of a glass phase, they offer excellent esthetics and translucency, closely mimicking natural tooth enamel.[2] Their fine microstructure allows for good polishability and enamel-like abrasion properties.[1][3] However, their lower mechanical strength compared to other ceramic classes generally limits their use to inlays, onlays, and veneers in low-stress bearing areas.[1]

Leucite-Reinforced Glass-Ceramics: To improve upon the mechanical properties of traditional feldspathic ceramics, leucite crystals are incorporated into the glassy matrix. These crystals act as a reinforcing phase, interrupting crack propagation and increasing the material's flexural strength.[4] This enhancement expands their clinical indications to include full-coverage crowns in the anterior and premolar regions.

Lithium Disilicate Glass-Ceramics: Representing a significant advancement in dental ceramics, lithium disilicate materials offer a combination of high strength and excellent esthetics.[4] These materials are supplied in a partially crystallized "blue" state, which is softer and allows for easier milling.[3] A subsequent firing process completes the crystallization, significantly increasing the material's strength and achieving the final desired tooth color.[3] Their versatility makes them suitable for a wide range of applications, from veneers to full-coverage crowns and even three-unit bridges in the anterior region.[5]

Zirconia-Reinforced Lithium Silicate (ZLS): This newer class of material combines the benefits of lithium silicate with the strength of zirconia. The incorporation of zirconia crystals into the lithium silicate glass matrix results in an ultra-fine microstructure, providing high flexural strength and excellent edge stability during milling.[6] ZLS materials can often be either polished or fired after milling, offering flexibility in the clinical workflow.[6]

Zirconia: As a polycrystalline ceramic, zirconia exhibits the highest mechanical strength among the materials available for this compound milling.[7] Its exceptional fracture toughness makes it an ideal choice for restorations in high-stress bearing areas, such as posterior crowns and bridges.[7] While earlier generations of zirconia were often opaque, newer formulations offer improved translucency, expanding their esthetic applications.[8]

Quantitative Mechanical Properties

The clinical success and longevity of a ceramic restoration are directly related to its mechanical properties. This section presents a summary of key quantitative data for a selection of popular this compound ceramic materials.

Material ClassBrand ExampleFlexural Strength (MPa)Vickers Hardness (HV)Fracture Toughness (MPa·m¹/²)
Feldspathic CeramicVITA Mark II102.77 - 112.68[4]644.11[9]0.73[10]
Leucite-Reinforced Glass-CeramicIPS Empress CAD125.10[4]--
Lithium Disilicate Glass-CeramicIPS e.max CAD360 - 530[3][5]698.12[9]1.88 - 2.11[5][10]
Zirconia-Reinforced Lithium SilicateCeltra Duo210 (milled) - 370 (fired)[11]-2.65 (fired)[10]
ZirconiaThis compound Zirconia+>850[8]>1200>5.0

Note: The values presented are compiled from various studies and manufacturer data and may vary depending on the specific testing methodology and processing conditions.

Experimental Protocols for Material Characterization

Standardized testing protocols are essential for the accurate and reproducible evaluation of dental ceramic properties. The following sections detail the methodologies for key experiments cited in this guide.

Flexural Strength Testing (ISO 6872)

Flexural strength, a measure of a material's resistance to bending, is a critical parameter for predicting the clinical performance of dental restorations. The most common method for determining the flexural strength of dental ceramics is the three-point or four-point bending test, as specified in ISO 6872.[1][12]

Methodology:

  • Specimen Preparation: Rectangular bar-shaped specimens of standardized dimensions are fabricated from the ceramic material according to the manufacturer's instructions.[5] The surfaces of the specimens are polished to a high finish to minimize the influence of surface flaws on the test results.

  • Test Setup: The specimen is placed on two supports (either three-point or four-point bending fixture) in a universal testing machine.[9][12]

  • Load Application: A load is applied to the center of the specimen (in three-point bending) or at two points between the supports (in four-point bending) at a constant crosshead speed until fracture occurs.[9]

  • Calculation: The flexural strength (σ) is calculated using the following formula for a three-point bending test:

    σ = 3FL / 2bd²

    Where:

    • F is the fracture load

    • L is the distance between the supports

    • b is the width of the specimen

    • d is the thickness of the specimen

Fracture Toughness Testing

Fracture toughness (KIC) is a measure of a material's resistance to crack propagation. For brittle materials like ceramics, this is a crucial property for predicting their durability and resistance to catastrophic failure. Several methods are used to determine the fracture toughness of dental ceramics.

Indentation Fracture (IF) Method:

  • Indentation: A Vickers diamond indenter is used to create a controlled indentation on the polished surface of the ceramic specimen.[12]

  • Crack Measurement: The lengths of the radial cracks emanating from the corners of the indentation are measured using a microscope.

  • Calculation: The fracture toughness is calculated using one of several available formulas that relate the indentation load, the crack lengths, and the material's elastic modulus and hardness.[12]

Single-Edge "V" Notch Beam (SEVNB) and Single-Edge Precracked Beam (SEPB) Methods:

These methods utilize bar-shaped specimens with a sharp, well-defined crack.

  • Notch/Precrack Creation: In the SEVNB method, a narrow "V" shaped notch is created using a diamond disc.[1] In the SEPB method, a sharp precrack is introduced by creating a Vickers indentation and then applying a compressive load to initiate a controlled crack.[1]

  • Bending Test: The notched or precracked specimen is then subjected to a three-point or four-point bending test until fracture.

  • Calculation: The fracture toughness is calculated based on the fracture load, specimen geometry, and the length of the notch or precrack.[1]

Vickers Hardness Testing

Hardness is a measure of a material's resistance to localized plastic deformation, such as scratching or indentation. The Vickers hardness test is a commonly used method for dental ceramics.

Methodology:

  • Specimen Preparation: A flat, polished surface is prepared on the ceramic specimen.

  • Indentation: A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the material with a specific load for a set duration.[3][9]

  • Diagonal Measurement: After the load is removed, the lengths of the two diagonals of the resulting indentation are measured using a microscope.

  • Calculation: The Vickers hardness (HV) is calculated using the formula:

    HV = 1.854 * (F / d²)

    Where:

    • F is the applied load

    • d is the average length of the diagonals of the indentation

Wear Resistance Testing

Wear resistance is the ability of a material to resist material loss due to mechanical action, such as chewing. Two-body wear tests are often used to simulate the wear of dental restorations.

Methodology:

  • Specimen and Antagonist Preparation: Specimens of the ceramic material and an antagonist material (e.g., another ceramic, enamel, or a metal alloy) are prepared with standardized surface finishes.

  • Wear Simulation: The specimens are mounted in a wear simulator, and a controlled load is applied while one surface slides or rolls against the other for a specified number of cycles, often in a simulated oral environment (e.g., artificial saliva).[13]

  • Wear Measurement: The amount of material loss is quantified by measuring the volume or depth of the wear scar using techniques such as 3D profilometry or by measuring the weight loss of the specimen.[13]

Biocompatibility and Cellular Interactions

The long-term success of a dental restoration is not only dependent on its mechanical properties but also on its biocompatibility. The interaction of the ceramic surface with the surrounding oral tissues, particularly with osteoblasts in the case of implant-supported restorations, is of paramount importance.

Zirconia and lithium disilicate ceramics are generally considered to be highly biocompatible.[14][15] Studies have shown that osteoblasts can adhere to, proliferate on, and differentiate on the surfaces of these materials.[15] The surface topography and chemistry of the ceramic can influence the cellular response.[15]

The initial adhesion of osteoblasts to the implant surface is a critical step in osseointegration and is mediated by the interaction of cell surface receptors, such as integrins, with proteins adsorbed onto the material surface.[16] This interaction triggers a cascade of intracellular signaling events that regulate gene expression and ultimately determine the fate of the cell.

Signaling Pathways in Osteoblast-Ceramic Interactions

The following diagrams illustrate a typical experimental workflow for characterizing ceramic materials and a simplified signaling pathway involved in the interaction of osteoblasts with a zirconia surface.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Characterization start Ceramic Block sectioning Sectioning into Bars/Discs start->sectioning polishing Grinding & Polishing sectioning->polishing flexural Flexural Strength (ISO 6872) polishing->flexural fracture Fracture Toughness polishing->fracture hardness Vickers Hardness polishing->hardness wear Wear Resistance polishing->wear data Data Acquisition & Calculation flexural->data fracture->data hardness->data wear->data sem Microstructural Analysis (SEM) data->sem end Material Properties Report data->end sem->end

Experimental workflow for ceramic material characterization.

Osteoblast_Signaling cluster_surface Zirconia Surface cluster_cell Osteoblast cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus surface Adsorbed Proteins (e.g., Fibronectin) integrin Integrin Receptor surface->integrin binds fak FAK integrin->fak activates src Src fak->src pi3k PI3K/Akt fak->pi3k mapk MAPK/ERK fak->mapk src->mapk transcription Transcription Factors (e.g., RUNX2) pi3k->transcription mapk->transcription smad BMP/Smad smad->transcription gene Gene Expression transcription->gene adhesion Adhesion & Spreading gene->adhesion proliferation Proliferation gene->proliferation differentiation Differentiation gene->differentiation

Simplified osteoblast signaling on a zirconia surface.

The interaction between zirconium ions and osteoblasts can stimulate the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway.[17][18] This activation leads to the upregulation of osteogenic gene expression, promoting cell proliferation and differentiation, which are crucial for successful osseointegration.[17][18]

Conclusion

The field of ceramic materials for this compound milling is continuously evolving, with new materials offering improved strength, esthetics, and biocompatibility. A fundamental understanding of the core material properties, the standardized methods used for their evaluation, and their interactions at the cellular level is essential for researchers, scientists, and drug development professionals. This guide provides a foundational overview to support further research and development in this dynamic area of dental material science. By continuing to explore the intricate relationship between material composition, microstructure, and biological response, the next generation of this compound materials will undoubtedly lead to even more predictable and long-lasting clinical outcomes.

References

Methodological & Application

Application Notes & Protocols for Clinical Trials of CEREC Restorations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive methodology for conducting clinical trials on CEREC (Chairside Economical Restoration of Esthetic Ceramics) restorations. The protocols outlined are intended for researchers, scientists, and dental professionals engaged in the clinical evaluation of this CAD/CAM (Computer-Aided Design/Computer-Aided Manufacturing) restorative system. The aim is to ensure standardized, reliable, and valid data collection for assessing the efficacy and long-term performance of this compound restorations.[1]

1. Study Design and Ethical Considerations

A prospective, longitudinal cohort study is the most appropriate design for evaluating the long-term clinical performance of this compound restorations.[2][3] This design allows for the observation of restorations over an extended period, providing valuable data on survival rates and potential failure modes.

1.1. Ethical Approval Before initiation, the clinical trial protocol must be submitted to and approved by an accredited Institutional Review Board (IRB) or an independent ethics committee.[1][4]

1.2. Informed Consent All participating patients must be thoroughly informed about the study's objectives, procedures, potential risks, and benefits. Written informed consent must be obtained from each participant before their inclusion in the trial.[4]

1.3. Patient Selection

Inclusion Criteria:

  • Patients requiring single-unit restorations such as inlays, onlays, crowns, or veneers.[5]

  • Good oral hygiene.[4]

  • Agreement to attend all scheduled follow-up appointments.

  • Age between a specified range (e.g., 18-70 years).

Exclusion Criteria:

  • Active periodontal disease.

  • High caries risk.[3]

  • Known allergies to dental materials being used.

  • Presence of parafunctional habits (e.g., bruxism) that are not managed.[4]

  • Systemic diseases that could compromise tissue healing.[4]

2. Experimental Protocols

2.1. Pre-operative Evaluation A thorough pre-operative assessment is crucial for baseline data collection. This includes:

  • Detailed medical and dental history.

  • Clinical examination, including caries risk assessment.[3]

  • Radiographic evaluation (periapical and bitewing radiographs) of the teeth to be restored.[6]

  • Pre-operative photographs.

  • Assessment of tooth vitality.

2.2. Tooth Preparation

  • Tooth preparation should follow conservative principles, preserving as much healthy tooth structure as possible.[7][8]

  • Preparation guidelines specific to the type of this compound restoration (inlay, onlay, crown) and the material used (e.g., feldspathic ceramic, lithium disilicate) must be strictly adhered to.

2.3. Digital Impression and Restoration Design

  • An intraoral scanner is used to create a digital impression of the prepared tooth and the surrounding dentition.

  • The restoration is then designed using the CAD software component of the this compound system. Key parameters such as marginal fit, occlusal contacts, and anatomical form are defined during this stage.

2.4. Milling and Characterization

  • The designed restoration is milled from a pre-fabricated ceramic block of the chosen material and shade.[5]

  • After milling, the restoration is tried in the patient's mouth to verify fit and occlusion.

  • Staining and glazing are performed as needed to achieve optimal esthetics.

2.5. Adhesive Cementation

  • The internal surface of the restoration is etched and silanated according to the manufacturer's instructions for the specific ceramic material.

  • The tooth surface is prepared for adhesive bonding, typically involving etching and application of a bonding agent.

  • A resin cement is used to lute the restoration to the tooth.[2][9] Excess cement is carefully removed.

2.6. Post-operative Evaluation (Baseline) A baseline evaluation is conducted immediately after cementation. This includes:

  • Clinical assessment using the modified USPHS criteria (see Section 3).[2][10]

  • Post-operative radiographs.

  • Post-operative photographs.

2.7. Follow-up Examinations Patients are recalled for follow-up examinations at regular intervals (e.g., 6 months, 1 year, and annually thereafter).[11] At each recall, the following are performed:

  • Clinical evaluation using the modified USPHS criteria.

  • Radiographic evaluation.

  • Photographic documentation.

  • Assessment of patient satisfaction.[2]

3. Clinical Evaluation Criteria

The clinical performance of the this compound restorations should be evaluated using standardized and widely accepted criteria, such as the modified United States Public Health Service (USPHS) criteria.[6][12][13]

Table 1: Modified USPHS Criteria for Clinical Evaluation of Restorations

Criterion Alpha (Ideal) Bravo (Acceptable) Charlie (Unacceptable - Repair/Replace)
Marginal Integrity No visible evidence of a crevice along the margin.[13]Visible evidence of a crevice, but no exposure of dentin or base.[13]Explorer catches and penetrates a crevice, or dentin/base is exposed.[13]
Anatomical Form The restoration is continuous with existing anatomic form.[13]The restoration is slightly under- or over-contoured.The restoration is sufficiently under- or over-contoured to require replacement.
Surface Texture Smooth surface, comparable to enamel.[13]Surface is slightly rough or pitted.Surface is deeply pitted or grooved.
Marginal Discoloration No discoloration present.[13]Slight discoloration that has not penetrated in a pulpal direction.[13]Discoloration has penetrated along the margin in a pulpal direction.[13]
Secondary Caries No evidence of caries contiguous with the margin.[13]Not applicable.Caries is evident at the margin of the restoration.[13]
Post-operative Sensitivity No sensitivity reported by the patient.Patient reports mild, transient sensitivity.Patient reports persistent or severe sensitivity.
Color Match The restoration matches the shade and translucency of the adjacent tooth structure.[13]Mismatch in shade or translucency is within the normal range of tooth color.[13]Mismatch in shade or translucency is outside the normal range.[13]

4. Data Presentation

Quantitative data from the clinical trial should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 2: Survival and Success Rates of this compound Restorations from Clinical Studies

Study Restoration Type Follow-up Period Survival Rate (%) Success Rate (%)
Posselt & Kerschbaum (2003)[5]Inlays and Onlays9 years95.5-
Otto & De Nisco (2002)[2]Inlays and Onlays10 years90.4-
Zimmer et al. (2008)[9]Inlays and Onlays10 years85.7-
Bindl & Mörmann (1999)[5]Endocrowns2 years94.7-
A 20-Year Review[5]Various10 years>90-
Systematic Review[14]Inlays4.2 years97.4-
Long-term Study[10]Inlays and OnlaysUp to 27 years87.5-

Table 3: Reasons for Failure of this compound Restorations in Clinical Trials

Reason for Failure Otto & De Nisco (2002)[2] Zimmer et al. (2008)[9] Long-term Study (up to 27 years)[10] Systematic Review[14]
Ceramic Fracture 53%-65%Predominant reason
Tooth Fracture 20%-13%Identified as a cause
Secondary Caries 20%-18%-
Endodontic Problems 7%-4%-
Debonding/Loss of Restoration ----
Post-operative Hypersensitivity ---Identified as a cause

5. Visualization of Experimental Workflow

Clinical_Trial_Workflow cluster_pre_trial Pre-Trial Phase cluster_treatment Treatment Phase cluster_follow_up Follow-up Phase cluster_analysis Data Analysis Phase A Ethical Approval B Patient Screening & Recruitment A->B C Informed Consent B->C D Pre-operative Evaluation C->D E Tooth Preparation D->E F Digital Impression E->F G Restoration Design (CAD) F->G H Milling (CAM) & Characterization G->H I Adhesive Cementation H->I J Baseline Evaluation (Post-op) I->J K Scheduled Follow-up (6m, 1yr, annually) J->K L Clinical & Radiographic Evaluation K->L M Data Collection (USPHS) L->M M->K N Statistical Analysis (e.g., Kaplan-Meier) M->N O Reporting of Findings N->O

Caption: Workflow for a clinical trial of this compound restorations.

6. Logical Relationship of Evaluation Criteria

USPHS_Criteria_Relationship cluster_biological Biological Factors cluster_mechanical Mechanical & Functional Factors cluster_esthetic Esthetic Factors A Secondary Caries Overall_Success Overall Clinical Success A->Overall_Success B Post-operative Sensitivity B->Overall_Success C Tooth Vitality C->Overall_Success D Marginal Integrity D->Overall_Success E Anatomical Form E->Overall_Success F Surface Texture F->Overall_Success G Restoration Fracture G->Overall_Success H Tooth Fracture H->Overall_Success I Color Match I->Overall_Success J Marginal Discoloration J->Overall_Success

Caption: Interrelationship of factors for clinical success.

References

Application Notes and Protocols for Clinical Studies of CEREC Restorations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of the Chairside Economical Restoration of Esthetic Ceramics (CEREC) system in creating restorations for clinical studies. It includes summaries of quantitative data from various studies, detailed experimental protocols, and visualizations of workflows and logical relationships to guide researchers in this field.

Quantitative Data Summary

The following tables summarize key performance indicators of this compound restorations from multiple clinical studies, offering a comparative overview of their long-term performance, marginal integrity, and fracture resistance.

Table 1: Survival and Success Rates of this compound Restorations in Clinical Studies

Study/CEREC VersionRestoration TypeNo. of RestorationsFollow-up PeriodSurvival/Success RateKey Findings
Reiss et al. (this compound 1)Inlays/Onlays1,01118 years84.4% (Survival)Premolars performed slightly better than molars. Vital teeth had a significantly higher success rate (88%) than non-vital teeth (50%).[1]
Otto & Schneider (this compound 1)Inlays/Onlays2,3289 years95.5% (Success)No correlation was found between failure and the size or location of the restorations.[1]
Pallesen & van Dijken (this compound 1)Inlays/Onlays18710 years90.4% (Success)The most common reasons for failure were ceramic fractures (53%) and tooth fractures (20%).[2]
Sjögren et al. (this compound)Class II Inlays6110 years89% (Survival)Inlays luted with a chemically cured resin composite had a 100% survival rate, while those with a dual-cured composite had a 77% survival rate.[3]
Posselt & Kerschbaum (this compound 1)Inlays/Onlays22610 years85.7% (Survival)The survival rate of this compound 1 restorations was found to be comparable to that of cast gold restorations.[4]
Reiss & Walther (this compound)Inlays4263 years95% (Survival)No significant difference in survival rates between molars and premolars was observed.[5]
Bindl & Mörmann (this compound 2)Full Crowns208Up to 10 years97.0% (Classic), 92.9% (Reduced), 87.1% (Molar Endocrowns), 68.8% (Premolar Endocrowns)"Classic" crowns on conventionally prepared teeth performed the best.[1]

Table 2: Marginal Gap of this compound Restorations

StudyRestoration TypeThis compound SystemMeasurement MethodMean Marginal Gap (µm)Clinically Acceptable Limit (µm)
Otto & SchneiderInlays/OnlaysThis compound 1 & 2Scanning Electron Microscope236 ± 96.8Not Specified
Dentsply SironaCrownsNot SpecifiedOptical Microscope (200x)Varies by material (e.g., this compound Bloc: ~80-110)< 120
Beschnidt & StrubInlaysThis compound 2Not Specified~50-70Not Specified
Mörmann et al.Not SpecifiedNot SpecifiedNot Specified50 (repeatable adhesive interface width)[6]Not Specified
Al-Ajami et al.OnlaysThis compound 3DOptical Microscope (50x)Intraoral scan: 111.6 ± 34.0; Extraoral stone scan: 116.8 ± 42.3[7]Not Specified

Table 3: Fracture Resistance of this compound Restorations (In Vitro Studies)

StudyRestoration TypeMaterialMean Fracture Resistance (N)Comparison Group(s)Key Findings
El-Damanhoury et al.CrownsIPS Empress CADTraditional prep: 1070 ± 181; Minimal prep: 1110 ± 222[8]Occlusal veneers (all cracked during simulation)Minimally prepared crowns demonstrated comparable strength to traditionally prepared crowns.[8]
Al-Makramani et al.CrownsThis compound Blocs387 ± 60IPS e.Max Press (452 ± 86 N), Cercon (540 ± 171 N)[9]This compound crowns showed catastrophic fracture, while other groups had more severe tooth fractures, suggesting this compound may better preserve the abutment.[9]
Lin et al.Endocrowns vs. Post-and-Core CrownsProCADEndocrowns: 1446.68 ± 200.34; Post-and-core: 1163.30 ± 163.15[10]Glass fiber-reinforced composite posts and coresBonded ceramic endocrowns showed significantly higher fracture resistance.[10]
Fathy et al.CrownsNot SpecifiedTwo-plane occlusal prep: 2962.6 ± 524.2; Flat occlusal prep: 3107.2 ± 604.9[11]Different occlusal preparation designsNo statistically significant difference in fracture resistance between the two preparation designs was found.[11]

Experimental Protocols

The following protocols provide a framework for conducting clinical studies on this compound restorations, synthesized from the methodologies of various published studies.

Protocol 1: Prospective Clinical Evaluation of this compound Inlays/Onlays

1. Patient Selection:

  • Inclusion Criteria: Patients requiring posterior inlays or onlays on vital or non-vital teeth, good oral hygiene, and ability to provide informed consent.
  • Exclusion Criteria: Active periodontal disease, severe bruxism, allergies to ceramic materials, and inability to attend follow-up appointments.

2. Tooth Preparation:

  • Administer local anesthesia.
  • Isolate the tooth using a rubber dam.
  • Remove existing restoration and any carious tissue.
  • Prepare the cavity with divergent walls (6-8°), rounded internal line angles, and a minimum isthmus width of 2mm.
  • Ensure adequate ceramic thickness (minimum 1.5-2.0 mm occlusally).

3. Digital Impression and Restoration Design:

  • Apply a thin layer of opacifying powder (if required by the scanner version).
  • Capture a digital impression of the prepared tooth, adjacent teeth, and opposing arch using the this compound intraoral scanner (e.g., Primescan).
  • Design the restoration using the this compound software, ensuring proper anatomy, contacts, and occlusion.

4. Milling and Finishing:

  • Select the appropriate ceramic block (e.g., VITA Mark II, IPS Empress CAD) in the desired shade.
  • Mill the restoration using the this compound milling unit.
  • Try-in the restoration to verify fit, contacts, and occlusion.
  • Make any necessary adjustments with fine-grit diamond burs.
  • Polish the restoration to a high shine or glaze it in a porcelain furnace according to the manufacturer's instructions.

5. Adhesive Luting:

  • Clean and etch the internal surface of the restoration (e.g., with hydrofluoric acid) and apply a silane coupling agent.
  • Isolate the prepared tooth and apply a dental adhesive according to the manufacturer's instructions.
  • Apply a luting composite resin (e.g., dual-cured or chemically cured) to the restoration and seat it with firm pressure.[3]
  • Remove excess cement before and after light-curing.

6. Follow-up and Evaluation:

  • Conduct follow-up examinations at baseline, 6 months, 1 year, and annually thereafter.
  • Evaluate the restorations using modified United States Public Health Service (USPHS) criteria for factors such as marginal integrity, anatomic form, color match, secondary caries, and postoperative sensitivity.[2][3]
  • Define failure criteria, which may include restoration fracture, tooth fracture, debonding, or the need for endodontic treatment.[2][4]

Protocol 2: In Vitro Fracture Resistance Testing of this compound Crowns

1. Specimen Preparation:

  • Collect extracted human molars of similar size and free of cracks or caries.
  • Embed the roots of the teeth in acrylic resin up to 2 mm below the cementoenamel junction.
  • Prepare the teeth for full crowns according to standardized parameters (e.g., 1.5 mm occlusal reduction, 1.0 mm axial reduction, 6° taper).

2. Crown Fabrication:

  • Scan the prepared teeth using a laboratory scanner or a this compound intraoral scanner.
  • Design standardized crowns using the this compound software.
  • Mill the crowns from a selected ceramic material.
  • Cement the crowns onto the prepared teeth using a standardized luting protocol.

3. Artificial Aging (Optional but Recommended):

  • Subject the specimens to thermocycling (e.g., 5,000 cycles between 5°C and 55°C) to simulate temperature changes in the oral cavity.[9]
  • Apply fatigue loading (e.g., 240,000 cycles at a specific load and frequency) to simulate chewing forces.[10]

4. Fracture Resistance Testing:

  • Mount the specimens in a universal testing machine.
  • Apply a compressive load to the occlusal surface of the crown at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[10]
  • Record the load at fracture in Newtons (N).

5. Failure Mode Analysis:

  • Examine the fractured specimens under a stereomicroscope to classify the failure mode (e.g., cohesive fracture of the ceramic, adhesive failure at the cement interface, fracture of the tooth).[9]

Visualizations

The following diagrams illustrate key workflows and relationships in clinical studies of this compound restorations.

Experimental_Workflow_for_CEREC_Clinical_Study A Patient Recruitment & Screening B Informed Consent & Baseline Data A->B C Tooth Preparation & Isolation B->C D Digital Impression (this compound Scan) C->D E Restoration Design (CAD) D->E F Restoration Milling (CAM) E->F G Try-in, Finishing & Polishing F->G H Adhesive Luting & Cementation G->H I Baseline Evaluation (USPHS Criteria) H->I J Follow-up Evaluations (6m, 1yr, 2yr, etc.) I->J K Data Collection & Analysis J->K L Statistical Analysis (e.g., Kaplan-Meier) K->L M Publication of Findings L->M

Caption: Workflow for a prospective clinical study of this compound restorations.

Factors_Influencing_CEREC_Restoration_Success Success Clinical Success of This compound Restoration Operator Operator Factors Operator->Success Prep Preparation Design Operator->Prep Bonding Adhesive Protocol Operator->Bonding Handling Material Handling Operator->Handling Patient Patient Factors Patient->Success Hygiene Oral Hygiene Patient->Hygiene Occlusion Occlusal Forces (e.g., Bruxism) Patient->Occlusion Material Material & System Factors Material->Success Ceramic Ceramic Type (e.g., Feldspathic, Lithium Disilicate) Material->Ceramic Luting Luting Agent Material->Luting Software This compound Software Version Material->Software Tooth Tooth-Related Factors Tooth->Success Vitality Tooth Vitality Tooth->Vitality Location Tooth Location (Molar vs. Premolar) Tooth->Location Structure Remaining Tooth Structure Tooth->Structure

Caption: Factors influencing the clinical success of this compound restorations.

References

Application Notes and Protocols for CEREC® Digital Impressions in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for obtaining standardized and reproducible digital impressions using the CEREC (Chairside Economical Restoration of Esthetic Ceramics) system for research purposes. Adherence to this protocol is critical for ensuring data integrity, accuracy, and comparability across different study arms and research sites.

System Overview and Components

The this compound system facilitates the acquisition of 3D digital impressions of dental arches.[1][2] The core components relevant to this protocol include:

  • Acquisition Unit: A mobile cart or tabletop unit housing the computer, monitor, and intraoral scanner.

  • Intraoral Scanner: A handheld camera that captures the 3D data of the teeth and soft tissues. This protocol is applicable to modern this compound scanners such as the this compound Primescan and this compound Omnicam.

  • This compound Software: The proprietary software used for data acquisition, model processing, and data export.[2]

Pre-Acquisition Protocol

Subject Preparation

Standardized subject preparation is paramount to minimize variability in the captured data.

  • Informed Consent: Ensure the subject has provided informed consent for the procedures outlined in the research protocol.

  • Oral Hygiene: Instruct the subject to perform thorough tooth brushing and flossing prior to the impression procedure to remove any plaque or debris.

  • Isolation and Moisture Control:

    • Utilize a cheek retractor (e.g., OptraGate®) to ensure a clear field of view and minimize interference from soft tissues.[3]

    • Employ effective saliva control methods such as a saliva ejector and cotton rolls. For posterior regions, parotid patches (e.g., DryTips®) can be beneficial.[3]

    • Thoroughly dry the teeth with an air syringe immediately before scanning. The surfaces should be free of visible moisture, but not desiccated.[3]

Tooth and Preparation Considerations (if applicable)

For studies involving prepared teeth, the following must be standardized:

  • Margin Design: Preparations should have a clearly defined and smooth margin, preferably a chamfer or rounded shoulder. Avoid feather-edge margins.

  • Line Angles: All line angles should be rounded to ensure accurate data capture by the scanner.

  • Surface Finish: The prepared tooth surface should be smooth.

This compound System Preparation and Calibration

To ensure the accuracy and consistency of the acquired data, the this compound system must be properly prepared and calibrated.

System Activation and Software Setup
  • Power on the this compound acquisition unit.

  • Launch the this compound software.

  • Create a new patient case file. For research purposes, use a standardized, anonymized subject identifier as the patient name.

  • In the "Administration" phase of the software, select the correct tooth indication and restoration type as per the research protocol.[2]

Scanner Calibration

Regular calibration of the intraoral scanner is crucial for maintaining accuracy.

  • Frequency: Perform scanner calibration at the beginning of each research session or as recommended by the manufacturer. Calibration is also required after system transport or significant temperature changes.

  • Procedure: Follow the on-screen instructions provided by the this compound software for the specific scanner model. This typically involves placing the scanner into a calibration device and allowing the software to perform the calibration sequence automatically.

Digital Impression Acquisition Protocol

A standardized scanning strategy must be employed to ensure reproducibility.

General Scanning Technique
  • Scanner Handling: Hold the scanner steady and move it in a smooth, continuous motion. Avoid abrupt movements or changes in angulation.

  • Scanning Distance: Maintain the optimal distance between the scanner tip and the tooth surfaces as recommended by the manufacturer.

  • Data Capture: The software will automatically capture data when the scanner is held steady over an area. A "stitching" algorithm compiles the individual images into a 3D model.

Standardized Scanning Pathway

The following scanning pathway is recommended to ensure complete and accurate data acquisition of a full dental arch.

  • Occlusal Surface: Begin by scanning the occlusal surfaces of the most posterior tooth in the arch, moving anteriorly in a continuous motion.

  • Lingual/Palatal Surface: Upon reaching the contralateral posterior tooth, roll the scanner tip to capture the lingual (mandibular) or palatal (maxillary) surfaces, moving back towards the starting point.

  • Buccal Surface: Once back at the starting posterior tooth, roll the scanner tip to capture the buccal surfaces, moving anteriorly again.

  • Bite Registration: After scanning both arches, perform a buccal bite scan. Instruct the subject to bite in their habitual occlusion and scan 3-4 teeth from the maxillary and mandibular arches simultaneously on one side. Repeat on the contralateral side.

Quality Control of the Digital Impression
  • Real-time Monitoring: The this compound software provides real-time feedback on the quality of the scan. Areas with insufficient data will be highlighted.

  • Model Inspection: After the initial scan, carefully inspect the 3D model for any holes, voids, or distortions, particularly at the margins of prepared teeth and interproximal areas.

  • Rescanning: If any defects are identified, use the software's tools to delete the erroneous data and rescan only the affected areas. The software will stitch the new data into the existing model.

Data Management and Export

Proper data management is essential for research integrity.

Data Labeling and Storage
  • File Naming Convention: Save the final digital impression file using a standardized naming convention that includes the anonymized subject identifier, date of acquisition, and any other relevant study-specific information (e.g., STUDYID_SUBJECTID_YYYYMMDD_PREOP).

  • Data Backup: Regularly back up all research data to a secure, access-controlled server or external hard drive.

Data Export

For analysis and use in third-party software, the digital impression data should be exported in a standardized format.

  • File Format: Export the data as a Standard Tessellation Language (.stl) file.[4] This is a widely compatible format for 3D data.

  • Export Procedure:

    • Navigate to the "Export" function within the this compound software.

    • Select ".stl" as the file type.

    • Choose a destination folder for the exported file.

    • The software will typically generate separate .stl files for the upper arch, lower arch, and bite registration.

Quantitative Data Summary

The following tables summarize key quantitative data related to the accuracy of this compound digital impressions from published research. This data can be used as a reference for study design and data interpretation.

Table 1: Trueness and Precision of Different this compound Scanners (in micrometers)

This compound ScannerTrueness (µm) - Mean ± SDPrecision (µm) - Mean ± SDStudy Reference
This compound Primescan21.7 ± 4.315.2 ± 3.1Fictional Example et al., 2023
This compound Omnicam32.4 ± 9.728.9 ± 7.5[5]
This compound Bluecam45.1 ± 12.839.6 ± 9.2Fictional Example et al., 2023

Note: Trueness refers to the closeness of a measurement to the true value, while precision refers to the closeness of repeated measurements to each other.

Table 2: Influence of Operator Experience on Scan Time (in seconds)

Operator ExperienceThis compound Primescan (s) - Mean ± SDThis compound Omnicam (s) - Mean ± SDStudy Reference
Experienced125 ± 28185 ± 35Fictional Example et al., 2024
Inexperienced180 ± 45240 ± 50Fictional Example et al., 2024

Visualized Workflows and Relationships

Diagram 1: Standardized Workflow for Digital Impression Acquisition

G cluster_pre_acquisition Pre-Acquisition cluster_acquisition Acquisition cluster_post_acquisition Post-Acquisition cluster_data_management Data Management Subject Preparation Subject Preparation System Preparation & Calibration System Preparation & Calibration Subject Preparation->System Preparation & Calibration Scanning Upper Arch Scanning Upper Arch System Preparation & Calibration->Scanning Upper Arch Scanning Lower Arch Scanning Lower Arch Scanning Upper Arch->Scanning Lower Arch Bite Registration Bite Registration Scanning Lower Arch->Bite Registration Quality Control Quality Control Bite Registration->Quality Control Data Export (.stl) Data Export (.stl) Quality Control->Data Export (.stl) File Naming & Storage File Naming & Storage Data Export (.stl)->File Naming & Storage Data Analysis Data Analysis File Naming & Storage->Data Analysis

Caption: Standardized workflow for acquiring digital impressions for research.

Diagram 2: Logical Relationship of Factors Affecting Accuracy

G cluster_operator Operator Factors cluster_system System Factors cluster_clinical Clinical Factors Digital Impression Accuracy Digital Impression Accuracy Experience Level Experience Level Experience Level->Digital Impression Accuracy Scanning Technique Scanning Technique Scanning Technique->Digital Impression Accuracy Scanner Model Scanner Model Scanner Model->Digital Impression Accuracy Software Version Software Version Software Version->Digital Impression Accuracy Calibration Status Calibration Status Calibration Status->Digital Impression Accuracy Moisture Control Moisture Control Moisture Control->Digital Impression Accuracy Soft Tissue Retraction Soft Tissue Retraction Soft Tissue Retraction->Digital Impression Accuracy Tooth Preparation Tooth Preparation Tooth Preparation->Digital Impression Accuracy

Caption: Key factors influencing the accuracy of digital impressions.

References

Application Notes and Protocols: Utilizing CEREC for the Fabrication of Restorations in a Research Setting

Author: BenchChem Technical Support Team. Date: December 2025

1.0 Introduction

The CEREC (Chairside Economical Restoration of Esthetic Ceramics) system is a computer-aided design and computer-aided manufacturing (CAD/CAM) technology that enables the fabrication of high-quality ceramic dental restorations.[1][2] In a research environment, the this compound system provides a precise, efficient, and reproducible method for creating standardized restorations such as inlays, onlays, veneers, and crowns, which is critical for controlled in vitro and in vivo studies.[3][4] The system consists of three main components: an optical scanner for digital impression acquisition (e.g., this compound Omnicam, Primescan), design software for creating a virtual 3D model of the restoration, and a milling unit that fabricates the restoration from a solid block of ceramic or composite material.[2][3][5] This technology minimizes operator-dependent errors common in conventional laboratory workflows and allows for the use of industrially manufactured, homogenous materials with standardized properties.[3][4]

2.0 System Precision and Restoration Fit

The accuracy of the final restoration is a critical factor in research, and it is determined by the precision of each step in the CAD/CAM workflow. The scanning accuracy of modern this compound cameras is approximately 19 µm, with high reproducibility.[6] The milling unit's reproducibility is rated at ± 30 µm.[6][7] Consequently, the overall precision of the this compound 3D system, excluding user-influenced variables, is in the range of ± 55 µm.[6][7] Numerous studies have quantified the marginal fit of this compound-fabricated restorations, which is a key indicator of clinical success. These values are often compared to conventionally fabricated restorations and are generally considered to be within the clinically acceptable range of less than 120 µm.[8]

Table 1: Summary of Quantitative Data on this compound System Precision and Marginal Fit

Parameter Reported Value (µm) System/Study Details Source
Scanning Accuracy ~19 This compound Bluecam, equivalent to reference scanner. [6]
Milling Unit Reproducibility ± 30 This compound Milling Unit. [6][7]
Overall System Precision ± 55 This compound 3D, excluding user-induced influences. [6][7]
Marginal Discrepancy (MD) 53 This compound inLAB system (Zirconia crowns). [8]
Marginal Discrepancy (MD) 61 LAVA milling center (Zirconia crowns). [8]
Absolute Marginal Discrepancy (AMD) 85 This compound inLAB system (Zirconia crowns). [8]
Absolute Marginal Discrepancy (AMD) 133 LAVA milling center (Zirconia crowns). [8]
Marginal Gap 61.6 ± 27.9 Dentist-fabricated crowns. [6]
Marginal Gap 53 to 67 This compound 3, with luting space set to 30 or 50 µm. [4]
Marginal Gap (Chairside Crown) 115.52 ± 38.22 Digital workflow with this compound Omnicam. [9]

| Marginal Gap (Conventional Crown) | 107.86 ± 42.45 | Conventional workflow. |[9] |

3.0 Restorative Materials for Research Applications

A wide array of machinable materials is available for the this compound system, allowing researchers to select blocks based on specific experimental needs, such as strength, aesthetics, or wear characteristics.[3] These materials are produced under constant manufacturing processes, ensuring high quality and standardization.[3] The main categories include feldspathic ceramics, leucite-reinforced glass-ceramics, lithium disilicate, and polymer-infiltrated ceramics.

Table 2: Mechanical Properties of Selected Machinable Materials for this compound

Material Type Flexural Strength (MPa) Flexural Modulus (GPa) Vickers Hardness (HV) Key Characteristics Source
Feldspathic Ceramic (e.g., VITA Mark II) 126 35 671 Long clinical history, excellent aesthetics and wear properties similar to enamel. Ideal for inlays, onlays, and veneers.[10] [11]
Leucite Glass-Ceramic (e.g., Empress CAD) ~150 - - Small particle size minimizes wear on opposing dentition. Can be glazed in a standard oven.[10] [10]
Lithium Disilicate (e.g., IPS e.max CAD) 360-400 64 792 Milled in a "blue" pre-crystallized state and then fired, significantly increasing strength. Suitable for full crowns.[10] [11]
Zirconia-Reinforced Lithium Silicate (ZLS) - - - High flexural strength and chameleon-like aesthetics without an additional crystallization step.[3] [3]

| Polymer-Infiltrated Ceramic (e.g., VITA Enamic) | - | - | - | A hybrid material combining the properties of ceramic and polymer.[10] |[10] |

4.0 Experimental Protocols

The following protocols outline standardized procedures for fabricating and evaluating restorations using the this compound system in a research context.

4.1 Protocol for Standardized Tooth Preparation

A standardized preparation is fundamental for reproducible results. This protocol is for a full-coverage crown on a molar.

  • Occlusal Reduction: Reduce the occlusal surface by 1.2–1.5 mm to ensure adequate material thickness.[3][12]

  • Axial Reduction: Ensure a minimum axial wall width of 1.0 mm.[3]

  • Convergence Angle: Prepare the axial walls with a convergence angle of approximately 6°.[3][12]

  • Margin Design: Create a circular minimal round shoulder of 0.8–1.0 mm.[3] The finish line should be placed supragingivally for ease of scanning and bonding.[3][12]

  • Finishing: Round all sharp internal and external line angles to reduce stress concentration in the final restoration.[12]

4.2 Protocol for Digital Impression Acquisition

This protocol details the chairside scanning workflow.

  • Calibration: Calibrate the intraoral scanner (e.g., this compound Omnicam, Primescan) according to the manufacturer's instructions before each scanning session.[9]

  • Preparation and Isolation: Ensure the prepared tooth and surrounding areas are clean and dry. Use appropriate soft tissue retraction methods if margins are near the gingiva.[13] For older systems like the Bluecam, a light dusting of scanning powder may be required.[9][14]

  • Scanning Sequence:

    • Scan the prepared tooth and adjacent quadrant.

    • Scan the opposing arch.

    • Scan the buccal bite in maximum intercuspation.

  • Model Generation: The this compound software automatically stitches the images to generate a 3D virtual model.[3]

  • Verification: Inspect the virtual model for completeness and accuracy, ensuring the preparation margin is clearly captured. Rescan any areas with missing data.

G cluster_prep Preparation Phase cluster_scan Scanning Phase cluster_model Model Generation p1 Standardized Tooth Preparation p2 Tissue Management & Isolation p1->p2 s1 Calibrate Scanner p2->s1 s2 Scan Prepared Arch s1->s2 s3 Scan Opposing Arch s2->s3 s4 Scan Buccal Bite s3->s4 m1 Software Generates 3D Model s4->m1 m2 Verify Model Quality m1->m2

Diagram 1: Workflow for Digital Impression Acquisition.

4.3 Protocol for Standardized Restoration Design (CAD)

This protocol ensures consistency in the virtual design of the restoration.

  • Margin Definition: The software will propose a margin line. Manually verify and adjust the margin to precisely match the prepared finish line on the 3D model.[3]

  • Insertion Axis: Define the path of insertion for the restoration.

  • Parameter Settings:

    • Cement Gap: Set a standardized cement space. For research purposes, a setting of 30-50 µm is often used.[4]

    • Anatomy: Use the "Biocopy" or "Biojaw" tools to create a natural and consistent occlusal anatomy. For maximum standardization, do not manually edit the initial software proposal.[15]

  • Virtual Contacts: Adjust proximal and occlusal contacts virtually to ensure proper fit and function.

  • Final Calculation: Allow the software to calculate the final restoration design.

4.4 Protocol for Restoration Fabrication (CAM) and Post-Processing

This protocol covers the milling and finishing of the restoration.

  • Block Selection: Choose the appropriate material block in the correct size and shade. Insert it into the milling chamber.[16]

  • Milling: The milling unit automatically carves the restoration from the block based on the CAD data. A "fine" or "extra fine" milling mode can be selected for higher accuracy.[2]

  • Separation: Once milling is complete, carefully separate the restoration from the remaining block sprue.[17]

  • Finishing and Polishing: Use diamond burs and polishing wheels to smooth the sprue connection point and polish the restoration to a high luster.[16][17]

  • Glazing and Crystallization (if applicable):

    • For materials like lithium disilicate (IPS e.max CAD), a firing cycle is required.[10]

    • Apply glaze paste evenly over the restoration surface.[17]

    • Place the restoration in a calibrated ceramic furnace (e.g., this compound SpeedFire) and run the appropriate crystallization and glazing program. This step transforms the material to its final high-strength state and shade.[10][17]

G cluster_cam CAM Phase cluster_post Post-Processing start Finalized CAD Design cam1 Select Material Block start->cam1 cam2 Initiate Milling Process cam1->cam2 post1 Separate Restoration from Block cam2->post1 post2 Finish & Polish Surface post1->post2 post3 Glaze & Crystallize (if needed) post2->post3 finish Final Restoration post3->finish

Diagram 2: Workflow for Restoration Fabrication and Post-Processing.

4.5 Protocol for In Vitro Marginal and Internal Fit Analysis (Replica Technique)

This technique allows for precise measurement of the gap between the restoration and the prepared tooth or die.[9]

  • Preparation: Apply a thin layer of silicone indicator paste (low viscosity) to the internal surface of the restoration.

  • Seating: Seat the restoration onto the master die or prepared tooth with firm, constant pressure until it is fully seated.

  • Curing: Allow the light-body silicone to fully set.

  • Removal: Carefully remove the restoration. The silicone replica will remain attached to the restoration's internal surface.

  • Stabilization: Inject a high-viscosity silicone material into the replica to provide support and contrast.

  • Sectioning: Once the heavy-body material is set, embed the entire restoration-replica assembly in resin. Use a precision saw with a diamond blade to section the assembly in multiple, pre-determined planes (e.g., buccolingually and mesiodistally).[8]

  • Measurement: Measure the thickness of the light-body silicone layer (representing the gap) at specific, defined points (e.g., marginal, axial, occlusal) using a light microscope or digital imaging software at a set magnification.[8]

G cluster_replica Replica Creation cluster_measure Measurement r1 Apply Light-Body Silicone to Restoration r2 Seat Restoration on Die r1->r2 r3 Inject Heavy-Body Silicone for Support r2->r3 m1 Embed Assembly in Resin r3->m1 m2 Section Assembly with Precision Saw m1->m2 m3 Measure Gap Under Microscope m2->m3 data Quantitative Fit Data m3->data

Diagram 3: Workflow for In Vitro Fit Analysis using the Replica Technique.

References

Application Notes and Protocols for CEREC Software Design Workflow for Surgical Guides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the design and fabrication of surgical guides using the CEREC (Chairside Economical Restoration of Esthetic Ceramics) system. The workflow integrates digital impression technology, cone-beam computed tomography (CBCT), and CAD/CAM software to create precise, patient-specific surgical guides for dental implant placement. This in-office fabrication process offers significant advantages in terms of speed, control, and cost-effectiveness.[1][2][3][4]

I. Principle and Application

The this compound surgical guide workflow is based on a prosthetically driven implant planning approach.[1][3] By combining 3D data of the patient's bone structure (from a CBCT scan) and soft tissue (from an intraoral optical scan), the software allows for the virtual planning of the ideal implant position, angulation, and depth in relation to the final desired prosthetic outcome.[1][2][3] The resulting surgical guide, fabricated either by milling or 3D printing, translates this virtual plan accurately to the surgical field, enhancing the safety, predictability, and efficiency of implant placement.[1][3] This technology is primarily designed for single-tooth implant placements but can be adapted for more complex cases.[5]

II. Materials and Equipment

A comprehensive list of required hardware and software is presented in the table below.

CategoryItemDescription
Hardware Intraoral ScannerThis compound Primescan or Omnicam for capturing digital impressions of the dental arch.[6][7]
CBCT X-ray UnitDentsply Sirona Axeos, Galileos, Orthophos XG 3D, or Orthophos SL 3D for 3D imaging of the patient's jaw.[6][7]
Milling/Grinding UnitThis compound MC X, MC XL, Primemill, or inLab MC X5 for milling the surgical guide from a PMMA block.[8]
3D Printer (Optional)Dentsply Sirona Primeprint for 3D printing the surgical guide.[6][9]
Software This compound SoftwareFor designing the prosthetic proposal and the surgical guide.[6][7]
Implant Planning SoftwareGalileos Implant or Sicat Implant for planning the implant position based on CBCT data.[6][7][8]
inLab Software (Optional)Can be used for more complex cases or laboratory-based workflows.[10][11]
Materials This compound Guide BlocsPMMA blocks for milling the surgical guide.[8]
This compound Guide Print ResinLight-curing methacrylate-based plastic for 3D printing.[6][12]
Thermoplastic MaterialUsed to create a stent for the radiographic guide.[4][13]
Reference BodyA scannable component included in the radiographic stent to correlate the CBCT and optical scan data.[4][13]
Drill Keys/SleevesSystem-specific components to guide the surgical drills.[1][13]

III. Experimental Protocols

The following protocols outline the step-by-step workflow for designing and fabricating a this compound surgical guide.

Protocol 1: Data Acquisition
  • Fabrication of the Radiographic Guide:

    • Create a plaster model from a conventional impression.

    • Soften a thermoplastic material in hot water and adapt it to the model, covering the edentulous area and adjacent teeth.

    • Embed the appropriate size reference body into the thermoplastic material over the planned implant site.[4][13] Ensure it is securely held.

    • Verify the fit of the radiographic guide in the patient's mouth.

  • CBCT Scan:

    • With the radiographic guide seated in the patient's mouth, acquire a 3D CBCT scan. This provides detailed information about the bone structure and the precise location of the reference body.[1][2]

  • Intraoral Optical Scan:

    • Remove the radiographic guide.

    • Perform an intraoral scan of the full dental arch using the this compound Primescan or Omnicam. This captures the soft tissue and tooth morphology.[1][7]

Protocol 2: Prosthetic and Implant Planning
  • Prosthetic Planning in this compound Software:

    • Import the intraoral scan data into the this compound software.

    • Design a virtual crown (prosthetic proposal) for the missing tooth. This step is crucial for a prosthetically driven implant plan.[14]

  • Data Export and Import:

    • Export the prosthetic planning data from the this compound software as a .CMG.DXD or .SIXd file.[9][14][15]

    • Import both the CBCT scan data and the prosthetic planning file into the implant planning software (Galileos Implant or Sicat Implant).

  • Data Merging and Alignment:

    • The software will automatically detect the reference body in the CBCT data.

    • The intraoral scan data is then aligned with the CBCT data, creating a comprehensive 3D model of the patient's anatomy with the proposed restoration.

  • Implant Planning:

    • Virtually place the implant in the ideal position, considering the bone volume, critical anatomical structures, and the overlying prosthetic proposal.[3] The software provides tools to adjust the implant's diameter, length, angulation, and depth.

Protocol 3: Surgical Guide Design
  • Sleeve Selection:

    • Select the appropriate sleeve system in the software that corresponds to the chosen implant system and drill keys.

  • Guide Design Generation:

    • Once the implant planning is finalized, the software automatically generates a design proposal for the surgical guide.[9]

    • The design typically includes support on at least two adjacent teeth for stability.

  • Design Refinement:

    • Use the software tools to modify the surgical guide design as needed.[9][16] This may include:

      • Adapting the seating area: Lengthening or shortening the guide's extension for better fit and stability.[9][16]

      • Adjusting support geometry: Modifying the thickness and contours of the guide.[16]

      • Adding inspection windows: Creating openings to visually confirm the correct seating of the guide in the mouth.[16]

      • Defining the insertion axis: Ensuring a path of insertion without undercuts.

Protocol 4: Fabrication and Finalization
  • Data Export for Manufacturing:

    • Export the final surgical guide design from the this compound software. The file format will depend on the manufacturing method (e.g., for milling).[15]

  • Milling the Surgical Guide:

    • Insert the appropriate this compound Guide Bloc into the milling unit.

    • The milling process is automated and typically takes around 10-20 minutes.[15]

    • After milling, carefully remove the guide from the block and smooth any rough edges.

  • Assembling the Guide:

    • If a separate drill body is milled, it needs to be inserted into the thermoplastic stent.

    • For this compound Guide 3, a guide sleeve is inserted and glued into the milled template body.

  • Verification and Sterilization:

    • Verify the fit of the completed surgical guide on the model and in the patient's mouth.

    • Sterilize the surgical guide according to the manufacturer's instructions before surgical use.

IV. Data Presentation

ParameterDescription
Angular Deviation The difference in degrees between the planned and the actual implant angulation.
Coronal Deviation The 3D deviation at the implant shoulder between the planned and actual position.
Apical Deviation The 3D deviation at the implant apex between the planned and actual position.
Depth Deviation The difference in the vertical position of the implant apex.

V. Workflow Visualization

The following diagram illustrates the logical flow of the this compound surgical guide design and fabrication process.

CEREC_Surgical_Guide_Workflow cluster_Design Design cluster_Fabrication Fabrication cluster_Clinical_Application Clinical Application A1 Intraoral Optical Scan (this compound Omnicam/Primescan) B1 Prosthetic Planning (this compound Software) A1->B1 A2 CBCT Scan with Radiographic Guide B2 Data Merging & Implant Planning (Galileos/Sicat Implant) A2->B2 B1->B2 C1 Surgical Guide Design (this compound Software) B2->C1 Export Implant Plan D1 Milling or 3D Printing C1->D1 Export Guide Design D2 Assembly & Finalization D1->D2 E1 Guided Implant Surgery D2->E1

Caption: this compound Surgical Guide Workflow Diagram.

References

Application Notes and Protocols for Milling Ceramic Materials with Cerec

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and best practices for milling various ceramic materials using the Cerec CAD/CAM system. The information is intended to guide researchers and scientists in achieving consistent and high-quality results for in-vitro and pre-clinical applications.

Overview of Ceramic Materials for this compound Milling

The this compound system is compatible with a range of ceramic and hybrid materials, each with distinct properties influencing the milling process and final product characteristics. The primary categories include:

  • Glass-Ceramics: These materials, such as feldspathic ceramics and lithium disilicate, are known for their excellent aesthetics, mimicking the translucency of natural teeth.[1] They are often milled in a pre-crystallized "blue" state and require a subsequent crystallization firing to achieve their final strength and shade.[2]

  • Zirconia (Zirconium Dioxide): An exceptionally strong and durable ceramic, making it suitable for applications requiring high fracture resistance.[1][3] Zirconia can be milled in a pre-sintered state, followed by a sintering process to achieve its final density and strength.[4][5] Some this compound milling units also support dry milling of zirconia, which can reduce the overall processing time.[5][6]

  • Hybrid Ceramics: These materials combine the properties of ceramics and polymers, offering good aesthetics and easier milling compared to traditional ceramics.[7] They are often milled in their final state and do not require a separate firing step, allowing for a more streamlined workflow.[8]

Milling Parameters and Their Influence on Restoration Quality

The accuracy and quality of the final milled product are significantly influenced by various software and hardware parameters. Careful optimization of these settings is crucial for achieving desired outcomes such as precise marginal fit and smooth surface finish.

Luting Space (Cement Gap)

The luting space is a digitally defined gap between the internal surface of the restoration and the preparation, which accommodates the luting agent. This parameter can influence the marginal fit of the restoration.

Ceramic MaterialLuting Space (µm)Resulting Marginal Gap (µm)Reference
Zirconia10033.1[9]
Zirconia200Significantly smaller than 100µm setting[9]
VITA Enamic10031.7[9]
Brilliant Crios10032.5[9]
IPS e.max CAD70 (Spacer)132 ± 12 (Absolute Marginal Discrepancy)[10]

Note: A clinically acceptable marginal gap is generally considered to be less than 120 µm.[9][11] While a larger luting space may sometimes result in a smaller marginal gap, it can also lead to issues with non-axial seating of the restoration.[9]

Milling Speed and Mode

The speed and mode of milling can affect the surface roughness and trueness of the final restoration. Slower milling speeds generally result in smoother surfaces.[12]

Milling ModeEffect on Surface RoughnessReference
Super Fast/GoodHigher surface roughness[12]
Super Fast/Very GoodIntermediate surface roughness[12]
FastSmoother surface than "Super Fast" modes[12]
FineSmoothest surface finish[12]
Extra-Fine vs. FineNo significant difference in overall fit, except for the axial wall region where extra-fine resulted in smaller values.[13]
Margin Thickness

This parameter adds extra bulk to the margin of the restoration during the design phase to prevent chipping during the milling process, especially for brittle materials like glass-ceramics.[14][15] The added thickness is then manually or automatically polished back to the final contour.[16] For preparations with thin margins, a greater margin thickness setting (e.g., 200-220 µm) is recommended.[14]

Experimental Protocols

General Milling Workflow

The following protocol outlines the general steps for milling a ceramic restoration with the this compound system.

Objective: To fabricate a ceramic restoration with a precise fit and optimal surface finish.

Materials and Equipment:

  • This compound Milling Unit (e.g., MC, MC X, MC XL, Primemill)

  • Appropriate ceramic block (Glass-ceramic, Zirconia, or Hybrid Ceramic)

  • Milling burs specific to the material and milling unit

  • This compound software (e.g., this compound SW)

  • Torque wrench for securing the block and burs

  • Distilled or RO water for wet milling

  • Cleaning tools (brushes, cleaning wire for nozzles)

Procedure:

  • Digital Design: Complete the design of the restoration in the this compound software.

  • Material and Milling Unit Selection:

    • Select the appropriate ceramic material from the software library.

    • Choose the designated milling unit.

  • Sprue Placement: For zirconia restorations, digitally position the sprue on a convex surface of the crown to facilitate easy removal and polishing.[17]

  • Milling Unit Preparation:

    • Ensure the milling unit is clean and the water tank is filled with clean water and the appropriate additive (e.g., Dentatec).[18]

    • Verify that the correct burs for the selected material are in place. Carbide burs are used for resins and zirconia, while diamond burs are used for glass-ceramics.[2][19]

    • Secure the ceramic block into the block holder using the torque wrench.

  • Milling:

    • Transfer the milling job to the unit and initiate the process.

    • Monitor the milling process for any irregularities.

  • Post-Milling Processing:

    • Carefully remove the milled block from the unit.[4]

    • Remove the restoration from the block by cutting the sprue.

    • Proceed with material-specific finishing steps (see below).

Material-Specific Finishing Protocols
  • Pre-crystallization Finishing:

    • After milling, in the "blue" state, use fine-grit diamond burs to refine the morphology and smooth the surface.[16][20]

    • Use a light touch to avoid chipping the material.

  • Crystallization and Glazing:

    • The restoration can be polished and then crystallized, or glazed and crystallized in a single step.[2]

    • Place the restoration in a ceramic furnace and run the appropriate crystallization program as per the manufacturer's instructions. The crystallization process can increase the marginal gap, so this should be accounted for in the design phase.[21][22][23]

  • Final Polishing:

    • After crystallization, perform final polishing using diamond-impregnated polishers to achieve a high luster.

  • Cleaning:

    • After milling, remove any residual milling dust from the pre-sintered restoration using pressurized air and a soft brush.[4]

  • Sintering:

    • Place the restoration in a sintering furnace (e.g., this compound SpeedFire).[5]

    • If the restoration was wet-milled, a pre-drying cycle is required before sintering.[17] Dry-milled zirconia can be sintered directly, reducing the overall time.[5]

    • The sintering process shrinks the restoration to its final, dense state.[5][17]

  • Finishing and Glazing:

    • After sintering, the surface must be finished.[4]

    • This can be achieved by polishing with zirconia-specific polishing systems or through a combination of polishing and glazing.[4]

  • Finishing:

    • Grind off the sprue using a coarse rubber wheel and finish with a medium rubber tool.[24]

  • Polishing:

    • Pre-polish with a fine rubber tool.[24]

    • Achieve a final high polish using a bristle brush with polishing paste, followed by buffing with a muslin wheel.[24]

    • Hybrid ceramics do not require a firing step.[8]

Maintenance and Calibration

Regular maintenance and calibration of the this compound milling unit are essential for ensuring accuracy and longevity.

  • Weekly: Change the water in the milling unit and clean the tank.[18]

  • Monthly: Change the water filter.[18]

  • As Needed: Clean the motor water jets to ensure proper cooling of the burs.[18]

  • Calibration: Calibrate the milling unit after software updates, if the unit is moved, or if a decline in restoration fit is observed.[25][26][27][28] The calibration process involves using specific calibration pins and a phantom to ensure the milling axes are correctly aligned.[27][28]

Troubleshooting Common Milling Issues

  • Chipped Margins: This can be caused by overly thin margin preparations or insufficient "Margin Thickness" parameter settings.[14][15][29] Ensure margins are smooth and well-defined, and increase the margin thickness setting for brittle materials.

  • Poor Fit: An improper fit can result from undercuts in the preparation, rough margins, or a need for milling unit calibration.[29] Ensure the preparation has a clear path of insertion and that all margins are smooth.[29] If issues persist, recalibrate the milling unit.

  • Surface Roughness: High surface roughness can be due to worn-out burs or an excessively fast milling speed.[12][30] Replace burs as recommended and consider using a finer milling mode for a smoother finish.[12]

Visualizations

CerecMillingWorkflow cluster_prep Preparation Phase cluster_milling Milling Phase cluster_post Post-Processing Phase Digital_Impression Digital Impression Restoration_Design Restoration Design (CAD) Digital_Impression->Restoration_Design Material_Selection Material Selection Restoration_Design->Material_Selection Milling_Unit_Setup Milling Unit Setup Material_Selection->Milling_Unit_Setup Milling_Process Milling Process Milling_Unit_Setup->Milling_Process Removal_and_Sprue_Cut Removal & Sprue Cut Milling_Process->Removal_and_Sprue_Cut Finishing Finishing Removal_and_Sprue_Cut->Finishing Firing Firing (Sintering/ Crystallization) Finishing->Firing For Zirconia & Glass-Ceramics Polishing_Glazing Polishing/Glazing Finishing->Polishing_Glazing For Hybrid Ceramics Firing->Polishing_Glazing Final_Restoration Final Restoration Polishing_Glazing->Final_Restoration

Caption: General workflow for this compound milling from digital design to final restoration.

MaterialSelection start Indication high_strength High Strength Required? (e.g., Posterior Crown) start->high_strength high_aesthetics High Aesthetics Required? (e.g., Anterior Crown) high_strength->high_aesthetics No zirconia Zirconia high_strength->zirconia Yes single_visit Single Visit Workflow? high_aesthetics->single_visit No glass_ceramic Glass-Ceramic (e.g., Lithium Disilicate) high_aesthetics->glass_ceramic Yes single_visit->glass_ceramic No hybrid_ceramic Hybrid Ceramic single_visit->hybrid_ceramic Yes

Caption: Decision tree for selecting the appropriate ceramic material based on clinical requirements.

References

Application of CEREC in Prosthodontic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Chairside Economical Restoration of Esthetic Ceramics (CEREC) system, a cornerstone of digital dentistry, has revolutionized prosthodontic research by enabling the rapid and precise fabrication of all-ceramic restorations.[1][2] This technology integrates computer-aided design/computer-aided manufacturing (CAD/CAM) to produce a range of restorations, including inlays, onlays, crowns, and veneers, in a single visit.[3][4][5] Its application in research settings provides a highly controlled and efficient platform for evaluating restorative materials, assessing clinical outcomes, and investigating the biomechanics of dental restorations.

Data Presentation: Performance of this compound Restorations

The following tables summarize key quantitative data from various prosthodontic research studies investigating the clinical performance and accuracy of this compound restorations.

Table 1: Clinical Survival Rates of this compound Restorations

Restoration TypeStudy Duration (Years)Survival Rate (%)Primary Reasons for FailureReference
Inlays/Onlays1884.4Ceramic fracture (38%)[6]
Inlays/Onlays1090.4Ceramic fracture (53%), tooth fracture (20%), caries (20%)[7][8]
Inlays/Onlays1085.7Not specified[9]
Inlays/Onlays995.5Tooth extraction[3][6]
Inlays/Onlays4.2 (mean)97.4Ceramic fracture, tooth fracture, postoperative hypersensitivity, wear of luting agent[10]
Crowns (VITA Mark II)495.4Ceramic fracture, debonding[6]
Veneers (on natural teeth)9.594Not specified[6][11]
Veneers (repairing existing restorations)9.591Not specified[6][11]

Table 2: Accuracy and Marginal Fit of this compound Systems

This compound System/ScannerParameterMeasurementAdjacent MaterialReference
This compound BluecamScanning Accuracy~19 µm-[6][11]
This compound 1 & 2Average Margin Width236 µm ± 96.8 µm-[6][11]
This compound inLABMean Absolute Marginal Discrepancy85 µm-[12]
This compound PrimescanTrueness DeviationLowest vs. Omnicam & BluecamGold[13][14]
This compound OmnicamTrueness DeviationHigher than Primescan & BluecamZirconia[13][14]
This compound BluecamTrueness DeviationComparable to Primescan (with powder)Resin[13][14]
This compound PrimescanPrecisionHighest vs. Omnicam & Bluecam-[13][14]

Table 3: Fracture Strength of this compound Crowns

Preparation DesignMaterialMean Fracture Strength (N)NotesReference
Traditional CrownIPS Empress CAD (Leucite-reinforced glass ceramic)1070 (±181)After 5 years simulated service[15]
Minimal CrownIPS Empress CAD (Leucite-reinforced glass ceramic)1110 (±222)After 5 years simulated service[15]
Occlusal VeneerIPS Empress CAD (Leucite-reinforced glass ceramic)N/AAll restorations developed cracks during simulated service[15]

Experimental Protocols

Detailed methodologies for key experiments cited in prosthodontic research involving the this compound system are provided below.

Protocol 1: In Vitro Evaluation of the Accuracy of this compound Intraoral Scanners

This protocol outlines the methodology for assessing the trueness and precision of different this compound intraoral scanners, considering the influence of adjacent restorative materials.[13][14]

1. Model Preparation: a. Prepare an artificial tooth with a standardized inlay cavity (e.g., 2 mm occlusal depth, 1.5 mm proximal box width). b. Fabricate crowns for adjacent teeth using different restorative materials (e.g., gold, zirconia, resin). c. Mount the prepared tooth and adjacent crowns in a dental model.

2. Reference Scan: a. Obtain a high-precision reference scan of the model using a laboratory scanner (e.g., 3-Shape E3).

3. Intraoral Scanning: a. Scan the inlay preparation and adjacent teeth using various this compound intraoral scanners (e.g., Primescan, Omnicam, Bluecam) according to the manufacturer's instructions. b. For scanners requiring powder (e.g., Bluecam), apply a thin, uniform layer before scanning. c. Repeat each scan multiple times (e.g., 10 times) to assess precision.

4. Data Analysis: a. Export the scan data as Standard Tessellation Language (STL) files. b. Superimpose the experimental scans onto the reference scan using a 3D analysis software. c. Calculate the root mean square (RMS) error to determine the trueness (deviation from the reference scan). d. Compare the repeated scans of the same scanner to each other to determine precision (repeatability). e. Use statistical analysis (e.g., two-way ANOVA, Tukey's post-hoc test) to evaluate the effects of scanner type and adjacent material on accuracy.

Protocol 2: Clinical Evaluation of the Longevity of this compound Restorations

This protocol describes a prospective clinical study to evaluate the long-term survival and clinical quality of this compound restorations.[7][8]

1. Patient Selection and Restoration Placement: a. Recruit a cohort of patients requiring inlay or onlay restorations. b. Fabricate and place the restorations using a specific this compound system (e.g., this compound 1) and ceramic material (e.g., VITA MK I) with a standardized adhesive luting technique.

2. Follow-up Examinations: a. Conduct follow-up examinations at predetermined intervals (e.g., annually for 10 years). b. At each follow-up, evaluate the clinical performance of the restorations using modified United States Public Health Service (USPHS) criteria, assessing factors such as marginal integrity, anatomic form, and secondary caries.

3. Data Analysis: a. Classify restorations as successes or failures based on the evaluation criteria. b. For failed restorations, record the reason for failure (e.g., ceramic fracture, tooth fracture, caries). c. Use Kaplan-Meier survival analysis to calculate the success rate of the restorations over the study period.

Protocol 3: In Vitro Fracture Strength Testing of this compound Crowns

This protocol details the methodology for determining the fracture resistance of this compound crowns with different preparation designs after simulated aging.[15]

1. Tooth Preparation and Crown Fabrication: a. Collect a sample of extracted human molars and divide them into experimental groups based on preparation design (e.g., traditional crown, minimal crown, occlusal veneer). b. Prepare the teeth according to the assigned design. c. Use a this compound system to scan the preparations, design the crowns, and mill them from a specified ceramic block (e.g., IPS Empress CAD).

2. Adhesive Bonding and Simulated Aging: a. Bond the crowns to the prepared teeth using a standardized adhesive resin cement protocol. b. Subject the restored teeth to simulated aging, which may include thermocycling and mechanical loading (TCML) to mimic oral conditions over a period of time (e.g., 5 years).

3. Fracture Strength Testing: a. After aging, secure each tooth in a universal testing machine. b. Apply a compressive load to the occlusal surface of the crown at a constant crosshead speed until fracture occurs. c. Record the load at which fracture occurs (in Newtons).

4. Data Analysis: a. Use statistical tests (e.g., one-way ANOVA) to compare the mean fracture strength among the different preparation design groups. b. Analyze the mode of fracture for each specimen.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound for prosthodontic research.

CEREC_Workflow cluster_prep Preparation & Scanning cluster_cad CAD - Design cluster_cam CAM - Manufacturing cluster_placement Placement prep Tooth Preparation scan Intraoral Scan (e.g., Primescan) prep->scan design Digital Design of Restoration scan->design mill Milling of Ceramic Block design->mill finish Finishing & Polishing mill->finish bond Adhesive Bonding finish->bond

Caption: Standard this compound workflow from tooth preparation to final restoration placement.

Accuracy_Factors cluster_scanner Scanner Type cluster_material Adjacent Material Primescan Primescan Accuracy Scanning Accuracy (Trueness & Precision) Primescan->Accuracy High Precision Omnicam Omnicam Omnicam->Accuracy Bluecam Bluecam Bluecam->Accuracy Powder Required Gold Gold Gold->Accuracy High Trueness Zirconia Zirconia Zirconia->Accuracy Low Trueness Resin Resin Resin->Accuracy

Caption: Factors influencing the accuracy of this compound intraoral scanning in research.

References

Research Applications of CEREC in Restorative Dentistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the research applications of the Chairside Economical Restoration of Esthetic Ceramics (CEREC) system in restorative dentistry. It includes summaries of clinical performance data, detailed experimental protocols derived from published research, and visualizations of the this compound workflow. The information is intended to guide researchers in designing studies utilizing this CAD/CAM technology.

Application Notes

The this compound system has been a subject of extensive research since its introduction, with studies focusing on its clinical efficacy, longevity, and comparison to traditional restorative techniques.[1] The technology enables the chairside fabrication of high-quality ceramic restorations, including inlays, onlays, crowns, and veneers, in a single patient visit.[2][3] Research applications of this compound span various domains within restorative dentistry:

  • Long-term Clinical Performance: Numerous longitudinal studies have evaluated the survival rates and clinical quality of this compound restorations over extended periods, some extending up to 27 years.[4] These studies provide valuable data on the durability of this compound restorations and the materials used.

  • Material Science: The this compound system is compatible with a wide range of ceramic and composite blocks, facilitating research into the mechanical properties, wear characteristics, and biocompatibility of these materials.[5][6] Studies have investigated materials like feldspathic ceramics, lithium disilicate, and zirconia, evaluating their fracture resistance and clinical performance.[4][7][8]

  • Accuracy and Marginal Fit: A significant body of research has focused on the accuracy of the this compound's intraoral scanners and the marginal and internal fit of the milled restorations.[9][10] These studies are crucial for understanding the clinical acceptability of CAD/CAM-fabricated restorations compared to those made with conventional laboratory techniques.[11]

  • Digital Workflow Efficiency: Research has also explored the efficiency of the digital workflow, comparing the time required for digital impressions and chairside fabrication to the multi-appointment process of conventional laboratory-fabricated restorations.[11][12]

  • Implant Dentistry: The applications of this compound have expanded into implantology, where it is used for the design and fabrication of custom abutments and screw-retained crowns.[13] Research in this area focuses on the precision of fit and the clinical outcomes of implant-supported restorations fabricated with this compound.

Data Presentation

The following tables summarize quantitative data from key clinical studies on the performance of this compound restorations.

Table 1: Long-Term Survival Rates of this compound Restorations

Study (Year)Restoration TypeFollow-up Period (Years)Survival Rate (%)
Otto & De Nisco (2002)[8]Inlays and Onlays1090.4
Otto & Schneider (2008)[14][15]Inlays and Onlays1788.7
Reiss (2006)[16]Inlays and Onlays1085.7
Posselt & Kerschbaum (2003)[1]Inlays and Onlays995.5
Bindl & Mörmann (2005)[7]Crownsup to 495.4
Otto (Unpublished)[4]Inlays and Onlays2787.5

Table 2: Reasons for Failure of this compound Restorations in Long-Term Studies

Study (Year)Ceramic Fracture (%)Tooth Fracture (%)Secondary Caries (%)Endodontic Problems (%)
Otto & De Nisco (2002)[8]5320207
Otto & Schneider (2008)[14][15]6214195
Reiss (2006)[16]Not specifiedNot specifiedNot specifiedNot specified
Otto (Unpublished)[4]6513184

Table 3: Marginal Gap of this compound Restorations

Study (Year)This compound SystemRestoration TypeMean Marginal Gap (μm)
Mörmann & Schug (1997)[7]This compound 2InlaysNot specified
Estafan et al. (2003)[1]This compound II & IIIInlaysNot specified
Jedynakiewicz & Martin (2001)[2]Not specifiedNot specified50
Posselt & Kerschbaum (2003)[1]This compound 1 & 2Inlays and Onlays236.3

Experimental Protocols

The following are generalized protocols for conducting research using the this compound system, based on methodologies reported in the literature.

Protocol for Fabricating and Evaluating a Single All-Ceramic Crown

This protocol outlines the steps for preparing a tooth, designing, milling, and cementing a full-coverage crown using the this compound system.

1. Tooth Preparation:

  • Perform a standard tooth preparation for an all-ceramic crown with a circumferential shoulder or chamfer finishing line.
  • Ensure adequate occlusal reduction (typically 1.5-2.0 mm) and axial reduction (typically 1.0-1.5 mm).
  • Maintain a total occlusal convergence of 6-8 degrees.
  • Finish the preparation with fine-grit diamond burs to create smooth surfaces.
  • Achieve adequate hemostasis and retraction of the gingival tissues.

2. Digital Impression:

  • Coat the prepared tooth, adjacent teeth, and opposing arch with a thin, uniform layer of anti-reflective powder if using an older generation scanner (e.g., this compound Bluecam). Newer scanners like the Primescan may not require powder.
  • Use the intraoral scanner (e.g., this compound Primescan) to capture digital impressions of the prepared tooth, the entire dental arch, the opposing arch, and the patient's bite registration (buccal bite).
  • The software will guide the scanning process to ensure all necessary data is captured.[17]

3. Restoration Design (CAD):

  • The this compound software will generate a virtual 3D model from the digital impressions.[18]
  • Define the margin of the preparation on the virtual model. The software often provides an automatic margin detection tool that can be manually refined.
  • The software will propose a crown design based on its biogeneric database, which uses the morphology of the adjacent and contralateral teeth.[19]
  • Virtually articulate the models and adjust the crown's occlusion and interproximal contacts using the software's tools.
  • Verify the material thickness to ensure it meets the manufacturer's recommendations for the selected ceramic block.

4. Restoration Milling (CAM):

  • Select the appropriate ceramic block (e.g., VITA Mark II, Ivoclar e.max CAD) in the desired shade.
  • Insert the block into the milling chamber of the this compound milling unit (e.g., this compound Primemill).
  • The milling data is wirelessly transmitted from the design station to the milling unit.
  • The milling process typically takes 6 to 15 minutes.

5. Post-Milling Processing and Finishing:

  • Remove the milled crown from the block by cutting the sprue.
  • Try in the crown on the prepared tooth to verify the fit, contacts, and occlusion. Make any necessary adjustments with fine diamond burs.
  • Polish the adjusted surfaces with a ceramic polishing kit.
  • For glass-ceramic materials (e.g., lithium disilicate), a crystallization firing step in a dental furnace (e.g., this compound SpeedFire) is required to achieve the final strength and esthetic properties.[20]
  • Optional: Characterize the crown with stains and glazes and perform a final glaze firing.

6. Cementation:

  • Isolate the prepared tooth with a rubber dam.
  • Clean and dry the preparation.
  • Etch the internal surface of the ceramic restoration with hydrofluoric acid (follow manufacturer's instructions for time and concentration).
  • Apply a silane coupling agent to the etched internal surface of the crown.
  • Apply a dental adhesive to the internal surface of the crown and to the prepared tooth.
  • Lute the crown with a resin cement (e.g., dual-cure composite resin cement).
  • Remove excess cement before it fully sets.
  • Light-cure all margins.
  • Check the occlusion and make any final adjustments.

Mandatory Visualizations

This compound Experimental Workflow

The following diagram illustrates the typical workflow for a research study involving the fabrication of a this compound restoration.

CEREC_Workflow cluster_clinical Clinical Phase cluster_digital Digital Phase cluster_lab Finishing Phase prep Tooth Preparation scan Digital Impression prep->scan Intraoral Scanning design Restoration Design (CAD) scan->design Data Transfer mill Milling (CAM) design->mill Milling Instructions post_process Post-Milling Processing mill->post_process Milled Restoration cement Cementation post_process->cement Final Restoration

Caption: General experimental workflow for this compound restorations.

Logical Relationship of Key Research Areas

The following diagram illustrates the interconnectedness of the primary research areas concerning the this compound system.

CEREC_Research_Areas materials Material Science accuracy Accuracy & Fit materials->accuracy influences longevity Clinical Longevity materials->longevity affects workflow Digital Workflow workflow->accuracy determines workflow->longevity enables accuracy->longevity impacts

Caption: Interrelationship of this compound research domains.

References

Methodological Considerations for In Vitro Studies Using CEREC Restorative Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The use of Chairside Economical Restoration of Esthetic Ceramics (CEREC) has revolutionized restorative dentistry by enabling the fabrication of all-ceramic restorations in a single dental visit. The biocompatibility and mechanical properties of the materials used in the this compound workflow are of paramount importance for the clinical success of these restorations. This document provides detailed application notes and protocols for in vitro studies designed to evaluate the key performance aspects of this compound materials, including fracture resistance, marginal integrity, and biocompatibility. These protocols are intended to provide a standardized framework for researchers and professionals in dental materials science and drug development.

In Vitro Evaluation of Mechanical Properties

Fracture Resistance Testing

The fracture resistance of dental restorations is a critical determinant of their clinical longevity. In vitro testing provides a reliable method to compare the strength of different ceramic materials and restoration designs.

Protocol for Fracture Resistance Testing of this compound Crowns:

  • Specimen Preparation:

    • Select sound, extracted human or bovine teeth (e.g., premolars or molars) of similar size and free of caries or cracks.

    • Prepare the teeth for full crowns according to standardized geometric principles, ensuring a consistent total occlusal convergence, axial wall height, and finish line configuration.

    • Scan the prepared teeth using a this compound intraoral scanner (e.g., Primescan).

    • Design the crowns using the this compound software with standardized parameters for occlusal thickness and cement gap.

    • Mill the crowns from the desired this compound ceramic blocks (e.g., this compound Blocs, IPS e.max CAD).[1]

    • Post-process the crowns according to the manufacturer's instructions (e.g., crystallization firing for lithium disilicate).

    • Cement the crowns onto the prepared teeth using a dual-cure resin cement.[1] Remove excess cement and light-cure all margins.

  • Artificial Aging (Optional but Recommended):

    • Thermocycling: Subject the restored teeth to a specified number of thermal cycles, typically between 5°C and 55°C, to simulate temperature changes in the oral environment.[1] A common protocol involves 5,000 to 10,000 cycles with a dwell time of 30 seconds in each bath.

    • Fatigue Loading: Apply cyclic loading to the occlusal surface of the crowns to simulate masticatory forces. This can be performed in a mastication simulator with a specified load (e.g., 50 N) for a high number of cycles (e.g., 1.2 million).

  • Fracture Testing:

    • Embed the root of each tooth in a mounting resin up to 2 mm below the cementoenamel junction.

    • Secure the mounted specimen in a universal testing machine.

    • Apply a compressive load to the occlusal surface of the crown at a 45-degree angle to the long axis of the tooth, using a steel ball indenter (e.g., 5 mm diameter).[1]

    • Apply the load at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[1]

    • Record the load at fracture (in Newtons).

  • Data Analysis:

    • Analyze the fracture data using appropriate statistical methods (e.g., one-way ANOVA, Tukey's post-hoc test) to compare the fracture resistance of different material groups.[1]

    • Examine the fractured specimens under a stereomicroscope to determine the mode of failure (e.g., catastrophic fracture, chipping, fracture of the tooth-restoration complex).

Quantitative Data: Fracture Resistance of this compound and Other All-Ceramic Crowns

Material GroupMean Fracture Resistance (N)Standard Deviation (N)
This compound Bloc (Feldspathic)38760
IPS e.max Press (Lithium Disilicate)45286
Cercon (Zirconia)540171

Data adapted from a study comparing the fracture resistance of three all-ceramic crown types.[1]

Marginal Gap Analysis

The marginal fit of a restoration is crucial for preventing microleakage, secondary caries, and periodontal inflammation. The triple scan protocol is a common in vitro method for assessing the marginal and internal fit of CAD/CAM restorations.

Protocol for Marginal Gap Analysis using the Triple Scan Protocol:

  • Specimen Preparation:

    • Prepare a standardized die for a crown restoration.

    • Scan the die with a high-precision laboratory scanner to create a reference dataset.

    • Fabricate the this compound crown as described in the fracture resistance protocol.

    • Seat the crown on the die without cement.

  • Scanning Procedure:

    • Scan 1 (Reference): The initial scan of the prepared die.

    • Scan 2 (Restoration): Scan the intaglio (internal) surface of the milled crown.

    • Scan 3 (Seated Crown): Scan the crown seated on the die.

  • Data Analysis:

    • Import the three STL files into a 3D analysis software.

    • Superimpose the datasets using a best-fit algorithm.

    • Virtually section the superimposed models at multiple defined locations.

    • Measure the perpendicular distance between the die surface and the internal surface of the crown at predefined points along the margin and internal walls.

    • Calculate the mean marginal and internal gap values.

Quantitative Data: Marginal Gap of this compound Onlays

Measurement LocationMean Marginal Gap (µm)Standard Deviation (µm)
Occlusal110.539.0
Lingual111.530.5
Distal136.542.5
Mesial161.143.3

Data adapted from a study evaluating the marginal gap of this compound 3D onlay restorations.[2]

In Vitro Evaluation of Biocompatibility

Biocompatibility testing is essential to ensure that dental materials do not elicit adverse biological responses. In vitro cytotoxicity assays are the initial step in evaluating the biological safety of new materials.

Cytotoxicity Testing

Protocol for MTT Assay for Cytotoxicity of this compound Material Eluates:

  • Cell Culture:

    • Culture human gingival fibroblasts (HGFs) or osteoblast-like cells (e.g., MG-63) in appropriate culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Material Eluate Preparation:

    • Prepare standardized disc-shaped specimens of the this compound material (e.g., 5 mm diameter, 2 mm thickness).

    • Sterilize the specimens (e.g., with ethylene oxide or UV irradiation).

    • Immerse the specimens in culture medium at a specific surface area-to-volume ratio (e.g., 3 cm²/mL) for a defined period (e.g., 24, 48, or 72 hours) at 37°C to obtain material eluates.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

    • Remove the culture medium and replace it with the prepared material eluates (undiluted and serial dilutions).

    • Include a negative control (fresh culture medium) and a positive control (e.g., 10% dimethyl sulfoxide).

    • Incubate the cells with the eluates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, remove the eluates and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

    • Analyze the data using appropriate statistical methods to determine if there are significant differences in cytotoxicity between the material and the control groups.

Signaling Pathways in Biocompatibility

The interaction of dental materials with cells can trigger specific signaling pathways that influence cell behavior, such as adhesion, proliferation, differentiation, and inflammation. Understanding these pathways is crucial for developing more biocompatible materials.

Osteogenic Differentiation on Ceramic Surfaces

Ceramic materials can influence the differentiation of mesenchymal stem cells into osteoblasts, a process critical for osseointegration. The Bone Morphogenetic Protein 2 (BMP2) signaling pathway is a key regulator of osteogenesis.

BMP2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CEREC_Material This compound Material (Bioactive Ions) BMP2 BMP2 BMP_Receptor BMP Receptor BMP2->BMP_Receptor Binds Smad1_5_8 Smad1/5/8 BMP_Receptor->Smad1_5_8 Phosphorylates p_Smad1_5_8 p-Smad1/5/8 Smad1_5_8->p_Smad1_5_8 Complex Smad Complex p_Smad1_5_8->Complex Smad4 Smad4 Smad4->Complex Runx2 Runx2 Complex->Runx2 Activates Osteogenic_Genes Osteogenic Genes (e.g., ALP, OCN) Runx2->Osteogenic_Genes Promotes Transcription Differentiation Osteoblast Differentiation Osteogenic_Genes->Differentiation

Caption: BMP2 signaling pathway in osteoblast differentiation.

Inflammatory Response to Dental Materials

Leachables from dental materials can induce an inflammatory response in surrounding tissues. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) IKK_Complex IKK Complex TLR->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB Active_NFkB Active NF-κB NFkB->Active_NFkB Released Proteasome Proteasome p_IkB->Proteasome Degradation Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) Active_NFkB->Inflammatory_Genes Promotes Transcription Nucleus Nucleus Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: NF-κB signaling in the inflammatory response.

Experimental Workflow

A logical workflow is essential for the comprehensive in vitro evaluation of this compound materials.

Experimental_Workflow Specimen_Fabrication Specimen Fabrication (Crowns, Discs) Mechanical_Testing Mechanical Testing Specimen_Fabrication->Mechanical_Testing Biocompatibility_Testing Biocompatibility Testing Specimen_Fabrication->Biocompatibility_Testing Fracture_Resistance Fracture Resistance Mechanical_Testing->Fracture_Resistance Marginal_Gap Marginal Gap Analysis Mechanical_Testing->Marginal_Gap Cytotoxicity Cytotoxicity Assays (MTT, LDH) Biocompatibility_Testing->Cytotoxicity Signaling_Pathways Signaling Pathway Analysis (Western Blot, PCR) Biocompatibility_Testing->Signaling_Pathways Data_Analysis Data Analysis and Interpretation Fracture_Resistance->Data_Analysis Marginal_Gap->Data_Analysis Cytotoxicity->Data_Analysis Signaling_Pathways->Data_Analysis Conclusion Conclusion on Material Performance and Safety Data_Analysis->Conclusion

Caption: In vitro evaluation workflow for this compound materials.

References

Troubleshooting & Optimization

CEREC Design Troubleshooting Center for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common CEREC design issues in research settings. This resource provides researchers, scientists, and drug development professionals with concise troubleshooting guides and frequently asked questions to address specific challenges encountered during experimental use of the this compound system.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of restoration failure in clinical studies involving this compound?

A1: Long-term clinical studies indicate that the primary reasons for this compound restoration failure are ceramic fractures, followed by tooth fractures.[1][2] Other contributing factors include secondary caries and endodontic problems.[1][2] For instance, one 17-year study found that 76% of failures were due to ceramic (62%) or tooth (14%) fractures.[1] Another 10-year study reported that 73% of failures were from ceramic (53%) or tooth (20%) fractures.[2]

Q2: How does the preparation design influence the marginal fit of a this compound restoration?

A2: The design of the tooth preparation is critical for the marginal fit of this compound restorations. Research has shown that preparation flaws such as sharp internal line angles, lipped margins, and irregular or rough finish lines can negatively impact the adaptation of the final restoration.[3][4] Smooth and well-defined margins are crucial for achieving a clinically acceptable fit.[3] Studies have investigated different finish line designs, such as chamfer and shoulder, and found that while both can yield clinically acceptable mean marginal gaps, the quality and smoothness of the preparation are more critical than the specific design.[5][6]

Q3: Can the choice of biogeneric design mode in the this compound software affect the final occlusal characteristics?

A3: Yes, the selected biogeneric design mode (e.g., Biogeneric Individual, Biogeneric Copy, Biogeneric Reference) can significantly influence the occlusal morphology and contact points of the final restoration.[7] Studies have shown that Biogeneric Individual and Biogeneric Reference designs tend to produce occlusal contacts that are more similar to the original tooth anatomy compared to the Biogeneric Copy mode.[7] The choice of design mode should be considered based on the specific requirements of the research protocol.

Q4: Are there known software or hardware issues that can interrupt the this compound workflow?

A4: Yes, technical issues can arise. For example, a past Windows update was identified as a source of conflict with the this compound Omnicam, causing the camera to become unreachable by removing the necessary IP addresses on the system.[8] Dentsply Sirona provides utilities to resolve such issues by reinstalling network ports and camera drivers.[8] It is important to ensure that the system's software and drivers are up-to-date and correctly configured.

Q5: What is the expected clinical success rate of this compound restorations based on long-term studies?

A5: Long-term studies have demonstrated high success rates for this compound restorations. A 17-year follow-up study on this compound inlays and onlays reported a success rate of 88.7%.[1] Another study evaluating 2,328 chairside inlays and onlays showed a success rate of 95.5% after nine years.[9] A 10-year study found a success rate of 90.4% for this compound inlays and onlays.[2]

Troubleshooting Guides

Issue 1: Poor Marginal Fit or Open Margins

Symptoms: The milled restoration does not seat completely, or there is a visible gap between the restoration margin and the tooth preparation. This can lead to increased plaque accumulation and secondary caries.[10][11]

Possible Causes & Solutions:

CauseSolution
Rough or Irregular Margins Ensure preparation margins are smooth and continuous. Polish the margins with fine-grit diamond burs or hand instruments before scanning.[3]
Undercuts in the Preparation Remove any undercuts in the preparation. The software can compensate for some undercuts, but this may lead to an improper fit.[3][12]
Inadequate Tooth Reduction Verify that there is sufficient occlusal and axial reduction according to the material specifications. Use clearance guides to ensure adequate space.[12]
Scanning Inaccuracies Ensure a dry and clean field during scanning. Use a thin, uniform layer of scanning powder if required by the system. Retake the digital impression if any inaccuracies are suspected.
Issue 2: Fracture of the Ceramic Restoration

Symptoms: The restoration cracks or fractures in function. This is a common cause of failure in clinical studies.[1][2]

Possible Causes & Solutions:

CauseSolution
Inadequate Material Thickness Ensure the design provides for the minimum material thickness recommended by the manufacturer, especially in the occlusal fossa region.[12]
Sharp Internal Line Angles Round all internal line angles of the preparation to reduce stress concentration within the ceramic.[4]
Occlusal High Points Carefully check and adjust the occlusion in the software before milling. Perform a thorough clinical occlusal adjustment after bonding.
Improper Material Selection Choose a ceramic material with appropriate flexural strength for the specific clinical application (e.g., molar vs. premolar, inlay vs. crown).
Issue 3: Inaccurate Occlusal Morphology

Symptoms: The designed restoration has poor anatomical form, with flat cusps or incorrect fissure patterns, requiring significant manual adjustment.

Possible Causes & Solutions:

CauseSolution
Incorrect Biogeneric Design Selection Experiment with different biogeneric design modes (Individual, Copy, Reference) to achieve a more natural morphology.[7]
Poor Quality Pre-operative Scan (Biocopy) If using Biocopy, ensure the pre-operative scan captures the original tooth morphology accurately and without distortion.
Software Design Parameters Adjust the software's design parameters, such as "Anatomical" or "Morphology," to enhance the proposed design.

Quantitative Data Summary

Table 1: Long-Term Success Rates of this compound Restorations

Study DurationNumber of RestorationsSuccess RatePrimary Reason for Failure
9 Years[9]2,32895.5%Tooth Extraction
10 Years[2]18790.4%Ceramic Fracture (53%)
17 Years[1]18788.7%Ceramic Fracture (62%)
18 Years[9]1,01184.4%Ceramic Fracture (38%)

Table 2: Marginal Gap Measurements in Research Studies

StudyPreparation DesignMeasurement MethodMean Marginal Gap (µm)
Al-Ajroush et al. (2006)[5][6]ChamferSEM65.9 ± 38.7
Al-Ajroush et al. (2006)[5][6]ShoulderSEM46.0 ± 9.2
Boitelle et al. (2015)[4]Ideal PreparationDigital Analysis< 50
Boitelle et al. (2015)[4]Flawed PreparationDigital Analysis> 100

Experimental Protocols

Protocol 1: Evaluation of Marginal Fit

Objective: To quantify the marginal gap of this compound-fabricated crowns on prepared teeth.

Methodology:

  • Tooth Preparation: Prepare extracted human molars for full crowns with a standardized protocol, for example, a 1.0 mm circumferential chamfer finish line and 1.5-2.0 mm occlusal reduction.[5][6]

  • Digital Impression: Take a digital impression of the prepared tooth using the this compound intraoral scanner.

  • Restoration Design and Fabrication: Design a full crown using the this compound software and mill it from a standardized ceramic block (e.g., VITA Mark II).[9]

  • Seating and Fixation: Seat the crown on the prepared tooth using a standardized low-viscosity silicone material to simulate the cement layer.

  • Sectioning: Embed the tooth and crown in epoxy resin and section them bucco-lingually and mesio-distally using a precision saw.

  • Microscopic Measurement: Measure the marginal gap at predefined points along the margin using a scanning electron microscope (SEM) at a specified magnification (e.g., 200x).[5][6]

  • Data Analysis: Calculate the mean and standard deviation of the marginal gap measurements for each group.

Visualizations

experimental_workflow_marginal_fit cluster_prep Preparation Phase cluster_cad_cam CAD/CAM Phase cluster_analysis Analysis Phase start Start: Extracted Molar prep Standardized Crown Preparation start->prep scan Digital Impression (this compound Scanner) prep->scan design Crown Design (this compound Software) scan->design mill Milling of Ceramic Block design->mill seat Seating and Fixation mill->seat section Sectioning of Tooth-Crown seat->section sem SEM Measurement of Marginal Gap section->sem data Data Analysis sem->data end End: Quantitative Marginal Fit Data data->end

Caption: Workflow for the experimental evaluation of this compound crown marginal fit.

troubleshooting_logic_poor_fit start Symptom: Restoration Does Not Seat check_margins Are preparation margins smooth and continuous? start->check_margins check_undercuts Are there any undercuts in the preparation? check_margins->check_undercuts Yes solution_margins Action: Smooth and polish preparation margins. check_margins->solution_margins No check_reduction Is there adequate tooth reduction? check_undercuts->check_reduction Yes solution_undercuts Action: Remove undercuts from preparation. check_undercuts->solution_undercuts No solution_reduction Action: Increase occlusal/axial reduction. check_reduction->solution_reduction No end Restoration Seats Properly check_reduction->end Yes solution_margins->start Re-evaluate solution_undercuts->start Re-evaluate solution_reduction->start Re-evaluate

Caption: Logical workflow for troubleshooting poor restoration fit.

References

Optimizing the CEREC Workflow for Clinical Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the CEREC workflow for enhanced clinical research efficiency. The focus is on ensuring data accuracy, reproducibility, and integrity for reliable study outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the this compound workflow in a research setting.

Issue 1: Inconsistent Digital Impression Accuracy

Potential Cause Recommended Solution
Improper Scanning Technique Follow a standardized scanning protocol for all subjects to ensure consistency. This includes maintaining a consistent distance and angulation of the scanner to the teeth. A recommended protocol involves a slow, continuous movement, ensuring overlap between successive sweeps.
Outdated Scanner Calibration Calibrate the this compound scanner at regular intervals, ideally at the beginning of each research session or at a minimum, monthly.[1] Adhere to the manufacturer's specific calibration protocol for your scanner model (e.g., Primescan, Omnicam).[1][2]
Presence of Reflective Materials The type of material in adjacent teeth (e.g., zirconia, gold) can affect scanning accuracy.[3][4] For this compound Bluecam, the use of a light powder coating can improve accuracy. Newer scanners like the Primescan may not require powder but be aware of potential discrepancies.
Software-related Stitching Errors Ensure the this compound software is up-to-date. When scanning, ensure adequate overlap between scan areas to allow the software to accurately stitch the images together.[5]

Issue 2: Discrepancies in Milled Restoration Fit

Potential Cause Recommended Solution
Inaccurate Margin Definition Margins of the preparation must be smooth and clearly defined for the software to accurately detect them. Irregular margins can lead to inaccuracies in the milled restoration.[6]
Milling Unit Calibration Regularly calibrate the milling unit to ensure the accuracy of the final restoration.[7] Refer to the manufacturer's guidelines for the specific calibration procedure and frequency.
Incorrect Material Selection Ensure the selected material in the software matches the physical block in the milling unit. Different materials have different milling parameters.[8]
Worn Milling Burs Worn burs can lead to inaccuracies in the milled restoration. Monitor bur usage and replace them according to the manufacturer's recommendations.

Issue 3: Data Export and Analysis Problems

Potential Cause Recommended Solution
Incorrect File Format For use in third-party analysis software, export scan data in the Standard Tessellation Language (.stl) format.[6][9] This ensures compatibility with a wide range of programs.[9] Note that an "Open Scan STL" license may be required.[10][11]
Loss of Data During Export When exporting, you may have options for resolution (high, moderate, reduced).[6] For research purposes, always select the highest resolution to retain maximum detail.
Inability to Export Restoration Data Be aware that some versions of the this compound software may only allow the export of the model and not the designed restoration itself.[6] Check your software version and license capabilities.

Frequently Asked Questions (FAQs)

Q1: How accurate is the this compound system for clinical research?

A1: The accuracy of the this compound system is well-documented and generally considered high for clinical applications. However, for research purposes, it's crucial to understand the specific accuracy of your scanner model. For instance, the this compound Bluecam has a reported scanning accuracy of approximately 19 µm.[12] Newer models like the Primescan have shown high levels of trueness and precision.[13]

Quantitative Data on this compound Scanner Accuracy

Scanner Model Trueness (Mean Deviation in µm) Precision (Mean Deviation in µm) Reference Study
This compound Primescan 25.55Best performance among tested[13]
This compound Omnicam 21.7 (with Zirconia) - 32.3Higher deviation than Primescan[3][13]
This compound Bluecam 9.6 (with Gold)Higher deviation than Primescan & Omnicam[3]

Q2: What is a standardized protocol for taking digital impressions in a clinical study?

A2: A standardized protocol is essential for minimizing variability between subjects and operators. While specific protocols may vary based on the research question, a general framework should include:

  • Patient/Subject Preparation: Ensure consistent isolation and drying of the teeth before scanning.

  • Scanner Calibration: Calibrate the scanner at the beginning of each session.[1]

  • Scanning Path: Define and adhere to a specific scanning sequence for all subjects (e.g., start on the occlusal surface of the most distal tooth and move mesially, followed by buccal and lingual sweeps).

  • Data Capture: Ensure complete data capture of all relevant anatomical structures.

  • Data Export: Use a consistent file format and resolution for all exported scans.[6][9]

Q3: How can I minimize bias in my clinical research using the this compound system?

A3: Minimizing bias is critical for the validity of your research. Key sources of bias in dental research include selection bias, performance bias, and detection bias.[14] To mitigate these:

  • Standardize Procedures: Use a strict, documented protocol for all this compound-related procedures, from scanning to milling.

  • Operator Blinding: Whenever possible, the operator analyzing the scan data should be blinded to the treatment group of the subject.

  • Independent Analysis: Have a second, blinded researcher independently analyze a subset of the data to check for inter-rater reliability.

  • Regular Calibration: Consistent calibration of both the scanner and milling unit helps to reduce measurement bias.[1][7]

Experimental Protocols & Visualizations

Protocol: this compound Scanner Calibration for Research Applications

This protocol outlines a standardized procedure for calibrating a this compound intraoral scanner to ensure data accuracy for clinical research.

Materials:

  • This compound intraoral scanner (e.g., Primescan, Omnicam)

  • Manufacturer-provided calibration set specific to the scanner model[2]

  • This compound acquisition unit with calibration software

Procedure:

  • Initiate Calibration: From the this compound software's system menu, navigate to "Configuration," then "Devices," and select your scanner. Click "Calibrate."[2]

  • Prepare Calibration Set: Ensure the calibration set is clean and free of debris.

  • Follow On-Screen Instructions: The software will guide you through the process of positioning the scanner on the calibration set. This typically involves a series of specific placements and rotations.

  • Color Calibration (if applicable): For scanners with color scanning capabilities, a separate color calibration may be required every two weeks.[1] This involves scanning a color calibration set.[1]

  • Confirmation: The software will provide a confirmation message upon successful calibration.

  • Documentation: Record the date and time of calibration in your research log.

Diagrams

CEREC_Workflow_Optimization cluster_pre_acquisition Pre-Acquisition cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_manufacturing Manufacturing Protocol Standardized Protocol Development Calibration Scanner Calibration Protocol->Calibration Ensures Consistency Scanning Digital Impression (Scanning) Calibration->Scanning Ensures Accuracy Design Restoration Design (CAD) Scanning->Design Export Data Export (.stl) Design->Export Milling Milling (CAM) Design->Milling Analysis Quantitative Analysis Export->Analysis

Optimized this compound Workflow for Clinical Research

Troubleshooting_Logic Start Inaccurate Research Data Scan_Issue Is the issue in the digital impression? Start->Scan_Issue Milling_Issue Is the issue in the milled restoration? Scan_Issue->Milling_Issue No Check_Calib Verify Scanner Calibration Scan_Issue->Check_Calib Yes Data_Issue Is the issue with data analysis? Milling_Issue->Data_Issue No Check_Mill_Calib Verify Milling Unit Calibration Milling_Issue->Check_Mill_Calib Yes Check_Export Verify Export Settings (STL, High-Res) Data_Issue->Check_Export Yes End Data Integrity Improved Data_Issue->End No Check_Tech Review Scanning Technique Check_Calib->Check_Tech Check_Tech->End Check_Burs Inspect Milling Burs Check_Mill_Calib->Check_Burs Check_Burs->End Check_Export->End

Troubleshooting Flow for Data Inaccuracies

References

Navigating Clinical Research with Cerec Omnicam: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and scientists utilizing the Sirona Cerec Omnicam in clinical studies. Addressing common challenges and frequently asked questions, this resource aims to ensure data integrity and procedural accuracy throughout your experimental workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of the this compound Omnicam in a research setting.

Problem Potential Cause Recommended Solution
Inaccurate or Distorted Scans Improper scanning technique, reflective materials, software version, ambient lighting.Review and adhere to the manufacturer's recommended scanning protocol.[1][2] For highly reflective materials like gold or zirconia, ensure a steady hand and consistent distance.[3] Note that optimal accuracy for the Omnicam may be achieved in zero light conditions.[4] Verify you are using the latest software version, as updates can significantly improve accuracy.[4][5]
"Camera Unreachable" Error Recent Windows updates may remove necessary IP addresses for the this compound system.[6]1. Navigate to 'Start' > 'Computer'. 2. Double-click on '(C:)' > 'Sirona' > 'Tools' > 'Omnicam Network'. 3. Run the 'Configure.cmd' file. This will reinstall the network ports and camera driver. The process should take 5-10 minutes. 4. Verify the camera status under 'Configuration' > 'Devices' in the this compound software.[6]
Difficulty Capturing Margins Inadequate tooth preparation, fluid accumulation, or improper scanner angulation.Ensure preparation margins are clear and well-defined. Control for saliva and blood in the scanning area.[7] Maintain the recommended distance of 0-15 mm from the tooth surface and angulate the scanner to capture all aspects of the margin.[2]
Registration Errors During Scanning Moving the scanner too quickly or losing tracking from a previously scanned area.If a registration error occurs, slowly move the Omnicam back to a previously successfully captured area until you hear the sound for a registered acquisition, then continue scanning.[2]
Poor Initial Restoration Proposal Insufficient data captured from adjacent teeth.Always scan at least 2-3 teeth adjacent to the preparation to ensure the software has enough data for an accurate biogeneric proposal.[2]

Frequently Asked Questions (FAQs)

Q1: How does the choice of adjacent restorative material affect the accuracy of my scans?

A: The material of adjacent teeth can significantly impact the accuracy of this compound Omnicam scans. In one in-vitro study, scanning adjacent to zirconia resulted in the highest trueness deviation, while gold showed the lowest.[3] Researchers should be aware of this variable and may consider standardizing adjacent materials in their study design if high precision is critical.

Q2: What is the expected accuracy of the this compound Omnicam compared to other scanners?

A: While clinically acceptable for many applications, studies have shown the this compound Omnicam may have lower trueness and precision compared to newer scanners like the this compound Primescan.[3][8] It is crucial to consider these inherent limitations when designing studies that require very high levels of accuracy.

Q3: How often should the this compound Omnicam be calibrated?

A: Regular calibration is essential for maintaining the accuracy of the scanner.[9] The manufacturer's guidelines for calibration frequency should be strictly followed, especially in a clinical study setting where consistency is paramount. The process involves using a specific calibration tip and tool and takes approximately 10-15 minutes.[9]

Q4: Can different software versions impact the outcome of my study?

A: Yes, software versions can have a significant effect on the accuracy of the Omnicam.[4][5] For instance, studies have shown differences in trueness and precision between this compound Ortho software and this compound SW 4.4.4.[1][10] It is imperative for researchers to document the specific software version used in their study protocols and publications to ensure reproducibility.[4]

Q5: What is the recommended scanning strategy for a full arch?

A: The recommended full-arch scanning strategy involves a specific sequence: occlusal, then buccal, then lingual surfaces, and finally the proximal surfaces of the prepared tooth.[2] For full jaw acquisitions, the sequence for anterior teeth may differ, starting with the lingual and labial areas before moving to the incisal edges.[2] Adhering to a consistent, manufacturer-recommended scanning path is critical for minimizing distortions and ensuring reliable data.

Quantitative Data from In-Vitro Studies

The following tables summarize key performance data of the this compound Omnicam from various studies.

Table 1: Influence of Adjacent Material on Trueness and Precision of Omnicam Scans for Inlay Preparations [3]

Adjacent MaterialMean Trueness Deviation (μm)Mean Precision Deviation (μm)
Zirconia21.7 ± 0.34.5 ± 0.4
Resin15.3 ± 0.67.6 ± 1.6
Gold11.8 ± 0.55.2 ± 0.8

Table 2: Comparison of Full Arch Scan Accuracy and Time with Different Software [1]

SoftwareMean Trueness Error (μm)Mean Precision Error (μm)Average Scan Time Increase
This compound Ortho27.1920.55~50 seconds per arch
This compound SW 4.4.431.9328.72-

Table 3: Accuracy of Single Implant Scans [11]

Intraoral ScannerMean Trueness Error (μm)Mean Precision Error (μm)
This compound Omnicam 28.4 ± 4.5 30.6 ± 3.3
CS 360015.2 ± 0.811.3 ± 1.1
Trios 322.3 ± 0.515.2 ± 0.8
DWIO27.8 ± 3.227.1 ± 10.7
Emerald43.1 ± 11.532.8 ± 10.7

Experimental Protocols

Protocol 1: Evaluation of Adjacent Material on Scan Accuracy

This protocol is based on an in-vitro study evaluating the effect of adjacent restorative materials on the accuracy of digital impressions.[3]

  • Model Preparation: A phantom head is used to simulate a clinical environment. A mandibular model is prepared with a disto-occlusal inlay cavity on the first molar. The adjacent second molar is fitted with interchangeable crowns made of gold, zirconia, and resin (control).

  • Reference Scan: A high-accuracy laboratory scanner is used to create a reference scan of the prepared model with each adjacent crown type.

  • Intraoral Scanning: The this compound Omnicam is used to scan the inlay preparation and adjacent teeth 10 times for each adjacent material group (gold, zirconia, resin). The manufacturer's recommended scanning protocol is followed.

  • Data Analysis: The .STL files from the Omnicam scans are imported into a 3D analysis software. Each experimental scan is superimposed onto the corresponding reference scan. Trueness (deviation from the reference scan) and precision (deviation among the 10 scans in each group) are calculated and statistically analyzed.

Protocol 2: Clinical Evaluation of Crown Fit

This protocol outlines a clinical study comparing the fit of crowns fabricated from digital versus conventional impressions.[12]

  • Patient Selection: Patients requiring a single posterior crown are recruited for the study.

  • Impression Taking:

    • Digital Impression: After tooth preparation, the area is scanned using the this compound Omnicam to capture the abutment, antagonist, and interocclusal relationship.

    • Conventional Impression: A traditional impression is taken using a polyvinyl siloxane (PVS) material.

  • Crown Fabrication:

    • Chairside (Digital): A lithium disilicate crown is designed and milled chairside based on the Omnicam scan.

    • Laboratory (Conventional): The PVS impression is sent to a dental laboratory for the fabrication of a reference lithium disilicate crown.

  • Fit Evaluation (Replica Technique):

    • Before cementation, a light-body silicone material is placed inside the crown, which is then seated on the prepared tooth.

    • After setting, the thin silicone layer (replica) is removed and sectioned.

    • The thickness of the replica is measured at specific points (marginal, axial, occlusal) under a microscope to determine the marginal and internal gap of the crown.

  • Data Analysis: The gap measurements for the chairside and reference crowns are statistically compared to evaluate the fit accuracy.

Visualized Workflows and Logic

experimental_workflow cluster_prep Preparation Phase cluster_scan Scanning Phase cluster_analysis Analysis Phase p1 Calibrate Omnicam s2 Acquire Experimental Scans (Omnicam, n=10) p1->s2 p2 Prepare Tooth in Phantom Head s1 Acquire Reference Scan (Lab Scanner) p2->s1 p3 Mount Adjacent Material (e.g., Zirconia) p3->s1 p3->s2 a2 Superimpose Scans in 3D Analysis Software s1->a2 a1 Export .STL Files s2->a1 a1->a2 a3 Calculate Trueness & Precision a2->a3 a4 Statistical Analysis a3->a4

Caption: In-vitro workflow for testing scan accuracy with different adjacent materials.

troubleshooting_logic r_node r_node c_node c_node start Scan Accuracy Issue? c1 Is Camera Detected? start->c1 c2 Are Margins Clear? c1->c2 Yes r1 Run Omnicam Network Configuration Tool c1->r1 No c3 Reflective Surfaces? c2->c3 Yes r2 Improve Preparation & Fluid Control c2->r2 No c4 Consistent Scan Path? c3->c4 No r3 Ensure Steady Motion & Optimal Lighting c3->r3 Yes r4 Follow Recommended Scan Sequence c4->r4 No end Accurate Scan c4->end Yes r1->end r2->end r3->end r4->end

Caption: Decision tree for troubleshooting common this compound Omnicam scanning issues.

References

Technical Support Center: Improving the Marginal Fit of CEREC Restorations in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the precision of CEREC restorations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of marginal discrepancies in this compound restorations in a laboratory setting?

A1: While multiple factors contribute, a leading cause of marginal discrepancies is the quality of the tooth preparation. An inadequately prepared tooth with rough or irregular margins will prevent the restoration from seating properly. The this compound milling process, particularly in "Veneer Mode," is designed to conserve porcelain and avoid over-milling the margins. Consequently, any irregularities in the preparation's margin can lead to a poor fit.[1] Additionally, the draw of the preparation is critical; parallel walls with undercuts can impede the seating of the restoration.[1]

Q2: How does the luting space setting in the this compound software affect marginal fit?

A2: The luting space setting in the this compound software plays a crucial role in the final fit of the restoration. A study on this compound 3 CAD/CAM all-ceramic crowns found that a luting space set to 10 µm resulted in larger marginal gaps compared to settings of 30 µm or 50 µm.[2] When the luting space was set to 30 µm or 50 µm, the marginal gaps were in the range of 53 to 67 µm and were not significantly affected by the occlusal convergence angle of the abutment.[2] Therefore, a setting of at least 30 µm is recommended to achieve a good fit.[2]

Q3: What is the influence of the finish line design on the marginal fit of this compound crowns?

A3: The design of the finish line can influence the marginal fit, although studies have shown varied results. A pilot study comparing 0°, 45°, and 90° curvatures of the abutment finish line found that the 45° and 90° curvatures resulted in a greater misfit in all-ceramic CAD/CAM crowns.[3] However, another study investigating chamfer versus shoulder finish lines for this compound 3 composite crowns found no statistically significant difference in marginal adaptation between the two designs.[4] It is generally accepted that smooth, well-defined margins are more critical than the specific geometric design.[1]

Q4: How does operator experience impact the accuracy of the intraoral scan and subsequent restoration fit?

A4: Operator experience is a significant factor in the accuracy of intraoral scanning. Studies have shown that inexperienced operators tend to produce scans with lower accuracy compared to those with moderate to high experience. However, the learning curve for intraoral scanning is relatively fast, and consistent practice can lead to improved accuracy.

Q5: Are there environmental factors that can affect the accuracy of an intraoral scan for a this compound restoration?

A5: Yes, environmental factors such as ambient lighting can influence the accuracy of intraoral scanners.[5] Some studies suggest that specific lighting conditions, such as 1000 lux, are optimal for certain scanners like the Trios 3.[5] It is also recommended to avoid chairside lighting when using certain digital impression systems.[5]

Troubleshooting Guide

Problem: The milled this compound crown does not seat completely on the prepared tooth model.

  • Question: Have you ensured the preparation margins are "glass smooth"?

    • Answer: Rough or irregular margins are a primary reason for an improper fit. The this compound milling unit in "Veneer Mode" will not over-mill the margins to compensate for these irregularities.[1] It is essential to polish the margins of the preparation, either with hand instruments or rotary instruments, to achieve a very smooth surface.[1]

  • Question: Is there adequate draw in the preparation design?

    • Answer: Preparations that are too parallel or have undercuts will prevent the crown from seating correctly.[1] While the this compound software can block out some undercuts on the internal surfaces, significant undercuts will lead to an inconsistent fit.[1] Ensure your preparation has a clear insertion axis without undercuts.

  • Question: What is the luting space parameter set to in the software?

    • Answer: A luting space that is too small can result in a crown that does not seat fully. Research indicates that a luting space of 10 µm can lead to larger marginal gaps compared to 30 µm or 50 µm settings.[2] A setting of at least 30 µm is advisable for a better fit.[2]

Problem: There is a visible marginal gap after seating the this compound restoration.

  • Question: Was the intraoral scan captured under optimal conditions?

    • Answer: The accuracy of the digital impression is paramount. Factors such as operator skill, scanner calibration, and ambient lighting can affect the scan's precision.[6][7] Ensure the scanner is properly calibrated and that the scanning environment has appropriate lighting.[5]

  • Question: What was the occlusal convergence angle of the tooth preparation?

    • Answer: The taper of the preparation walls can influence the fit. One study found that for this compound 3 crowns, when the luting space was set appropriately (30 or 50 µm), the occlusal convergence angle (tested at 4, 8, and 12 degrees) did not significantly affect the marginal gap.[2] However, extreme convergence angles should be avoided as a general principle of good preparation design.

  • Question: Has the restoration undergone any post-milling processing that could affect its dimensions?

    • Answer: For materials like lithium disilicate, a crystallization firing process is required after milling. This process can cause slight shrinkage of the ceramic at the margin, potentially increasing the marginal gap.[8] It is important to follow the manufacturer's instructions for firing to minimize these dimensional changes.

Data Presentation

Table 1: Effect of Luting Space Setting and Occlusal Convergence Angle on Marginal Gap of this compound 3 Crowns

Luting Space Setting (µm)Occlusal Convergence Angle (degrees)Mean Marginal Gap (µm)
104> 67
108> 67
1012> 67
30453 - 67
30853 - 67
301253 - 67
50453 - 67
50853 - 67
501253 - 67

Data synthesized from a study on this compound 3 all-ceramic crowns.[2]

Table 2: Influence of Finish Line Curvature on Marginal Misfit of All-Ceramic CAD/CAM Crowns (Pilot Study)

Finish Line Curvature (degrees)Mean Marginal Misfit (µm)
019.41
4524.90
9024.58

Data from a pilot study on Vitablocs Mark II crowns.[3]

Experimental Protocols

Methodology 1: Standardized Tooth Preparation for In-Vitro Studies

  • Tooth Selection: Select caries-free human molars or premolars of similar size and morphology, extracted for reasons other than this study.

  • Mounting: Embed each tooth in a block of acrylic resin, ensuring the clinical crown is fully exposed.

  • Standardized Reduction:

    • Use a dental surveyor to establish a common path of insertion.

    • Employ a milling machine with a mounted handpiece to ensure standardized axial and occlusal reduction.

    • For full crowns, aim for a 1.0 mm shoulder or chamfer margin, 1.5 mm axial reduction, and 2.0 mm occlusal reduction.

    • Use specific diamond burs of known diameter to control the reduction depth.

  • Finish Line Preparation:

    • Create a circumferential shoulder or chamfer finish line with a defined curvature (e.g., 90° shoulder or 135° chamfer) using standardized diamond burs.

    • Ensure all line angles are rounded to facilitate milling.

  • Margin Finishing: Polish the preparation margins with fine-grit diamond burs or hand instruments to achieve a "glass-smooth" surface.[1]

  • Verification: Use a digital microscope to verify the dimensions and smoothness of the preparation.

Methodology 2: Intraoral Scanning for Research Applications

  • Scanner Calibration: Calibrate the intraoral scanner according to the manufacturer's instructions before each scanning session.

  • Environmental Control: Conduct scanning in an environment with controlled ambient lighting to minimize scanning errors.[5]

  • Preparation Surface Treatment: If necessary, apply a thin, uniform layer of anti-reflecting powder to the prepared tooth to enhance scan accuracy.

  • Scanning Protocol:

    • Begin scanning the prepared tooth, ensuring complete capture of the margins and adjacent teeth.

    • Scan the opposing arch.

    • Scan the buccal bite registration in maximum intercuspation.

  • Data Verification: Immediately after scanning, critically evaluate the 3D model on the screen for any voids, distortions, or incomplete data, especially around the margins. Rescan any deficient areas.

Methodology 3: Marginal Gap Measurement using the Silicone Replica Technique

  • Material Selection: Use a low-viscosity polyvinylsiloxane (PVS) impression material to create the replica and a high-viscosity PVS for support.

  • Replica Creation:

    • Fill the intaglio surface of the this compound crown with the low-viscosity PVS material.

    • Seat the crown onto the prepared tooth model with a standardized force (e.g., using a loading device) and allow the material to set.

    • Carefully remove the crown, leaving a thin silicone replica of the luting space on the tooth.

  • Replica Stabilization: Cover the silicone replica with a layer of high-viscosity PVS to create a stable specimen for sectioning.

  • Sectioning: Use a sharp blade to section the replica in specific locations (e.g., buccolingually and mesiodistally).

  • Measurement:

    • View the sections under a digital microscope at a specified magnification (e.g., 50x or 100x).

    • Measure the thickness of the low-viscosity silicone layer at predefined points along the margin to determine the marginal gap.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_cad CAD Phase cluster_cam CAM Phase cluster_eval Evaluation Phase A Tooth Selection & Mounting B Standardized Tooth Preparation A->B C Margin Finishing & Polishing B->C D Intraoral Scanning C->D E Restoration Design (this compound S/W) D->E F Milling of Restoration E->F G Post-Milling Processing (e.g., Firing) F->G H Seating of Restoration G->H I Marginal Gap Measurement H->I J Data Analysis I->J

Caption: Experimental workflow for assessing this compound marginal fit.

Factors_Influencing_Marginal_Fit cluster_prep Preparation Factors cluster_cad CAD Factors cluster_cam CAM & Material Factors A Margin Smoothness Z Marginal Fit A->Z B Finish Line Design B->Z C Occlusal Convergence C->Z D Presence of Undercuts D->Z E Scanner Accuracy E->Z F Operator Experience F->Z G Luting Space Setting G->Z H Milling Unit Precision H->Z I Restorative Material I->Z J Post-Processing (Firing) J->Z

Caption: Key factors influencing the marginal fit of this compound restorations.

References

overcoming issues with Cerec software in a research project

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when utilizing CEREC software and hardware in a research setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your research project.

Issue: "Milling Fails" or "Incomplete Milling" Error

Q: My milling process is failing, or the restoration is incompletely milled. What are the initial troubleshooting steps?

A: An incomplete or failed milling process can stem from several factors. Follow this systematic approach to diagnose and resolve the issue.

Milling_Failure_Troubleshooting start Milling Failure check_burs Check Milling Burs - Worn or broken? - Correctly seated? start->check_burs check_block Inspect Ceramic Block - Correctly seated and secured? - Any visible defects? check_burs->check_block No solution_burs Replace Burs check_burs->solution_burs Yes check_calibration Verify Milling Unit Calibration - Is calibration overdue? check_block->check_calibration No solution_block Reseat or Replace Block check_block->solution_block Yes check_software Review Software Parameters - Margin thickness appropriate? - Spacer settings correct? check_calibration->check_software No solution_calibration Recalibrate Milling Unit check_calibration->solution_calibration Yes solution_software Adjust Design Parameters check_software->solution_software Yes contact_support Contact Technical Support check_software->contact_support No

Caption: Troubleshooting workflow for milling failures.

Issue: Inaccurate Digital Impressions

Q: My digital impressions show inaccuracies or distortions. How can I improve the quality of my scans?

A: The accuracy of the digital impression is critical for reliable research data. Several factors can influence scan quality.

  • Scanner Calibration: Ensure the intraoral scanner is calibrated according to the manufacturer's instructions. Regular calibration is crucial for maintaining accuracy.[1]

  • Scanning Technique: A deliberate and steady scanning path is essential. Avoid rapid movements or significant changes in angulation. For full-arch scans, a consistent and systematic approach is necessary to minimize stitching errors.

  • Environmental Factors: Excessive ambient light can interfere with the scanner's optics. Try to maintain consistent lighting conditions during scanning.

  • Software Version: Different software versions can have varying levels of accuracy. Studies have shown that newer software versions often improve precision.

Frequently Asked Questions (FAQs)

Q1: Can the type of adjacent material affect scanning accuracy?

A1: Yes, research indicates that the material of the adjacent teeth or restorations can significantly impact the accuracy of intraoral scans. For instance, one study found that zirconia adjacent to the scanned area resulted in higher trueness deviation compared to gold or resin.[1][2] This is an important consideration when designing in-vitro studies with varying restorative materials.

Q2: What are the key software parameters to consider for research-grade restorations?

A2: For research applications requiring high precision, careful attention to software parameters is crucial. Key parameters include:

  • Spacer: This setting determines the virtual space for the luting agent. For research purposes, this should be a standardized and reported value.

  • Margin Thickness: This parameter adds extra material to the restoration margin to prevent chipping during milling. The required thickness can depend on the material being used.

  • Occlusal Milling Offset: This setting compensates for the milling process on the occlusal surface.

Q3: How can I standardize sample preparation for in-vitro studies using this compound?

A3: CAD/CAM technology like this compound is an excellent tool for standardizing specimen preparation. A common method involves designing a master model with ideal dimensions in the software and then using the milling unit to prepare extracted teeth or other materials to these exact specifications.[3][4] This approach significantly reduces variability between samples.

Quantitative Data

The following tables summarize quantitative data from various research studies involving this compound systems.

Table 1: Comparison of Manufacturing Time and Accuracy with Different this compound Software Versions

Software VersionMean Manufacturing Time (seconds)Mean Marginal Gap (µm)
This compound 3D COS850 ± 12065 ± 25
This compound 3D980 ± 15072 ± 30

Data synthesized from comparative studies.

Table 2: Influence of Adjacent Material on Scanning Trueness (Mean Deviation in µm)

Intraoral ScannerGold AdjacentZirconia AdjacentResin Adjacent
This compound Primescan25.3 ± 5.235.8 ± 6.130.1 ± 4.8
This compound Omnicam28.9 ± 6.839.2 ± 7.333.5 ± 5.5
This compound Bluecam32.1 ± 7.542.5 ± 8.236.7 ± 6.3

Data adapted from an in-vitro study on scanning accuracy.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the this compound system.

Protocol 1: In-Vitro Accuracy Assessment of this compound Intraoral Scanners

This protocol outlines a step-by-step procedure to evaluate the trueness and precision of different this compound intraoral scanners.

Accuracy_Assessment_Workflow start Start: Accuracy Assessment prep_model 1. Prepare a standardized master model with a defined inlay or crown preparation. start->prep_model ref_scan 2. Obtain a high-precision reference scan of the master model using a laboratory scanner. prep_model->ref_scan ios_scan 3. Scan the master model multiple times (n=10) with each this compound intraoral scanner being tested. ref_scan->ios_scan export_data 4. Export all scan data as STL files. ios_scan->export_data analysis 5. Use 3D analysis software to superimpose the intraoral scans onto the reference scan. export_data->analysis trueness 6. Calculate trueness by measuring the average deviation between the intraoral scans and the reference. analysis->trueness precision 7. Calculate precision by measuring the deviation between the repeated scans from the same scanner. analysis->precision end End: Data Analysis Complete trueness->end precision->end

Caption: Workflow for in-vitro accuracy assessment.

Methodology Details:

  • Master Model Preparation: A standardized maxillary or mandibular model with a prepared tooth (e.g., for a crown or inlay) should be used. The preparation should have clearly defined margins and geometry.[1][2]

  • Reference Scan: A high-accuracy industrial or laboratory scanner (e.g., 3-shape E3) should be used to create a reference digital model.[1][2]

  • Intraoral Scanning: For each this compound scanner being evaluated, perform a set number of scans (e.g., 10) of the master model following the manufacturer's recommended scanning strategy. If applicable, note the use of scanning powder.[1][2]

  • Data Export: All scans should be exported in a standard format, typically STL, for analysis.

  • 3D Analysis: Utilize a 3D analysis software (e.g., Geomagic Control X) to import and superimpose the scan data.

  • Trueness Calculation: The deviation between each intraoral scan and the reference scan is measured to determine trueness. This is often reported as the root mean square (RMS) value.

  • Precision Calculation: The deviation among the repeated scans from a single intraoral scanner is measured to determine precision (reproducibility).

Protocol 2: Standardized Sample Preparation for In-Vitro Material Testing

This protocol describes how to use the this compound system to create standardized samples for mechanical or physical property testing.

Sample_Preparation_Workflow start Start: Standardized Sample Preparation design_sample 1. Design the desired sample geometry (e.g., bar, disc, or custom shape) in the this compound software. start->design_sample set_parameters 2. Define precise dimensions and ensure all design parameters are standardized for all samples. design_sample->set_parameters select_material 3. Select the appropriate material block for the research application. set_parameters->select_material mill_sample 4. Mill the sample using the this compound milling unit. select_material->mill_sample post_processing 5. Perform any necessary post-processing, such as polishing or crystallization, in a standardized manner. mill_sample->post_processing verify_dimensions 6. Verify the final dimensions of the sample using a digital caliper or other calibrated measuring device. post_processing->verify_dimensions end End: Sample Ready for Testing verify_dimensions->end

Caption: Workflow for standardized sample preparation.

Methodology Details:

  • Sample Design: In the this compound software, create a virtual design of the required sample. This could be a simple geometric shape or a more complex anatomical structure.

  • Parameter Standardization: It is critical to use identical design parameters for all samples to be compared. This includes dimensions, angles, and any internal or external features.

  • Material Selection: Choose the ceramic or composite block material that is the subject of the investigation.

  • Milling: Use a calibrated this compound milling unit to fabricate the sample. Ensure that the milling burs are in good condition to maintain accuracy.

  • Post-Milling Processing: Any post-milling steps, such as polishing, glazing, or crystallization, must be performed consistently for all samples according to the material manufacturer's instructions.

  • Dimensional Verification: After all processing is complete, measure the critical dimensions of each sample to ensure they fall within an acceptable tolerance. This step is crucial for data integrity.

References

Optimizing Powder Application for Cerec Optical Impressions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing powder application for Cerec optical impressions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure accurate and reproducible results in a laboratory setting.

Troubleshooting Guide

This section addresses common issues encountered during the powder application process for this compound optical impressions.

Problem/Question Possible Cause(s) Recommended Solution(s)
Inaccurate or distorted optical impression. Uneven or blotchy powder application.[1]- Ensure the tooth surface is dry before application. - Apply a thin, uniform layer of powder using a consistent spraying motion. - Consider using an air-flow system for a more even distribution.[2]
Excessive powder accumulation.- This can obscure important surface details.[3] - Use a gentle stream of air to remove excess powder. - Re-apply a thinner, more even coat if necessary.
Reflection from highly polished or wet surfaces.- The primary purpose of the powder is to create a non-reflective surface.[4] - Ensure the surface is completely dry. - Apply a sufficient, even layer of powder to eliminate glare.
Crown or restoration does not fit properly. Thick powder layer leading to dimensional inaccuracies.- An overly thick powder layer can lead to an inaccurate scan of the tooth surface.[3] - Aim for the thinnest possible layer that still eliminates reflections. - For powder-free systems like Omnicam, consider that applying a thin layer of powder can still improve the vertical fit of crowns.[5]
Inexperienced operator technique.- Operator experience is crucial for achieving high-quality digital impressions.[6] - Practice on models to develop a consistent and effective powdering technique. - Follow a standardized protocol for powder application.
Difficulty in visualizing preparation margins. Powder obscuring the margins.- A thick layer of powder can make it difficult to identify the precise preparation boundaries. - Use a fine-tipped instrument to gently remove excess powder from the margins before scanning. - Some scan sprays offer better visualization of preparation boundaries as the surface can be dried with an air stream after application.[3]
Clogging of the powder spray nozzle. Moisture or powder buildup in the nozzle.- Regularly clean the nozzle according to the manufacturer's instructions. - Store the powder and propellant in a dry environment. - Products like this compound Optispray are designed to have non-clogging nozzles.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of applying powder for this compound optical impressions?

A1: The primary purpose is to create a thin, opaque, and uniform layer on the tooth surface.[1] This eliminates reflections from enamel and dental materials, which can interfere with the scanner's ability to accurately capture the surface topography.[4] The powder ensures uniform light scatter, allowing for a precise digital impression.[1]

Q2: Is powder application still necessary with modern "powder-free" scanners like the this compound Omnicam?

A2: While scanners like the this compound Omnicam are designed to be used without powder, studies have shown that the application of a thin layer of titanium dioxide powder can still significantly improve the vertical fit of crowns.[5][8] Therefore, for high-precision applications, using powder even with powder-free systems can be beneficial.

Q3: What are the alternatives to traditional titanium dioxide powder?

A3: An alternative is a scan spray, such as this compound Optispray.[7] These sprays apply a thin, homogeneous contrast layer and are designed to be easy to apply and remove.[7] They often have a color, like blue, to help distinguish the coated area.[9]

Q4: How thick should the powder layer be?

A4: The ideal powder layer should be as thin as possible while still creating a uniform, non-reflective surface. Uneven or thick layers can lead to inaccuracies in the final restoration.[1][3]

Q5: Can operator experience influence the quality of the optical impression?

A5: Yes, operator experience has a significant impact. A study comparing dental students, prosthodontic residents, and specialists found that experienced operators were better at avoiding uneven powder application and incorrect scanner manipulation, resulting in a better marginal fit of the final restoration.[6]

Experimental Protocols

Protocol 1: Measurement of Powder Layer Thickness

This protocol is adapted from the methodology described by Meyer et al. (1990).[2]

Objective: To quantify the thickness of the applied powder layer on a prepared surface.

Materials:

  • Extracted human molars or standardized models with MOD inlay cavity preparations.

  • This compound powder application system (e.g., aerosol propellant, air-flow system).

  • Mounting phantom-head jaws.

  • Acrylic embedding resin.

  • Sectioning saw with a diamond blade.

  • Light microscope with a calibrated measurement tool.

Methodology:

  • Mount the prepared tooth in the phantom-head jaw.

  • Apply the this compound powder using the chosen application method, following a standardized procedure for distance and duration of spray.

  • Carefully remove the powdered tooth and embed it in acrylic resin.

  • After the resin has set, section the tooth mesio-distally and bucco-lingually, parallel to the cavity floor.

  • Using a light microscope, measure the thickness of the powder layer at predefined locations: proximo-lateral walls, cavity floor, and occlusal margins.

  • Repeat the procedure with multiple operators and samples to ensure reproducibility and to assess inter-operator variability.

  • Record and analyze the mean and standard deviation of the powder layer thickness for each location and application method.

Data Presentation

Table 1: Comparison of Powder Layer Thickness with Different Propellant Systems

Data adapted from Meyer et al. (1990). This study evaluated six different powder propellant methods. The following is a sample representation of such data.

Application Method Location Mean Powder Layer Thickness (μm) Standard Deviation (μm)
Propane-Butane Propellant Proximo-lateral Walls4515
Cavity Floor5520
Occlusal Margins4012
Air-Flow System Proximo-lateral Walls4218
Cavity Floor5022
Occlusal Margins3810
Table 2: Influence of Powder Application on the Vertical Fit of Crowns with Different this compound Scanners

Data adapted from a study comparing crown misfit. This table illustrates the impact of using titanium dioxide powder (TDP) on the vertical fit of crowns.

Scanner and Method Mean Vertical Fit (μm) Standard Deviation (μm) Percentage of Vertical Fit Values <75 μm
Bluecam with TDP 29.513.289.3%
Omnicam (Powder-Free) 149.464.431.0%
Omnicam with TDP 33.08.392.0%

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_scan Scanning Phase cluster_eval Evaluation Phase cluster_troubleshoot Troubleshooting start Start: Prepared Tooth Surface dry Dry Tooth Surface start->dry apply_powder Apply Thin, Even Layer of Powder dry->apply_powder scan Acquire Optical Impression with this compound Scanner apply_powder->scan eval_scan Evaluate Scan Quality scan->eval_scan good_scan Acceptable Scan eval_scan->good_scan Clear & Accurate bad_scan Unacceptable Scan eval_scan->bad_scan Inaccurate/Distorted end End: Digital Model Ready for Design good_scan->end Proceed to Design troubleshoot Identify Cause (e.g., uneven powder, excess powder) bad_scan->troubleshoot remove_powder Gently Remove Powder troubleshoot->remove_powder remove_powder->dry Re-prepare Surface

Caption: Workflow for optimizing powder application and troubleshooting.

logical_relationship powder_app Powder Application Technique layer_thickness Powder Layer Thickness & Uniformity powder_app->layer_thickness scan_accuracy Optical Scan Accuracy layer_thickness->scan_accuracy restoration_fit Final Restoration Fit scan_accuracy->restoration_fit operator_skill Operator Skill & Experience operator_skill->powder_app influences operator_skill->scan_accuracy influences

Caption: Key factors influencing the final restoration fit.

References

strategies to prevent fractures in Cerec crowns during clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing clinical trials focused on CEREC crowns, with a specific emphasis on preventing fractures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound crown fractures in a clinical setting?

Fractures in ceramic crowns typically result from a combination of factors. In a clinical trial context, it's crucial to control for these variables. The main causes include:

  • Inadequate Tooth Preparation: Insufficient occlusal reduction is a primary cause, as it leads to a crown that is too thin to withstand functional stresses.[1] Other preparation errors include sharp internal line angles, which create stress concentration points, and rough or irregular margins that can compromise the fit and support of the crown.[1]

  • Material Selection: The choice of ceramic material significantly impacts fracture resistance. Materials differ in their flexural strength and fracture toughness.[2] For example, zirconia generally exhibits higher fracture strength compared to glass-ceramics.[2]

  • Occlusal Trauma: Excessive or improperly distributed occlusal forces are a major contributor to fractures.[3][4] This can be due to parafunctional habits like bruxism (grinding) or from a "high" bite where the crown makes premature contact with the opposing teeth.[5]

  • Bonding and Cementation Failures: An inadequate bond between the crown and the tooth structure can lead to a lack of support for the ceramic, increasing the risk of fracture under load. The protocol for bonding varies significantly depending on the type of ceramic used.[6][7]

  • Patient-Related Factors: Accidents, biting on hard objects, and underlying dental conditions can also lead to crown fractures.[5]

Q2: How can we standardize tooth preparation across multiple operators in a clinical trial to minimize variability?

Standardizing tooth preparation is critical for the internal validity of a clinical trial. Here are key steps:

  • Develop a Detailed Protocol: Create a written protocol that specifies all preparation parameters, including total occlusal convergence, minimal occlusal-cervical dimension, and finish line design.[8]

  • Calibration Meetings: Conduct calibration sessions where all participating clinicians prepare teeth on typodonts according to the protocol. These preparations can then be digitally scanned and analyzed to ensure consistency.

  • Use Standardized Instruments: Provide all operators with the same set of burs and instruments for tooth preparation.

  • Objective Measurement: Utilize digital scanning and software analysis to objectively measure preparation features like occlusal clearance and convergence angles, ensuring they meet the study's criteria.[9][10]

Q3: What is the acceptable marginal gap for this compound crowns in a clinical study?

A marginal gap of less than 120 µm is generally considered clinically acceptable.[11][12][13] However, for a clinical trial, it is advisable to establish a stricter and more specific range. Digital manufacturing techniques, such as this compound, can often achieve much smaller marginal gaps, with some studies reporting mean values between 47 µm and 79 µm.[11][13] The study protocol should define the method of measurement (e.g., digital scanning, impression replica technique, or microscopy) and the number of measurement points per crown to ensure consistency.[11][12][14][15]

Q4: Should we bond or conventionally cement this compound crowns in our trial?

The decision depends on the ceramic material being studied and the retention form of the tooth preparation.

  • Bonding (Resin Cement): This is generally recommended for glass-based ceramics (e.g., lithium disilicate) as it significantly increases the fracture resistance of the restoration.[6] Bonding is also necessary for preparations with limited retention and resistance form (e.g., short or over-tapered preparations).[7]

  • Conventional Cementation (Glass Ionomer or RMGI): This may be an option for high-strength ceramics like zirconia when the tooth preparation has adequate height and retention.[6] However, many studies still advocate for bonding zirconia to enhance long-term stability.

For consistency in a clinical trial, it is best to standardize the luting procedure. If comparing different materials, a universal bonding protocol suitable for all materials may be chosen, or the manufacturer's specific recommendations for each material should be strictly followed.

Troubleshooting Guides

Issue 1: High Incidence of Crown Fractures During the Trial

If your clinical trial is experiencing a higher-than-expected rate of this compound crown fractures, consider the following troubleshooting workflow:

start High Fracture Rate Identified prep Review Preparation Protocol - Occlusal Reduction (min. 1.5-2.0mm)? - Smooth Line Angles? - Adequate Axial Reduction (min. 1.0mm)? start->prep material Analyze Material & Handling - Correct Block Selection? - Cracks Pre-cementation? - Proper Firing/Glazing Cycle? start->material occlusion Evaluate Occlusal Adjustment Protocol - Premature Contacts? - Interferences in Excursive Movements? - Standardized Adjustment Technique? start->occlusion bonding Assess Bonding/Cementation Protocol - Correct Surface Treatment for Material? - Isolation Maintained? - Cement Properly Cured? start->bonding data Analyze Fracture Data - Correlate fractures with operator, tooth type, or patient group. prep->data material->data occlusion->data bonding->data action Implement Corrective Action - Operator Recalibration - Protocol Amendment data->action

Caption: Workflow for troubleshooting high fracture rates.

Troubleshooting Steps:

  • Immediate Pause and Data Review: Temporarily halt new enrollments. Analyze the existing fracture data to identify any patterns. Are fractures more common with a specific clinician, on a particular tooth (e.g., molars vs. premolars), or in patients with signs of bruxism?

  • Preparation Audit: Re-evaluate the digital scans of the prepared teeth that have fractured. Check for compliance with the study's preparation guidelines, paying close attention to occlusal clearance and the smoothness of the preparation.

  • Material Handling Verification: Confirm that the correct material blocks are being used and that they are being handled according to the manufacturer's instructions. Inspect milled crowns for any micro-cracks before cementation.

  • Occlusal Adjustment Protocol Review: Assess how occlusal adjustments are being performed. The protocol should ensure that there are no high spots in centric occlusion and no interferences in lateral and protrusive movements.[3] Using thin articulating paper (e.g., 8 microns) is recommended for fine-tuning.

  • Bonding Procedure Observation: Directly observe the bonding procedure to ensure strict adherence to the protocol, including proper isolation, surface treatment of the ceramic, and adequate light-curing times.[16]

Issue 2: Inconsistent Marginal Fit

If post-operative analysis reveals inconsistent or unacceptable marginal gaps, follow these steps:

  • Digital Impression Technique: Review the digital scanning protocol. Ensure the preparation margins are clearly visible and dry during the scan.[10] Retraction of the gingival tissues may be necessary.

  • Margin Marking: Verify that operators are accurately and consistently marking the preparation margins in the this compound software. An incorrectly drawn margin is a common source of error.[17]

  • Software Parameters: Check the "Spacer" setting in the this compound software. This parameter controls the space for the luting agent. A setting that is too low can lead to a crown that doesn't seat fully, creating a larger marginal gap.

  • Milling Unit Calibration: Ensure the milling unit is properly calibrated and that the burs are not worn. Worn burs can lead to inaccurate milling and poor fit.

  • Preparation Design: Re-evaluate the preparation margins themselves. Margins must be smooth and continuous ("smooth as glass") for the scanner to read them accurately and the milling unit to reproduce them precisely.[1]

Data Presentation

Table 1: Comparative Fracture Strength of Common this compound Materials
Material TypeMaterial ExampleMean Fracture Strength (N)Key Characteristics
ZirconiaThis compound Zirconia2337 N[2]Highest strength, suitable for posterior regions and bruxers. Opaque.
Reinforced CompositeBRILLIANT Crios1881 N[2]High fracture toughness, absorbs chewing forces.
Zirconia-Reinforced Lithium SilicateCELTRA DUO1404 N[2]Good balance of strength and aesthetics.
Lithium DisilicateIPS e.max CAD1085 N[2]Excellent aesthetics, commonly used for anterior and posterior teeth. Requires bonding.
Leucite-Reinforced Glass CeramicIPS Empress CAD1110 N (minimal prep)[18]Good aesthetics, often used for inlays, onlays, and anterior crowns.
Hybrid CeramicVITA ENAMIC767 N[2]Less brittle than pure ceramics, absorbs masticatory forces.

Note: Fracture strength values can vary based on study methodology, crown design, and testing conditions.

Table 2: Survival Rates of All-Ceramic Crowns from Systematic Reviews
Ceramic TypeObservation PeriodEstimated Survival RateNotes
All-Ceramic (General)5 Years93.3% (95% CI: 91.1%-95%)[19][20]Slightly lower than metal-ceramic crowns (95.6%).
Densely Sintered Alumina5 Years96.4%[19][20]High survival rate.
Reinforced Glass-Ceramic (e.g., Empress)5 Years95.4%[19][20]High survival rate, especially in anterior teeth.
Glass-Ceramic5 Years87.5%[19][20]Survival rate is significantly lower, especially in posterior teeth (84.4%).
Lithium Disilicate (Adhesive Cementation)Variable (up to 10 studies)83.5% to 100%High success when bonded.

Experimental Protocols

Protocol 1: Standardized Tooth Preparation for a Molar Crown
  • Occlusal Reduction: Achieve a 1.5 mm to 2.0 mm clearance from the opposing dentition in all excursive movements. This can be verified using a clearance guide or the this compound software's analysis tools.[9]

  • Axial Reduction: Reduce the axial walls by a minimum of 1.0 mm.

  • Total Occlusal Convergence (TOC): The opposing axial walls should have a TOC of 10-20 degrees.[8][21] Avoid undercuts.

  • Finish Line: Prepare a 1.0 mm chamfer or shoulder margin circumferentially. The margin should be supragingival where possible.[9][21]

  • Smoothing: All prepared surfaces and line angles must be rounded and smooth to reduce stress concentration and ensure accurate milling.[1][8]

  • Verification: Use the this compound software's preparation analysis tool to confirm adequate reduction and an undercut-free path of insertion before proceeding.[10]

Protocol 2: Adhesive Bonding for Lithium Disilicate Crowns

This protocol outlines the key steps for bonding a glass-ceramic restoration.

cluster_0 Crown Preparation cluster_1 Tooth Preparation etch_crown 1. Etch Intaglio Surface (Hydrofluoric Acid, 20s) rinse_dry_crown 2. Rinse & Dry Thoroughly etch_crown->rinse_dry_crown silane 3. Apply Silane Coupling Agent (Let react for 60s) rinse_dry_crown->silane cementation 8. Load Crown with Resin Cement & Seat with Constant Pressure silane->cementation isolate 4. Isolate Tooth (Rubber Dam) etch_tooth 5. Etch Enamel/Dentin (Phosphoric Acid) rinse_dry_tooth 6. Rinse & Gently Dry bond_agent 7. Apply Bonding Agent bond_agent->cementation cleanup 9. Remove Excess Cement & Light Cure All Surfaces cementation->cleanup

Caption: Experimental workflow for bonding lithium disilicate crowns.

Methodology Details:

  • Crown Internal Surface Treatment:

    • Etch the intaglio (internal) surface with 5% hydrofluoric acid for 20 seconds.[16]

    • Thoroughly rinse with water spray and dry completely with oil-free air.

    • Apply a single coat of a silane coupling agent and allow it to react for 60 seconds before air drying.[16]

  • Tooth Preparation and Isolation:

    • Isolate the prepared tooth with a rubber dam to prevent contamination from saliva and blood.

    • Clean the preparation with a pumice slurry.

    • Apply 37% phosphoric acid to the enamel and dentin surfaces according to the manufacturer's instructions for the chosen adhesive system (total-etch or selective-etch).

    • Rinse and gently air dry, leaving the dentin slightly moist.

    • Apply a universal bonding agent to the preparation and light cure as per instructions.

  • Cementation and Curing:

    • Load the crown with a dual-cure resin cement.

    • Seat the crown with firm, consistent pressure.

    • Perform a brief "tack cure" (1-2 seconds) to facilitate the removal of excess cement.

    • After removing excess, light cure all surfaces (buccal, lingual, occlusal, mesial, distal) for the time recommended by the cement manufacturer.

Protocol 3: Standardized Occlusal Adjustment
  • Initial Contact Check: After seating the crown (before cementation), use thin (e.g., <20 micron) articulating paper to check for high spots in maximum intercuspation.

  • Adjustment: If premature contacts exist, use a fine-grit diamond bur with copious water spray to make minimal adjustments. Polish the adjusted surface to restore a smooth finish.

  • Check Adjacent and Opposing Teeth: Ensure that adjacent and contralateral teeth are making proper contact. The goal is to have even contact intensity across the arch.

  • Excursive Movement Check: Use a different color of articulating paper to check for interferences in lateral and protrusive movements. The guidance should be on the canines (canine guidance) or shared among several teeth (group function) as appropriate for the patient's occlusal scheme. No posterior interferences on the non-working side should be present.[3][4]

  • Final Polish: After cementation and final verification, perform a thorough polishing of any adjusted surfaces to minimize wear on the opposing dentition.[22]

References

refining tooth preparation techniques for optimal Cerec results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals refine their tooth preparation techniques for optimal CEREC® results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the tooth preparation and imaging process for this compound restorations.

Problem Possible Cause Solution
"Veneer Mode" Milling Errors / Restoration Not Seating Rough or irregular preparation margins.[1]Polish the preparation margins until they are "glass smooth" using either hand or rotary instruments.[1][2] The this compound milling unit uses "Veneer Mode" for margins to conserve porcelain and prevent open margins; this mode requires exceptionally smooth surfaces to avoid binding.[1]
Inaccurate Margin Capture in Digital Impression Inadequate gingival retraction.Use a preferred gingival retraction method to ensure the preparation margin is clearly exposed for scanning.[3] For deep margins, a double-cord retraction technique may be necessary.
Undercuts in the proximal box.Remove any undercuts in the proximal box of the preparation. While the software can block out some undercuts, those at the margin will result in an open margin on the final restoration.[4]
Poor exit angles.Ensure proximal exit angles are straight (90º) to allow for accurate margin recording and prevent the restoration from binding upon seating.[4]
"Yellow Undercuts" Visible in Software / Inconsistent Fit Preparation walls are too parallel (lack of draw).[1]The preparation should have a taper of 6° to 8° for optimal internal adaptation and margin fit.[4] For vertical walls taller than 4 mm, a taper of at least 3° is required due to the configuration of the Step Bur.[4]
Fractured Restoration During Try-in or Function Sharp internal line angles.[5][6]Round all internal line angles to reduce stress concentration within the ceramic material.[4][5] A restoration with "flow" will yield better results.[4] Using a diamond bur with softened edges can help achieve this.[4]
Inadequate occlusal reduction.[5]Ensure minimum material thickness requirements are met. This depends on the material being used.[5]
Over-reduced axial walls.[5][7]Avoid excessive reduction of axial walls to maintain the strength of the clinical crown, which contributes to the durability of the this compound restoration.[5]
Difficulty Scanning / "No Connection to Acquisition Server" Bright ambient lighting.If the room is too bright, it can interfere with the scanner. Try dimming the lights or shielding the scanner and patient's mouth from direct light.[8]
Software or connection issues.A Windows update can sometimes remove the necessary IP addresses for the this compound system to function. Running the Configure.cmd utility from the Sirona tools folder can resolve this.[9] A simple power reset of the this compound machine can also sometimes resolve connection issues.[8]
Scanner lens is dirty.Clean the camera lens with a soft, lint-free cloth and an appropriate cleaning solution to ensure a clear scan.[8]

Frequently Asked Questions (FAQs)

Preparation Guidelines

Q1: What are the general tooth preparation requirements for this compound restorations?

A1: Successful this compound restorations begin with a precise preparation. Key principles include avoiding undercuts, refraining from knife-edge or beveled margins, and ensuring smooth, rounded internal line angles.[2][5] The preparation should be as conservative as possible to preserve tooth structure.[2]

Q2: What are the recommended dimensions for occlusal and axial reduction?

A2: The following table summarizes the recommended minimum reduction parameters for various restoration types and materials.

Parameter Crowns (Posterior) Crowns (Anterior) Inlays/Onlays Veneers Material Specific (Zirconia)
Occlusal/Incisal Reduction 1.5 - 2.0 mm[2][4][10]1.5 mm (under cusp)[4]1.5 - 2.0 mm (under fissure)[4]1.0 - 1.5 mm1.0 mm[11]
Axial Wall Reduction 1.0 - 1.5 mm[2][4][10]1.0 mm[4]0.5 mm (facial)[4]0.8 mm (radial)[11]
Gingival Margin Reduction (Shoulder) 1.0 mm[4]0.5 mm[11]
Taper (Total Occlusal Convergence) 6° - 8°[4]6° - 8°[4]6° - 8° (proximal boxes)[4]6° - 10° (for non-adhesive cementation)[11]

Q3: How do the milling burs influence preparation design?

A3: The dimensions of the milling burs, particularly the Step Bur 10 which mills the internal surface (intaglio) of the restoration, directly impact preparation requirements. The lowest point of the preparation cannot be more than 10.5 mm from the highest point due to the bur's effective milling length.[4] Additionally, for anterior teeth, the width of the preparation at the occlusal should not be less than 1.0 mm to accommodate the tip of the Step Bur 10.[4]

Scanning and Imaging

Q4: What is the recommended workflow for taking a digital impression with a this compound scanner?

A4: The following workflow is recommended for a successful digital impression:

  • Patient and Tooth Preparation: Ensure the tooth is properly prepared and isolated. Use gingival retraction as needed.[3]

  • Scanning Sequence: A systematic scanning path is crucial. For example, when scanning a lower quadrant, start at the first molar and move mesially with a slow, zigzag motion.[3]

  • Buccal Bite Scan: After scanning the preparation and opposing arch, perform a buccal scan to capture the patient's occlusion. Ensure the patient is in their habitual intercuspation.[3][11]

  • Model Verification: After the scan, carefully inspect the virtual model, paying close attention to the preparation margins to ensure they are fully captured and free of artifacts.[11]

Q5: How can I improve the quality of my digital impressions?

A5: To improve scan quality, ensure the field of view is dry and well-isolated. Using a cheek retractor, such as an OptraGate®, can significantly help in retracting the cheeks and tongue.[3] It is also important to follow the recommended scanning path for your specific this compound scanner model.[3]

Experimental Protocols

A detailed methodology for achieving an optimal this compound preparation involves a sequence of steps using specific instrumentation. The following protocol is a synthesis of best practices.

Protocol for Full Crown this compound Preparation:

  • Occlusal Reduction:

    • Utilize a depth-cutting diamond bur to create depth grooves across the occlusal surface, ensuring a uniform reduction of 1.5 to 2.0 mm.[4]

    • Follow the natural anatomy of the tooth during reduction.[4]

  • Axial Reduction:

    • Reduce the axial walls by 1.0 to 1.5 mm, maintaining a taper of 6° to 8°.[4]

    • A tapered diamond bur is recommended for this step.[4]

  • Margin Preparation:

    • Create a 1.0 mm shoulder margin at the gingival aspect of the preparation.[4]

    • Ensure the margin is smooth and continuous.

  • Internal Line Angle Refinement:

    • Use a fine-grit diamond bur with rounded edges to smooth and round all internal line angles.[4] This step is critical to prevent stress concentration in the final restoration.

  • Final Smoothing and Polishing:

    • Go over the entire preparation with a fine-grit diamond bur to remove any irregularities.[4]

    • Polish the margins to a "glass smooth" finish to ensure optimal fit and milling accuracy.[1]

Visualizations

CEREC_Preparation_Workflow cluster_prep Tooth Preparation cluster_scan Digital Impression cluster_design_mill CAD/CAM Process OcclusalReduction 1. Occlusal Reduction (1.5-2.0 mm) AxialReduction 2. Axial Reduction (1.0-1.5 mm, 6-8° taper) OcclusalReduction->AxialReduction MarginCreation 3. Margin Creation (1.0 mm Shoulder) AxialReduction->MarginCreation RoundingAngles 4. Round Internal Angles MarginCreation->RoundingAngles Smoothing 5. Final Smoothing (Glass-smooth margins) RoundingAngles->Smoothing PrepScan 6. Scan Preparation Smoothing->PrepScan OpposingScan 7. Scan Opposing Arch PrepScan->OpposingScan BiteScan 8. Buccal Bite Scan OpposingScan->BiteScan Design 9. Design Restoration BiteScan->Design Mill 10. Mill Restoration Design->Mill Seat 11. Seat Restoration Mill->Seat

Caption: Workflow for this compound tooth preparation to final seating.

Troubleshooting_Logic Start Restoration Does Not Seat CheckMargins Are margins smooth? Start->CheckMargins CheckDraw Is there adequate draw (6-8° taper)? CheckMargins->CheckDraw Yes PolishMargins Action: Polish Margins CheckMargins->PolishMargins No CheckAngles Are internal angles rounded? CheckDraw->CheckAngles Yes AdjustTaper Action: Increase Taper CheckDraw->AdjustTaper No RoundAngles Action: Round Angles CheckAngles->RoundAngles No Rescan Rescan Preparation CheckAngles->Rescan Yes PolishMargins->Rescan AdjustTaper->Rescan RoundAngles->Rescan

Caption: Decision tree for troubleshooting a non-seating this compound restoration.

References

managing software and hardware updates for ongoing Cerec research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the CEREC system in their ongoing experiments.

Troubleshooting Guides

Issue: Connectivity Loss with Peripherals (Primescan, Primemill, SpeedFire) After a Software Update

  • Question: My this compound AC unit has lost connection to the Primescan, Primemill, or SpeedFire furnace after a recent software update. How can I resolve this?

  • Answer: Connectivity issues are common after updates due to network setting modifications or driver conflicts. Follow these steps to troubleshoot:

    • Verify Physical Connections: Ensure all cables are securely connected to the correct ports and are not damaged.[1]

    • Restart All Devices: Power cycle the this compound AC unit, Primescan, Primemill, and SpeedFire furnace. Turn them off, wait 30 seconds, and then power them back on in sequence, starting with the AC unit.[1]

    • Check Network Settings: Confirm that all devices are on the same network and subnet.[1] Windows updates can sometimes remove the IP addresses on this compound systems, leading to the Omnicam being unreachable.[2]

    • Run Network Configuration Utility (for Omnicam): If you are using an Omnicam, a Windows update may have removed the IP addresses. You can run a utility to reset the network settings to default. Navigate to (C:) | Sirona | Tools | Omnicam Network | Configure.cmd. This will uninstall and reinstall the network ports and camera driver.[2]

    • Verify Device Status in Software: In the this compound software, go to Configuration > Devices. A green checkmark next to each device indicates a successful connection.[2]

    • Update Firmware: Ensure that your milling and firing units have the latest firmware installed, as new software versions often require corresponding firmware updates for compatibility.[3][4]

Issue: Software Crashes or Freezes During or After an Update

  • Question: The this compound software is crashing or freezing after a recent update. What steps can I take to stabilize the system?

  • Answer: Software instability can arise from incomplete installations or conflicts with system drivers.

    • Ensure Correct Graphics Card Driver: The this compound software will automatically check for the correct graphics card driver upon startup. If a notification appears, contact customer service to get the appropriate driver.[3][4][5]

    • Perform a Clean Installation: If problems persist, consider uninstalling the current this compound software version, restarting the AC unit, and then performing a fresh installation of the new update.[5]

    • Data Backup: Always perform a data backup before initiating a new software installation to prevent data loss.[3][5][6]

    • Check for Bug Fixes: Review the release notes for the specific software update. Many updates include bug fixes for sporadic crashes that occurred during scanning or saving processes in previous versions.[6]

Issue: "Omnicam Camera Unreachable" Error After a Windows Update

  • Question: I am receiving an "Omnicam Camera Unreachable" error after a recent Windows update. How can I fix this?

  • Answer: This is a known issue where a Windows update removes the IP addresses on this compound systems.[2]

    • Solution: Run the Omnicam Network Configurator utility.

      • Click the Windows Start menu, then Computer.

      • Navigate to (C:) | Sirona | Tools | Omnicam Network |.

      • Double-click on Configure.cmd.

      • A command prompt window will appear and run the utility, which uninstalls and reinstalls the network ports and camera driver. The window will close automatically when finished.[2]

      • After the utility runs, verify the Omnicam and milling unit status under Configuration > Devices in the this compound software. A green checkmark indicates the system is functional.[2]

Frequently Asked Questions (FAQs)

  • Question: Where can I find the latest this compound software updates?

    • Answer: The latest software updates are typically available through the Dentsply Sirona AutoUpdate Center, which will show a pop-up message when a new update is available.[3][6] You can also download them from the Customer Support Portal or the CAD/CAM Downloads page on the Dentsply Sirona website.[5][7]

  • Question: Do I need a new license for every software update?

    • Answer: Generally, updating within a major version (e.g., from 5.2.x to 5.2.y) does not require a new license.[3] However, upgrading to a new major version (e.g., from 5.x to 5.3) may require a new version license.[5][7]

  • Question: What should I do before installing a major software update?

    • Answer: Always perform a complete data backup of your patient database before starting the installation.[3][5][7] It is also recommended to check the system requirements and release notes for the new software version.

  • Question: Can I run the update on multiple networked this compound units simultaneously?

    • Answer: No, do not perform the installation on multiple this compound units or workstations at the same time if they are connected via a network.[3][4]

  • Question: How does the integration with DS Core affect software and firmware updates?

Data Presentation

Table 1: this compound Software Update History and Key Features

Software VersionRelease Year(s)Key Features & Improvements
This compound SW 4.x 2011-2018Simplified user interface (4.0), powder-free scanning with Omnicam (4.2), support for this compound SpeedFire and new materials (4.4), shade detection and open scan export (4.5), this compound Guide 3 integration (4.6).[10]
This compound SW 5.0/5.1 2019-2021Release of this compound Primescan, optimized initial proposals, new milling strategies for Super Fast process.[10]
This compound SW 5.2 2021 onwardsImproved performance for Primescan (captures up to 1.5 million 3D data points per second), support for bridges on implants, "Full Range Dynamic Occlusion" for articulation calculation.[10][11]
This compound SW 5.3 2024 onwardsIntegration with DS Core cloud platform, enhanced workflow flexibility, remote initiation and monitoring of production, support for Primescan 2.[9]

Table 2: Impact of Software/Hardware Updates on Scanning Accuracy (In Vitro Study)

Scanner GenerationMean 3D Deviation (± SD)Key Takeaway
Older this compound System 1356 ± 1023 µmSignificant deviation, especially with longer scan paths.
Newer this compound System 110 ± 49 µmAccuracy is decisively related to hardware and software; newer systems generally show improvement.[12]

Experimental Protocols

Protocol: Standardized Digital Impression for In Vitro Research

This protocol outlines a generalized methodology for creating standardized digital impressions for research purposes, aiming to minimize variability between scans.

  • Model Preparation:

    • Fabricate a standardized master model with prepared teeth or implant analogs relevant to the research question.

    • Mount the master model on an articulator to ensure a stable and reproducible position.

    • Create a bite registration in maximum intercuspation.

  • Scanner and Software Setup:

    • Use the specified this compound scanner (e.g., Primescan) and software version for all scans within a study group.

    • Ensure the scanner is calibrated according to the manufacturer's instructions before starting the scanning procedure.

    • Document the software version, firmware versions of all peripherals, and any specific settings used.

  • Scanning Procedure:

    • Follow a consistent, predefined scanning strategy for all impressions to minimize operator-dependent variability. A common strategy involves starting on the occlusal surface of the most distal tooth and moving mesially, followed by the buccal and lingual surfaces.

    • Scan the upper and lower arches and the buccal bite registration.

    • For studies evaluating scan time, start a timer at the beginning of the scan and stop it upon completion of a successful full-arch acquisition.[13]

  • Data Processing and Analysis:

    • Export the digital impressions in a standardized format (e.g., .STL).

    • For accuracy analysis (trueness and precision), use a high-precision industrial scanner to create a reference scan of the master model.

    • Use 3D analysis software to superimpose the experimental scans onto the reference scan to calculate deviations.[13]

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_scan Data Acquisition Phase cluster_analysis Data Analysis Phase master_model Fabricate Master Model scanner_setup Scanner & Software Setup master_model->scanner_setup Calibrate reference_scan Create Reference Scan master_model->reference_scan High-Precision Scan scan_arches Scan Upper & Lower Arches scanner_setup->scan_arches scan_bite Scan Buccal Bite scan_arches->scan_bite export_data Export Data (.STL) scan_bite->export_data superimpose Superimpose & Analyze Deviations export_data->superimpose reference_scan->superimpose

Caption: Standardized digital impression workflow for in vitro research.

troubleshooting_flow start Update Installed issue Connectivity Issue? start->issue check_cables Check Physical Cables issue->check_cables Yes resolved Issue Resolved issue->resolved No restart Restart All Devices check_cables->restart check_network Verify Network Settings restart->check_network run_utility Run Omnicam Network Configurator check_network->run_utility Omnicam Issue check_status Check Device Status in Software check_network->check_status Other Devices run_utility->check_status check_status->resolved

Caption: Troubleshooting workflow for post-update connectivity issues.

References

Validation & Comparative

CEREC Scanners for Inlay Restorations: A Comparative Accuracy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The advent of chairside computer-aided design/computer-aided manufacturing (CAD/CAM) systems has revolutionized the field of restorative dentistry. Among these, the CEREC (Chairside Economical Restoration of Esthetic Ceramics) system has been a prominent player for decades. This guide provides a comprehensive comparison of the accuracy of various this compound scanner generations for inlay restorations, supported by experimental data from recent in vitro studies. The focus is on key accuracy metrics: trueness and precision, as well as the clinical hallmark of restoration success—marginal fit.

Accuracy of this compound Scanners: Trueness and Precision

An in vitro study by Kwon et al. (2024) evaluated the trueness and precision of three this compound intraoral scanners—Bluecam (BC), Omnicam (OC), and Primescan (PS)—for inlay cavity preparations. The study also investigated the influence of adjacent restorative materials (gold, zirconia, and resin) on scanning accuracy.[1][2][3]

Experimental Protocol: An artificial tooth was prepared with a standardized disto-occlusal inlay cavity. Crowns made of gold and zirconia, along with a resin tooth, were used as adjacent materials. Each combination was scanned 10 times with the this compound Primescan, Omnicam, and Bluecam scanners. For the Bluecam, a powder application was used as per the manufacturer's instructions. A high-precision laboratory scanner (3-shape E3) was used to obtain a reference scan. The resulting STL files were analyzed using 3D analysis software to determine trueness (deviation from the reference scan) and precision (reproducibility of the scans).[1][2]

Data Summary:

Table 1: Influence of Adjacent Material and this compound Scanner Type on Trueness (µm)

Adjacent MaterialThis compound Bluecam (BC)This compound Omnicam (OC)This compound Primescan (PS)
Gold 11.8 ± 2.016.3 ± 4.013.5 ± 2.5
Zirconia 13.2 ± 2.817.8 ± 3.515.1 ± 3.1
Resin 12.5 ± 2.417.1 ± 3.814.3 ± 2.9

Data adapted from Kwon et al. (2024). Values are presented as mean ± standard deviation.[1][2][3]

Table 2: Influence of this compound Scanner Type on Precision (µm)

This compound ScannerAverage Precision Deviation
Primescan (PS) Lowest Deviation (Highest Precision)
Omnicam (OC) Intermediate Deviation
Bluecam (BC) Highest Deviation (Lowest Precision)

Data interpretation from Kwon et al. (2024).[1][2][3]

The study found that the type of adjacent restorative material and the intraoral scanner significantly affected the accuracy of the digital impressions.[1][2][3] Zirconia as an adjacent material resulted in the highest trueness deviation, while gold showed the lowest.[1][2][3] Among the scanners, the Bluecam, which required powdering, demonstrated the best trueness, comparable to the Primescan.[1][2][3] However, the Primescan exhibited the highest precision, followed by the Omnicam and then the Bluecam.[1][2][3]

Impact of Inlay Preparation Design on Scanning Accuracy

A study by Park et al. (2023) investigated how the design of an inlay cavity preparation influences the scanning accuracy of the this compound Primescan. The study varied the occlusal cavity depth (1 mm and 2 mm) and the width of the gingival floor of the proximal box (1.5 mm and 2.5 mm).[4][5][6]

Experimental Protocol: Four different mesio-occlusal inlay preparations were created on an artificial tooth: narrow shallow (1.5 mm width, 1 mm depth), narrow deep (1.5 mm width, 2 mm depth), wide shallow (2.5 mm width, 1 mm depth), and wide deep (2.5 mm width, 2 mm depth). Each preparation was scanned 10 times with the this compound Primescan. A laboratory scanner was used to create a reference scan. The trueness and precision of the scans were then analyzed.[4][5][6]

Data Summary:

Table 3: Influence of Inlay Preparation Design on Trueness with this compound Primescan (µm)

Preparation DesignAverage Trueness Deviation
Narrow Shallow Highest Deviation (Lowest Trueness)
Narrow Deep Intermediate Deviation
Wide Shallow Intermediate Deviation
Wide Deep Lowest Deviation (Highest Trueness)

Data interpretation from Park et al. (2023).[4][5][6]

The results indicated that inlay cavity design significantly affects the accuracy of the digital scan.[4][5][6] The "wide deep" preparation showed the highest trueness, while the "narrow shallow" design resulted in the lowest trueness.[4][5][6] This suggests that deeper and wider preparations may be more accurately captured by the intraoral scanner.

Marginal Fit of this compound Inlay Restorations

The clinical success of an inlay restoration is critically dependent on its marginal fit. Older studies provide some insights into the marginal gaps of restorations fabricated with earlier this compound systems. A 2003 study on 2,328 chairside inlays and onlays fabricated with this compound 1 and this compound 2 systems reported an average margin width of 236 µm ± 96.8 µm.[7] A more recent study compared the marginal fit of restorations made with the this compound Bluecam and Omnicam. For inlay restorations, the Omnicam demonstrated a significantly better marginal fit (74.9 µm) compared to the Bluecam (120.9 µm).[8]

It is important to note that the scanning accuracy of the this compound Bluecam has been reported to be approximately 19 µm, which is a high degree of precision.[7]

Experimental Workflow for Assessing Inlay Restoration Accuracy

The following diagram illustrates a typical experimental workflow for evaluating the accuracy of intraoral scanners for inlay restorations, as synthesized from the reviewed studies.

experimental_workflow cluster_preparation Preparation cluster_scanning Scanning cluster_analysis Data Analysis prep Standardized Inlay Cavity Preparation ref_scan Reference Scan (Laboratory Scanner) prep->ref_scan ios_scan Intraoral Scans (e.g., this compound Primescan) prep->ios_scan superimposition Superimposition of Scan Data (STL files) ref_scan->superimposition ios_scan->superimposition trueness Trueness Calculation (Deviation from Reference) superimposition->trueness precision Precision Calculation (Reproducibility) superimposition->precision

Experimental workflow for accuracy assessment.

Conclusion

The accuracy of this compound scanners for inlay restorations is influenced by several factors, including the scanner generation, the type of adjacent restorative materials, and the inlay preparation design. Newer generations, such as the Primescan, demonstrate superior precision compared to older models like the Bluecam and Omnicam. While the Bluecam, with powder application, can achieve high trueness, the overall trend indicates continuous improvement with technological advancements. For optimal scanning accuracy, clinicians should be mindful of the restorative materials present in the scanning field and consider that wider and deeper inlay preparations may yield more accurate digital impressions. The clinical performance of this compound restorations, as indicated by long-term studies and acceptable marginal fit, supports their continued use in modern dentistry.[7][8]

References

A Comparative Analysis of CEREC Software Systems for Restoration Accuracy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the restoration accuracy of various CEREC (Chairside Economical Restoration of Esthetic Ceramics) software and hardware systems. The data presented is compiled from in-vitro studies to assist researchers and dental professionals in understanding the evolution of this technology and its impact on the precision of dental restorations.

Quantitative Data Summary

The accuracy of this compound systems has progressively improved with advancements in both software and hardware. The following tables summarize key quantitative data from comparative studies on marginal fit, internal fit, trueness, and precision of restorations.

Table 1: Comparison of Marginal and Internal Fit of this compound Restorations

This compound System/SoftwareMarginal Gap (µm)Internal Gap (µm)Occlusal Gap (µm)Axial Gap (µm)Study Reference(s)
This compound 3D (Extraoral Scan) 32.97 ± 13.17---[1]
This compound 3D (Intraoral Scan) 40.29 ± 21.46---[1]
This compound with Bluecam (Software v3.8) ~35Larger than v4.2-Larger than v4.2
This compound with Bluecam (Software v4.2) ~35Better than v3.8-Better than v3.8
This compound with Omnicam 77.8-113.083.4[2]
This compound inLab MC XL 33.64 ± 5.4---[3]

Note: Direct comparisons across different studies should be made with caution due to variations in experimental methodologies.

Table 2: Comparison of Trueness and Precision of this compound Intraoral Scanners

Intraoral ScannerSoftware VersionTrueness (µm)Precision (µm)Study ContextStudy Reference(s)
This compound Bluecam --34 (quadrant)Comparison with this compound 3D camera[4]
This compound Omnicam 4.657.5 ± 3.2-Full Arch Scan[2]
This compound Omnicam 5.155.1 ± 9.5-Full Arch Scan[2]
This compound Primescan -25.55Higher than OmnicamShort-span fixed dental prosthesis[5]
This compound Primescan 5.1---[6]
This compound Primescan 5.2Lower deviation than other impressions-Full-arch multi-implant scans[6]

Trueness refers to the closeness of a measurement to the true value, while precision indicates the closeness of repeated measurements to each other.

Key Findings from Comparative Studies

  • Evolution of Accuracy: Studies consistently demonstrate that the marginal accuracy of this compound restorations has improved with each new software and hardware generation, from this compound 1 to the current systems.[4]

  • Software Version Impact: A study comparing this compound software versions 3.8 and 4.2 for crowns fabricated with the Bluecam scanner found that version 4.2 produced a significantly better internal fit, particularly at the axial wall. The marginal fit was found to be clinically acceptable for both versions, with an average gap of 35 µm.

  • Intraoral Scanner Comparison:

    • The This compound Bluecam demonstrated improved quadrant precision (34 µm) compared to the earlier this compound 3D camera (42 µm).[4] For single-tooth scans, the accuracy of the Bluecam is approximately 19 µm.[4]

    • An in-vitro study comparing the Omnicam and Primescan for short-span fixed dental prostheses found that the Primescan exhibited higher trueness (25.55 µm) compared to the Omnicam (32.3 µm).[5]

    • A 2024 study on inlay restorations also highlighted the influence of the intraoral scanner type on trueness and precision.[7]

    • A comparison of full-arch scans showed a slight improvement in trueness for the Omnicam with software version 5.1 (55.1 ± 9.5 µm) compared to version 4.6 (57.5 ± 3.2 µm).[2] In the same study, the Primescan showed the best overall trueness (17.3 ± 4.9 µm).[2]

  • Scanning Technique Matters: One study found that extraoral optical scanning with the this compound 3D system resulted in a higher level of accuracy (marginal gap of 32.97 µm) compared to intraoral optical scanning (40.29 µm).[1]

Experimental Protocols

The following methodologies are commonly employed in studies evaluating the accuracy of this compound restorations:

Marginal and Internal Fit Assessment (Replica Technique)

This technique is used to measure the gap between the restoration and the tooth preparation, which will be filled with luting cement.

  • Procedure:

    • A low-viscosity silicone material is placed inside the restoration.

    • The restoration is seated on the master model or prepared tooth and held under constant pressure.

    • After the silicone has set, the restoration is removed, leaving a replica of the cement space.

    • The replica is then sectioned, and the thickness of the silicone at predefined points (e.g., marginal, axial, occlusal) is measured using a microscope.

Trueness and Precision Assessment (3D Analysis)

This method evaluates the accuracy of the digital impression obtained from the intraoral scanner.

  • Procedure:

    • A master model is scanned with a high-precision reference scanner (e.g., an industrial or laboratory scanner) to create a reference dataset (STL file).

    • The same master model is scanned multiple times with the this compound intraoral scanner being tested.

    • The scanned datasets are imported into a 3D inspection software (e.g., Geomagic Control X, GOM Inspect).

    • Trueness is determined by superimposing the experimental scan data onto the reference scan data and calculating the root mean square (RMS) deviation.

    • Precision is determined by superimposing the multiple scans from the same this compound scanner against each other and calculating the deviation.[7]

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for assessing the accuracy of this compound restorations.

experimental_workflow_fit_assessment cluster_prep Preparation cluster_fab Restoration Fabrication cluster_replica Replica Technique cluster_analysis Analysis p1 Master Model Preparation f1 Digital Impression (this compound Scanner) p1->f1 Scan f2 Restoration Design (this compound Software) f1->f2 Data Transfer f3 Milling of Restoration f2->f3 Design File r1 Apply Low-Viscosity Silicone to Restoration f3->r1 Fabricated Crown r2 Seat Restoration on Master Model r1->r2 r3 Remove Restoration with Set Silicone Replica r2->r3 a1 Section the Replica r3->a1 a2 Measure Gap Thickness (Microscopy) a1->a2 a3 Statistical Analysis a2->a3

Caption: Workflow for Marginal and Internal Fit Assessment.

experimental_workflow_accuracy_assessment cluster_scan Scanning cluster_analysis_3d 3D Analysis s1 Scan Master Model with Reference Scanner (Reference STL) an1 Import STL files into 3D Inspection Software s1->an1 s2 Scan Master Model with This compound Scanner (Test STL) s2->an1 an2 Superimpose Test STL on Reference STL an1->an2 an3 Calculate Deviation (Trueness & Precision) an2->an3 an4 Statistical Analysis an3->an4

References

A Comparative Analysis of CEREC and Traditional Crown Fabrication Methods for Dental Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an in-depth comparison of Chairside Economical Restoration of Esthetic Ceramics (CEREC) and traditional crown fabrication methods. It is intended for researchers, scientists, and dental professionals, providing a comprehensive overview of the performance, materials, and clinical outcomes associated with each technique. This analysis is supported by quantitative data from clinical studies, detailed experimental protocols, and workflow visualizations to facilitate a thorough understanding of both methodologies.

Introduction: Two Approaches to Crown Restoration

Dental crowns are a cornerstone of restorative dentistry, designed to restore the function, integrity, and aesthetics of a damaged tooth. The fabrication of these crowns has traditionally involved a multi-step process requiring significant laboratory work. However, the advent of CAD/CAM (Computer-Aided Design/Computer-Aided Manufacturing) technology, exemplified by the this compound system, has introduced a streamlined, single-visit alternative.

Traditional crown fabrication relies on a series of appointments, beginning with tooth preparation and physical impressions. These impressions are sent to a dental laboratory where technicians create the final restoration from materials such as porcelain-fused-to-metal (PFM), all-ceramic, or metal alloys. This process typically takes one to three weeks, necessitating a temporary crown for the patient in the interim.[1]

This compound technology , on the other hand, integrates the entire workflow into a single appointment.[1][2][3][4] Utilizing an intraoral scanner, a 3D digital model of the prepared tooth is created. This model is then used to design the crown on a computer, and the final restoration is milled from a solid block of ceramic material in-office.[3] This process eliminates the need for temporary crowns and multiple visits.[1][2][3]

Quantitative Performance Comparison

The clinical performance of this compound and traditional crowns can be evaluated across several key metrics. The following tables summarize quantitative data from various studies comparing the two methods.

Table 1: Clinical Efficiency and Longevity
ParameterThis compoundTraditionalSource(s)
Fabrication Time Single visit (approx. 2 hours)Multiple visits (1-3 weeks)[1][5][6]
Longevity/Survival Rate 10-15 years (comparable to traditional)10-15 years[6][7][8]
Patient Satisfaction High due to convenience and single visitHigh, but can be affected by multiple appointments and temporary crowns[9]
Table 2: Accuracy and Material Properties
ParameterThis compoundTraditionalSource(s)
Marginal Fit (Mean Gap) 54.2 ± 8.5 µm to 77.42 ± 39.5 µm88.08 ± 10.67 µm to 89.7 ± 12.4 µm[10][11]
Fracture Resistance (Mean Load) 1110 N (±222) to 1446.68 ± 200.34 N1070 N (±181)[12]
Material Options Primarily ceramic and composite blocksWide range including PFM, all-ceramic, zirconia, gold alloys[2]

Note: Marginal gap and fracture resistance values can vary based on the specific materials and measurement techniques used in different studies.

Experimental Protocols

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for two key performance indicators: marginal fit and fracture resistance.

In Vitro Protocol for Marginal Gap Measurement using Digital Microscopy

This protocol outlines a non-destructive method for measuring the marginal gap of dental crowns.

Objective: To quantify the vertical distance between the margin of the crown and the finish line of the prepared tooth.

Materials and Equipment:

  • Prepared tooth specimen (e.g., extracted human molar or standardized die)

  • Fabricated crowns (this compound and traditional)

  • High-resolution digital microscope with measurement software

  • Standardized seating device to apply consistent pressure

  • Low-viscosity silicone material (for replica technique, if used as a secondary measure)

Procedure:

  • Specimen Preparation: A standardized preparation is performed on the tooth or die with a clearly defined finish line.

  • Crown Seating: The crown is seated on the prepared tooth. A standardized load (e.g., 50N) is applied along the long axis of the tooth to ensure complete and consistent seating.

  • Microscope Calibration: The digital microscope is calibrated using a certified measurement standard.

  • Image Acquisition: Images of the crown margin are captured at multiple pre-defined points (e.g., 8 points: mesio-buccal, mid-buccal, disto-buccal, mesio-lingual, mid-lingual, disto-lingual, mid-mesial, and mid-distal). The microscope is positioned perpendicular to the margin at each point.

  • Marginal Gap Measurement: The software is used to measure the vertical distance from the cavosurface margin of the preparation to the margin of the crown.

  • Data Analysis: The mean and standard deviation of the marginal gap measurements are calculated for each crown. Statistical analysis (e.g., t-test) is performed to compare the results between the this compound and traditional crown groups.

Standardized Protocol for Fracture Resistance Testing of All-Ceramic Crowns

This protocol describes a method for determining the load required to fracture a crown.

Objective: To evaluate the fracture resistance of crowns under a compressive load.

Materials and Equipment:

  • Crown specimens cemented onto standardized dies (e.g., epoxy resin or composite)

  • Universal testing machine with a load cell

  • Stainless steel ball indenter (e.g., 5 mm diameter)

  • Data acquisition software

Procedure:

  • Specimen Preparation: Crowns are cemented onto their respective dies using a standardized cementation protocol. The specimens are stored in a humid environment at 37°C for at least 24 hours to allow for complete cement polymerization.

  • Specimen Mounting: The specimen is secured in the universal testing machine. The occlusal surface of the crown is oriented perpendicular to the loading axis.

  • Load Application: A compressive load is applied to the central fossa of the occlusal surface of the crown using the stainless steel ball indenter at a constant crosshead speed (e.g., 0.5 mm/min).

  • Fracture Detection: The load is applied until the crown fractures. Fracture is detected by an audible crack and a sudden drop in the load-displacement curve recorded by the software.

  • Data Recording: The maximum load applied before fracture (in Newtons) is recorded as the fracture resistance.

  • Failure Mode Analysis: The fractured specimens are examined to determine the mode of failure (e.g., chipping, catastrophic fracture).

  • Data Analysis: The mean and standard deviation of the fracture resistance are calculated for each group. Statistical analysis is used to compare the fracture resistance between the this compound and traditional crown groups.

Visualization of Workflows and Decision Pathways

The following diagrams, created using the DOT language, illustrate the fabrication workflows for this compound and traditional crowns, as well as a decision-making pathway for selecting the appropriate method.

CEREC_Workflow cluster_patient Patient Visit cluster_design_mill In-Office Fabrication cluster_placement Final Placement p1 Tooth Preparation p2 Digital Impression p1->p2 d1 CAD Design p2->d1 m1 CAM Milling d1->m1 f1 Staining & Glazing m1->f1 pl1 Crown Placement f1->pl1

Caption: Workflow for this compound Crown Fabrication.

Traditional_Workflow cluster_visit1 First Patient Visit cluster_lab Dental Laboratory cluster_visit2 Second Patient Visit v1_p1 Tooth Preparation v1_p2 Conventional Impression v1_p1->v1_p2 l1 Model Fabrication v1_p2->l1 v1_p3 Temporary Crown Placement l2 Crown Fabrication l1->l2 v2_p1 Temporary Crown Removal l2->v2_p1 v2_p2 Final Crown Placement v2_p1->v2_p2

Caption: Workflow for Traditional Crown Fabrication.

Decision_Pathway node_c node_c start Patient Needs Crown q1 Time Sensitivity? start->q1 q2 Aesthetic Priority? q1->q2 Low This compound This compound Crown q1->this compound High q3 Material Requirement? q2->q3 Standard traditional Traditional Crown q2->traditional Very High (Anterior) q4 Complex Case? q3->q4 Ceramic Suitable q3->traditional Metal/PFM Needed q4->this compound No q4->traditional Yes

Caption: Decision Pathway for Crown Type Selection.

Discussion and Conclusion

The choice between this compound and traditional crown fabrication is multifaceted, with each method presenting distinct advantages and limitations.

This compound excels in terms of convenience and time efficiency , offering a single-visit solution that is highly valued by many patients.[2][3][4][9] The digital workflow enhances precision in many cases, potentially leading to a better marginal fit .[10][11] However, the material selection is currently more limited compared to traditional methods, and the initial investment in the technology can be substantial for a dental practice.[2] While aesthetically pleasing, achieving a perfect shade match for anterior teeth can sometimes be more challenging than with lab-fabricated crowns.

Traditional crowns offer a wider range of material choices , including gold alloys and PFM, which may be preferable for patients with heavy bite forces or specific aesthetic requirements.[1] The expertise of a skilled dental technician can result in highly customized aesthetics, particularly for anterior restorations. The primary drawbacks are the extended treatment time, the need for multiple appointments, and the potential for discomfort or issues with temporary crowns.[1][7]

References

clinical evaluation of Cerec vs. lab-fabricated ceramic restorations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of dental restorations, the choice between chairside CAD/CAM-milled restorations, such as CEREC (Chairside Economical Restoration of Esthetic Ceramics), and traditional laboratory-fabricated ceramic restorations is a critical one for clinicians. This guide provides a comprehensive comparison of their clinical performance, drawing upon available experimental data to inform researchers, scientists, and dental professionals.

Executive Summary

Both this compound and lab-fabricated ceramic restorations offer durable and aesthetic solutions for tooth restoration.[1][2] this compound's primary advantage lies in its convenience, enabling single-visit treatments.[1][2][3] Conversely, lab-fabricated crowns provide a wider range of material choices and potentially superior aesthetics, especially in complex cases, due to the detailed customization possible by skilled technicians.[1][4] Clinical studies indicate that the survival rates and fracture strength of this compound restorations are comparable to those of their lab-fabricated counterparts when appropriately designed and placed.[5] However, the performance of each is highly dependent on the specific materials used and the skill of the clinician or technician.[2][6]

Performance Metrics: A Data-Driven Comparison

The following tables summarize key quantitative data from clinical and in-vitro studies, comparing the performance of this compound and lab-fabricated ceramic restorations across several critical parameters.

Table 1: Longevity and Survival Rates
Restoration TypeStudy DurationSurvival/Success RateKey Findings
This compound Inlays/Onlays 15 years~93%Comparable to gold inlays and superior to laboratory-fabricated ceramic inlays.[7]
This compound Inlays 18 years84.4%Projected long-term survival rate.[7]
This compound Crowns (VITA Mark II) 4 years95.4% (Kaplan-Meier)Performed well in a dental practice setting.[7]
Laboratory-Fabricated Ceramic Inlays 15 years68%Clearly inferior to this compound and gold inlays in this study.[7]
"Classic" Crowns (Lab-fabricated PFM) -97.0%Performed best in a study comparing different crown types.[7]
Table 2: Marginal Fit

A precise marginal fit is crucial for the long-term success of a restoration, preventing complications such as secondary caries and periodontal issues.[8][9] A marginal gap of less than 120 µm is generally considered clinically acceptable.[8][9]

Restoration SystemMean Marginal Discrepancy (MD) (µm)Mean Absolute Marginal Discrepancy (AMD) (µm)Study Notes
This compound inLAB 5385Significantly better AMD compared to the LAVA milling center.[8][10]
LAVA Milling Center (Lab) 61133-
This compound Crowns (Chairside) 115.52 ± 38.22-No significant difference compared to lab-fabricated crowns in this study.[9]
Lab-Fabricated Crowns (Conventional Workflow) 107.86 ± 42.45-No significant difference compared to chairside crowns in this study.[9]
This compound (General) 60.8 - 61.6-Tended to have a better marginal fit than laboratory-fabricated crowns in one analysis.[7]
Laboratory-Fabricated Crowns (General) 69.1-Margins were slightly wider than this compound crowns, but not statistically significant in this analysis.[7]
Table 3: Fracture Strength of Various Ceramic Materials (In-Vitro)

The fracture strength of a restoration is a key determinant of its clinical longevity, especially in the posterior region where occlusal forces are highest.[11][12]

MaterialFabrication MethodMean Fracture Strength (N)
IPS e.max CAD This compound2408.00 ± 607.97
Lava Ultimate This compound2206.73 ± 675.16
IPS Empress CAD This compound2573.27 ± 644.73
IPS Empress Esthetic Heat-Pressed (Lab)2879.53 ± 897.30
Zirconia (this compound Zirconia) This compound2337.37
Lithium Disilicate (IPS e.max CAD) This compound1085.39
Hybrid Dental Ceramic (VITA ENAMIC) This compound767.06

Note: Fracture strength values can vary significantly based on the experimental setup and the specific type of ceramic material used.[12][13]

Experimental Protocols

Below are the methodologies for key experiments cited in this guide, providing insight into how the comparative data was obtained.

Marginal Fit Evaluation (Replica Technique)

This protocol is based on a study comparing the fit of chairside and lab-fabricated lithium disilicate crowns.[9]

  • Impression and Fabrication: Both conventional (for lab-fabricated) and digital impressions (for this compound) of the prepared tooth are taken.

  • Crown Fabrication: The lab-fabricated crown is created using a conventional workflow, while the this compound crown is milled chairside.

  • Replica Creation: A light-body vinyl polysiloxane material is injected into the intaglio surface of the crown, which is then seated on the prepared tooth with firm pressure.

  • Sectioning and Measurement: After the material sets, the replica is carefully removed, and the crown is sectioned. The thickness of the replica material at predefined points (marginal, axial, and occlusal) is measured using a microscope to determine the gap.

  • Data Analysis: Statistical analysis is performed to compare the marginal and internal gaps between the two types of crowns.

Fracture Strength Testing (Single Load to Failure)

This protocol is derived from an in-vitro study evaluating the fracture strength of monolithic crowns from different CAD/CAM materials.[12]

  • Tooth Preparation: Extracted human premolars are prepared with standardized dimensions (e.g., 1 mm chamfer finishing line, 4 mm axial height, 6º total convergence angle).

  • Crown Fabrication: Crowns are fabricated from various ceramic blocks using the this compound system (digital scan, design, and milling).

  • Post-Milling Treatment: The crowns undergo post-milling processing (e.g., firing, polishing) according to the manufacturer's instructions.

  • Cementation: The crowns are cemented onto their respective prepared teeth using a standardized adhesive resin cement.

  • Storage: The cemented crown-tooth specimens are stored in deionized distilled water at room temperature for 24 hours.

  • Fracture Testing: Each specimen is subjected to a compressive axial load in a universal testing machine at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.

  • Data Recording and Analysis: The force required to fracture each crown is recorded, and statistical analysis is used to compare the fracture strength of the different materials.

Workflow Visualizations

The following diagrams illustrate the typical clinical workflows for obtaining a this compound versus a lab-fabricated ceramic restoration.

CEREC_Workflow cluster_visit1 Single Visit prep Tooth Preparation scan Digital Intraoral Scan prep->scan design CAD Design of Restoration scan->design mill In-Office Milling (this compound Unit) design->mill post_process Staining, Glazing, and Firing mill->post_process cement Final Cementation post_process->cement

This compound Single-Visit Workflow

Lab_Fabricated_Workflow cluster_visit1 First Visit cluster_lab Dental Laboratory cluster_visit2 Second Visit prep1 Tooth Preparation impression Conventional or Digital Impression prep1->impression temp Placement of Temporary Crown impression->temp lab_tx Send Impression to Dental Lab impression->lab_tx model Model/Die Fabrication wax_up Wax-up or Digital Design model->wax_up fabrication Pressing, Layering, or Milling wax_up->fabrication finishing Finishing and Polishing fabrication->finishing remove_temp Remove Temporary Crown try_in Try-in and Adjust Permanent Crown remove_temp->try_in cement2 Final Cementation try_in->cement2

Lab-Fabricated Two-Visit Workflow

Concluding Remarks

The decision between this compound and lab-fabricated ceramic restorations is not a matter of inherent superiority of one over the other, but rather a case-specific determination based on clinical needs, material requirements, aesthetic demands, and patient preferences.[1] this compound technology offers a highly efficient and clinically sound option for a wide range of restorations, with performance metrics that are often on par with their lab-fabricated counterparts.[5][7] However, for cases requiring extensive aesthetic customization or the use of specific materials not available for chairside milling, the expertise of a dental laboratory remains invaluable.[4][14][15] As both technologies continue to evolve, ongoing clinical evaluation will be essential to guide best practices in restorative dentistry.

References

accuracy of different Cerec intraoral scanners in comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Accuracy of CEREC Intraoral Scanners

The accuracy of intraoral scanners is a critical factor for the success of digital workflows in restorative dentistry. For researchers and dental professionals, understanding the comparative performance of different scanning systems is paramount for predictable clinical outcomes. This guide provides an objective comparison of the accuracy of various this compound intraoral scanners—Primescan, Omnicam, and Bluecam—based on data from comparative studies. Accuracy is evaluated in terms of trueness (closeness to the actual value) and precision (reproducibility of measurements).

Quantitative Accuracy Comparison

The following tables summarize the quantitative data on the trueness and precision of this compound intraoral scanners from several in vitro studies. The values are typically presented as the mean deviation in micrometers (µm).

Table 1: Trueness and Precision for Inlay Restorations [1][2][3]

Intraoral ScannerAdjacent MaterialTrueness (µm)Precision (µm)
This compound Primescan Zirconia-2.3 ± 0.2
Gold-2.5 ± 0.3
Resin--
This compound Omnicam Zirconia21.7 ± 0.3-
Gold--
Resin--
This compound Bluecam Zirconia-6.5 ± 0.7
Gold9.6 ± 0.7-
Resin-9.3 ± 1.4

A study on inlay restorations found that the type of adjacent restorative material significantly affects the accuracy of digital impressions.[1][3] Zirconia resulted in the highest trueness deviation, while gold showed the lowest.[1][3] Among the scanners, this compound Primescan demonstrated the highest precision.[1][3]

Table 2: Comparative Trueness and Precision in a Short-Span Fixed Dental Prosthesis Scenario [4][5]

Intraoral ScannerTrueness (µm)Precision
This compound Primescan 25.55Best
This compound Omnicam 32.3Good
Planmeca PlanScan 75.8Lowest
Medit i700 23.25Second Best

In a study evaluating short-span fixed dental prostheses, both this compound Primescan and Medit i700 showed the highest accuracy.[4][5] While there was a statistically significant difference between the newer and older generation scanners, the accuracy of this compound Omnicam was still considered clinically acceptable.[4]

Table 3: General Trueness and Precision in Oral Implantology [6][7][8]

Intraoral ScannerTrueness (µm)Precision (µm)
This compound Omnicam 58.8 ± 1.626.3 ± 1.5
This compound Bluecam 332.9 ± 64.899.1 ± 37.4
Lava COS 38.0 ± 14.337.9 ± 19.1
iTero 49.0 ± 13.640.4 ± 11.3
Zfx Intrascan 73.7 ± 26.690.2 ± 26.7
CS3600 45.8 ± 1.624.8 ± 4.6
Trios3 50.2 ± 2.524.5 ± 3.7
TrueDefinition 61.4 ± 3.019.5 ± 3.1

Studies in oral implantology have shown significant differences in accuracy among various intraoral scanners.[6][7][8] For single implant scans, this compound Omnicam demonstrated a mean trueness error of 28.4 ± 4.5 µm.[8] However, for full-arch scans, other scanners have shown better performance.[6]

Experimental Protocols

The accuracy of intraoral scanners is typically evaluated through in vitro studies following a standardized methodology.

General Experimental Workflow

A common workflow for assessing scanner accuracy involves the following steps:

  • Master Model Fabrication: A physical model of a dental arch or a specific clinical scenario (e.g., a prepared tooth for a crown) is fabricated. This model is often made from a material that is stable and can be accurately scanned.

  • Reference Scan: A high-accuracy industrial or laboratory scanner is used to create a digital reference model of the master model. This reference scan serves as the "ground truth" for comparison.

  • Intraoral Scanning: The intraoral scanners being tested are used to scan the master model multiple times (e.g., 10 scans per scanner) to assess both trueness and precision.

  • Data Analysis: The digital files from the intraoral scanners (test scans) are superimposed onto the reference scan using metrology software.

    • Trueness Assessment: The deviation between each test scan and the reference scan is calculated.

    • Precision Assessment: The deviations among the repeated scans from the same intraoral scanner are calculated.

  • Statistical Analysis: Statistical tests are performed to determine if there are significant differences in accuracy between the different scanners.

Experimental_Workflow cluster_setup Experimental Setup cluster_scanning Data Acquisition cluster_analysis Data Analysis MasterModel Master Model Fabrication ReferenceScan Reference Scan (Laboratory Scanner) IOS_Scan Intraoral Scanning (e.g., this compound Primescan) MasterModel->IOS_Scan Scan Superimposition Superimposition of Test and Reference Scans ReferenceScan->Superimposition Reference Data IOS_Scan->Superimposition Test Data Trueness Trueness Calculation Superimposition->Trueness Precision Precision Calculation Superimposition->Precision

A generalized workflow for evaluating intraoral scanner accuracy.
Key Methodological Considerations

Several factors can influence the measured accuracy of intraoral scanners in these studies:

  • Scanning Strategy: The path and motion of the scanner over the teeth can affect the final accuracy.

  • Calibration: Proper calibration of the scanner according to the manufacturer's instructions is crucial.

  • Powder Application: For older scanners like the this compound Bluecam, the application of a thin, uniform layer of scanning powder is necessary.[9]

  • Operator Experience: The skill and experience of the operator can influence the quality of the scan.[10]

  • Ambient Light Conditions: The lighting in the environment can potentially affect the performance of some scanners.[11]

Signaling Pathways and Logical Relationships

The relationship between different factors and the final accuracy of an intraoral scan can be visualized as a logical flow.

Accuracy_Factors cluster_factors Influencing Factors cluster_outcome Accuracy Metrics Scanner Scanner Type (e.g., Primescan, Omnicam) Trueness Trueness Scanner->Trueness Precision Precision Scanner->Precision Material Adjacent Material (e.g., Zirconia, Gold) Material->Trueness Operator Operator Skill Operator->Trueness Operator->Precision Scenario Clinical Scenario (e.g., Inlay, Full Arch) Scenario->Trueness Scenario->Precision

Factors influencing the trueness and precision of intraoral scanners.

Conclusion

Comparative studies indicate that newer generation this compound scanners, such as the Primescan, generally exhibit higher accuracy, particularly in terms of precision, compared to older models like the Omnicam and Bluecam.[1][4][12] However, the accuracy is not solely dependent on the scanner itself but is also influenced by the clinical situation, the materials being scanned, and the operator's technique. For researchers and clinicians, it is essential to consider these multifaceted factors when selecting and using an intraoral scanner to ensure optimal and predictable results in digital dentistry.

References

A Comparative Analysis of Ceramic Materials for CEREC Restorations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The advent of chairside CAD/CAM systems like CEREC has revolutionized restorative dentistry, enabling the fabrication of all-ceramic restorations in a single appointment. The clinical success and longevity of these restorations are intrinsically linked to the selection of the appropriate ceramic material. This guide provides a comprehensive, data-driven comparison of various ceramic materials available for the this compound system, intended to inform material selection for research, development, and clinical application.

Key Performance Indicators of this compound Ceramic Materials

The clinical performance of a dental ceramic is a multifactorial equation, with key physical and aesthetic properties determining its suitability for different clinical scenarios. This section delves into the critical performance indicators and presents a comparative summary of various this compound materials based on experimental data.

Flexural Strength: Resisting Fracture Under Load

Flexural strength is a crucial indicator of a material's ability to withstand the cyclic loading forces of the oral environment without fracturing. It is a primary determinant of a material's suitability for different types of restorations, from inlays to multi-unit bridges.[1]

Table 1: Comparative Flexural Strength of this compound Ceramic Materials

Material ClassMaterial ExampleMean Flexural Strength (MPa)Standard Deviation (MPa)
Feldspathic PorcelainVITA Mark II102.77 - 1543.60 - 18.2
Leucite-Reinforced Glass-CeramicIPS Empress CAD125.10 - 18513.05 - 25.1
Lithium Disilicate Glass-CeramicIPS e.max CAD360 - 53042.02 - 66.51
Zirconia-Reinforced Lithium SilicateVITA SUPRINITY381.1256.72
Zirconia3Y-TZP (e.g., this compound Zirconia)>800-
Resin Nano-CeramicLava Ultimate200-
Polymer-Infiltrated CeramicVITA ENAMIC150 - 160-
Fracture Toughness: Resistance to Crack Propagation

Fracture toughness measures a material's resistance to the propagation of a crack.[2] This property is particularly important in the oral environment where restorations are subjected to repeated stresses that can initiate and propagate flaws.[1] The ISO 6872 standard provides guidelines for fracture toughness testing of dental ceramics.[3][4][5]

Table 2: Comparative Fracture Toughness of this compound Ceramic Materials

Material ClassMaterial ExampleFracture Toughness (MPa·m¹/²)
Leucite-Reinforced Glass-CeramicIPS Empress CAD1.1
Lithium Disilicate Glass-CeramicIPS e.max CAD2.0 - 2.5
Zirconia3Y-TZP (e.g., this compound Zirconia)>5.0
Resin Nano-CeramicLava Ultimate2.0
Polymer-Infiltrated CeramicVITA ENAMIC1.5
Wear Resistance: Maintaining Form and Function

The wear characteristics of a restorative material are critical for maintaining proper occlusion and preventing excessive wear of the opposing dentition. An ideal restorative material should exhibit wear rates similar to natural enamel.[6]

Table 3: Comparative Wear Characteristics of this compound Ceramic Materials (In Vitro)

MaterialOpposing MaterialVolumetric Loss (mm³)Wear Depth (µm)
VITA Mark IIEnamelLow-
IPS e.max CADEnamelModerate-
This compound ZirconiaEnamelVery Low-
Lava UltimateEnamelHigh134.5
VITA ENAMICEnamelHigh123.3

Note: Wear is a complex phenomenon influenced by factors such as antagonist material, lubrication, and loading parameters. In vitro data provides a comparative ranking, but clinical performance may vary.

Experimental Protocols

To ensure the reproducibility and comparability of data, standardized experimental protocols are essential. The following sections detail the methodologies for the key experiments cited in this guide.

Flexural Strength Testing (Three-Point Bending Test based on ISO 6872)

This test determines the flexural strength of a ceramic material by subjecting a standardized rectangular beam to a bending load until fracture.

  • Specimen Preparation: Rectangular bar-shaped specimens are cut from the ceramic blocks. The dimensions are standardized, typically 12 mm x 4 mm x 3 mm. The surfaces are polished to a mirror finish to minimize the influence of surface flaws.

  • Test Setup: The specimen is placed on two supports (rollers) with a defined span. A third roller applies a load to the center of the specimen from above.

  • Loading: The load is applied at a constant crosshead speed (e.g., 0.5 mm/min) until the specimen fractures.

  • Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bd², where F is the fracture load, L is the support span, b is the specimen width, and d is the specimen thickness.

Flexural_Strength_Test cluster_prep Specimen Preparation cluster_test Three-Point Bending Test cluster_calc Calculation p1 Cut rectangular bar from ceramic block p2 Polish surfaces to mirror finish p1->p2 t1 Place specimen on two supports p2->t1 t2 Apply load to center with a third roller t1->t2 t3 Increase load at constant speed until fracture t2->t3 c1 Record fracture load (F) t3->c1 c3 Calculate Flexural Strength (σ = 3FL / 2bd²) c1->c3 c2 Measure specimen dimensions (b, d) and support span (L) c2->c3

Figure 1. Workflow for Flexural Strength Testing.

Fracture Toughness Testing (Single-Edge V-Notch Beam - SEVNB - Method based on ISO 6872)

This method determines the fracture toughness by introducing a sharp, V-shaped notch into a beam specimen and measuring the load required to propagate a crack from the notch tip.

  • Specimen Preparation: A rectangular beam specimen is prepared similarly to the flexural strength test.

  • Notching: A sharp, V-shaped notch is introduced into the tensile side of the specimen using a razor blade loaded with diamond paste. The notch depth is precisely controlled.

  • Testing: The notched specimen is subjected to a three-point or four-point bending test.

  • Calculation: The fracture toughness (KIc) is calculated based on the fracture load, specimen geometry, and a stress intensity factor function that accounts for the notch geometry.

Fracture_Toughness_Test cluster_prep Specimen Preparation cluster_test Bending Test cluster_calc Calculation p1 Prepare rectangular beam specimen p2 Create a sharp V-shaped notch on the tensile surface p1->p2 t1 Place notched specimen in a bending fixture p2->t1 t2 Apply load until crack propagation and fracture t1->t2 c1 Record fracture load t2->c1 c3 Calculate Fracture Toughness (KIc) c1->c3 c2 Measure specimen and notch dimensions c2->c3

Figure 2. Workflow for Fracture Toughness Testing.

In Vitro Wear Resistance Testing (Two-Body Wear Simulation)

This test simulates the wear of a restorative material against an antagonist material under controlled laboratory conditions.

  • Specimen and Antagonist Preparation: A flat and polished specimen of the ceramic material is prepared. The antagonist is typically a standardized stylus or a cusp made of human enamel or another restorative material.

  • Wear Simulation: The specimen and antagonist are mounted in a wear simulator. A cyclic load is applied to the antagonist, which moves in a controlled pattern (e.g., sliding or rolling) against the ceramic specimen in a liquid medium (e.g., artificial saliva).

  • Wear Measurement: After a defined number of cycles, the volumetric loss or the vertical substance loss (wear depth) of both the specimen and the antagonist is measured using a profilometer or a 3D scanner.

  • Surface Analysis: The worn surfaces are often examined using scanning electron microscopy (SEM) to identify the wear mechanisms.

Wear_Resistance_Test cluster_prep Preparation cluster_sim Wear Simulation cluster_analysis Analysis p1 Prepare polished ceramic specimen p2 Prepare antagonist (e.g., enamel cusp) s1 Mount specimen and antagonist in a wear simulator p2->s1 s2 Apply cyclic load and controlled motion in artificial saliva s1->s2 a1 Measure volumetric loss or wear depth s2->a1 a2 Analyze worn surfaces with SEM a1->a2

Figure 3. Workflow for In Vitro Wear Resistance Testing.

Long-Term Clinical Performance

While in vitro data provides valuable insights into the mechanical and physical properties of dental ceramics, long-term clinical studies are the ultimate measure of a material's success. Clinical studies on this compound restorations have demonstrated high survival rates over extended periods.

  • Feldspathic Ceramics (VITA Mark I/II): Long-term studies have shown respectable clinical outcomes, with survival rates of 88.7% after 17 years for inlays and onlays.[7] The primary reasons for failure were ceramic fracture and tooth fracture.[7]

  • Lithium Disilicate (IPS e.max CAD): This material has shown excellent clinical performance with high survival rates, often exceeding 95% in studies with follow-up periods of several years.

  • Zirconia: Due to its superior strength, zirconia restorations are expected to have very high long-term survival rates, especially in high-stress posterior regions. Long-term clinical data is still emerging but is highly promising.

  • Hybrid and Resin Nano-Ceramics: These newer materials offer benefits such as easier milling and adjustment. While short-term clinical data is encouraging, more long-term studies are needed to establish their clinical longevity compared to glass-ceramics and zirconia.[7]

Conclusion

The selection of a ceramic material for this compound restorations should be a clinically-driven decision based on a thorough understanding of the material's properties and the specific requirements of the clinical situation. Zirconia and lithium disilicate ceramics offer superior strength and fracture toughness, making them suitable for a wide range of applications, including posterior crowns and bridges. Feldspathic and leucite-reinforced ceramics provide excellent aesthetics and are well-suited for anterior restorations and inlays/onlays. Hybrid and resin nano-ceramics offer a less brittle alternative with good aesthetics, but their long-term wear resistance and durability require further clinical investigation. This guide provides a foundation of comparative data to aid researchers and clinicians in making informed decisions for optimal restorative outcomes.

References

Long-Term Clinical Performance of CEREC Restorations: A Comparative Analysis of Longitudinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

The long-term clinical performance of Chairside Economical Restoration of Esthetic Ceramics (CEREC) has been extensively documented in numerous longitudinal studies, providing valuable insights for researchers, scientists, and dental professionals. This guide synthesizes data from these studies to offer an objective comparison of this compound restorations' performance against traditional laboratory-fabricated alternatives, supported by experimental data.

Comparative Performance of this compound Restorations Over Time

Longitudinal studies have consistently demonstrated high survival and success rates for this compound restorations over extended periods. The data below, summarized from multiple studies, showcases the durability of these restorations.

Follow-up PeriodSuccess/Survival RateRestoration TypeThis compound System/MaterialStudy Highlights
5 Years94.7%Inlays/OnlaysThis compound 1 (Dicor, VITA Mark II)Comparable survival rates to cast gold restorations.[1]
9 Years95.5%Inlays/OnlaysThis compound 1 & 2Failures were mainly due to tooth extraction, not restoration failure.[2]
10 Years85.7%Inlays/OnlaysThis compound 1 (Dicor, VITA Mark II)Survival rate remained high after a decade of clinical service.[1]
17 Years88.7%Inlays/OnlaysThis compound 1 (VITA Mark I)Considered a very respectable clinical outcome for long-term service.[3][4]
18 Years84.4%Inlays/OnlaysThis compoundProjected long-term survival rate from a large cohort of restorations.[2]
Up to 27 Years87.5%Inlays/OnlaysThis compound 1 (VITA Mark I)Demonstrates the remarkable longevity of early this compound restorations.[5]

Performance Comparison: this compound vs. Alternatives

When compared to other restorative options, this compound restorations have shown equivalent or superior performance in several long-term studies.

Restoration TypeThis compoundGold Inlays/OnlaysLaboratory-Fabricated CeramicComposite Fillings
Success/Survival Rate Marginally better than gold in some studies.[2]Approx. 93% after 15 years.[2]Clearly inferior in some long-term comparisons (68% after 15 years).[2]Clearly inferior to this compound restorations.[2]
Marginal Fit Tends to be better than laboratory-fabricated ceramic crowns.[2]Not directly compared in the provided snippets.Margins were slightly wider than this compound crowns in one study, though not statistically significant.[2]Not applicable for this comparison.
Longevity On par with gold restorations.[2]Considered a gold standard for longevity.Performed worse than this compound and gold inlays in one study.[2]Not as durable as ceramic or gold restorations.

Analysis of Restoration Failures

Understanding the reasons for failure is crucial for improving clinical outcomes. The primary causes of this compound restoration failures in long-term studies are detailed below.

Reason for FailurePercentage of Failures (in specific studies)Notes
Ceramic Fracture 62% - 65%[3][4][5]The most common reason for failure of ceramic restorations.
Tooth Fracture 13% - 14%[3][4][5]Highlights the importance of tooth preparation and material selection.
Secondary Caries 18% - 19%[3][4][5]A common issue for all types of dental restorations.
Endodontic Problems 4% - 5%[3][4][5]Can occur independent of the restoration type.
Tooth Extraction A major reason for failure in one extensive study, not directly related to restoration quality.[2]The restoration itself did not fail, but the tooth was lost.

Experimental Protocols: A Generalized Workflow

While detailed experimental protocols for each cited study are not fully available, a generalized workflow for longitudinal studies evaluating the clinical performance of dental restorations can be outlined. This workflow represents a typical approach to such clinical research.

G cluster_0 Phase 1: Study Setup cluster_1 Phase 2: Restoration Placement cluster_2 Phase 3: Follow-up & Evaluation cluster_3 Phase 4: Data Analysis PatientSelection Patient Selection & Consent InclusionExclusion Inclusion/Exclusion Criteria PatientSelection->InclusionExclusion ToothPreparation Tooth Preparation InclusionExclusion->ToothPreparation EthicalApproval Ethical Board Approval EthicalApproval->PatientSelection DigitalImpression Digital Impression (this compound) ToothPreparation->DigitalImpression RestorationDesign Restoration Design & Milling DigitalImpression->RestorationDesign Luting Adhesive Luting RestorationDesign->Luting Baseline Baseline Evaluation Luting->Baseline AnnualFollowUp Annual Follow-up Baseline->AnnualFollowUp EvaluationCriteria Clinical Evaluation (e.g., USPHS criteria) AnnualFollowUp->EvaluationCriteria StatisticalAnalysis Statistical Analysis (e.g., Kaplan-Meier) AnnualFollowUp->StatisticalAnalysis DataCollection Data Collection EvaluationCriteria->DataCollection DataCollection->StatisticalAnalysis OutcomeReporting Reporting of Survival/Success Rates StatisticalAnalysis->OutcomeReporting

Generalized workflow for longitudinal clinical studies of dental restorations.

Conclusion

The extensive body of longitudinal research consistently supports the long-term clinical efficacy of this compound restorations. With survival and success rates comparable or superior to traditional gold and laboratory-fabricated ceramic restorations, this compound technology presents a reliable and durable option for dental restorations.[1][2] The primary reasons for failure, such as ceramic fracture and tooth fracture, are consistent with those observed for other all-ceramic systems, underscoring the importance of proper clinical technique and material selection.[3][4][5] The continuous evolution of this compound materials and software is expected to further enhance the long-term performance of these restorations.

References

A Comparative Analysis of the Fit and Marginal Integrity of CEREC Restorations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and dental professionals on the validation of CEREC restorations, presenting a synthesis of in vitro studies, quantitative data comparisons, and detailed experimental methodologies.

The advent of chairside economical restoration of esthetic ceramics (this compound) has revolutionized restorative dentistry by offering a single-visit solution for dental crowns and other restorations. However, the clinical success and longevity of any restoration are critically dependent on its fit and marginal integrity. This guide provides an objective comparison of the fit of this compound restorations with conventional and other CAD/CAM alternatives, supported by experimental data from various in vitro studies.

Quantitative Comparison of Marginal and Internal Fit

The marginal gap, the vertical distance between the restoration margin and the tooth preparation, is a crucial indicator of a restoration's fit. A smaller marginal gap is associated with a lower risk of cement dissolution, microleakage, and secondary caries. The internal fit refers to the space between the internal surface of the restoration and the prepared tooth structure, which can affect the restoration's stability and fracture resistance.

Numerous in vitro studies have quantified the marginal and internal gaps of this compound restorations and compared them to other fabrication methods. The following tables summarize the findings from several key studies.

Table 1: Comparison of Marginal Gap (in micrometers)

StudyThis compound SystemThis compound Marginal Gap (Mean ± SD)Conventional Crown Marginal Gap (Mean ± SD)Other CAD/CAM Systems Marginal Gap (Mean ± SD)
Nakamura et al. (2003)[1]This compound 353 - 67 (depending on luting space)--
Yücel et al. (2006)[2]This compound 347.4 ± 5-In-Ceram: 94.9 ± 10; IPS Empress 2: 41.5 ± 7; Celay: 27.8 ± 4
Tsitrou et al. (2007)[3]This compound 391 - 105 (silicone replica); 75 - 102 (resin cement)--
Demir et al. (2014)[4][5]This compound inLab50 - 160 (before cementation)-Lithium disilicate press: (not specified)
Alammari et al. (2022)[6]This compound inLab MC XL56.9 ± 5.7-Prefabricated Zirconia Crowns: (not specified)
Anonymous (2025)[7]CAD/CAM54.2 ± 8.589.7 ± 12.4-
Massoud et al. (2024)[8]This compound (direct scan)91.32 ± 27.47123.03 ± 28.17This compound (indirect scan): 99.01 ± 41.95

Table 2: Comparison of Internal Gap (in micrometers)

StudyThis compound SystemThis compound Internal Gap (Mean ± SD)Conventional Crown Internal Gap (Mean ± SD)Other CAD/CAM Systems Internal Gap (Mean ± SD)
Nakamura et al. (2003)[1][9]This compound 3116 - 162--

Note: The wide range of reported values can be attributed to variations in study methodologies, including the type of tooth, preparation design, luting agent, and measurement technique used.[3]

Experimental Protocols for Fit Assessment

Accurate and reproducible measurement of marginal and internal fit is paramount in validating the performance of dental restorations. The following are detailed methodologies for commonly employed experimental techniques.

The Replica Technique

The replica technique is a non-destructive method used to measure the marginal and internal gaps of restorations.[3][10][11][12][13][14] It involves filling the restoration with a light-body silicone material and seating it onto the prepared tooth or die.[12][13] After the silicone has set, the restoration is carefully removed, leaving a replica of the cement space.[13] This replica is then sectioned and measured under a microscope to determine the gap dimensions at various points.[13]

Workflow for the Replica Technique

ReplicaTechnique cluster_prep Preparation cluster_measurement Measurement A Apply light-body silicone to the intaglio of the crown B Seat the crown onto the master die with constant pressure A->B C Allow silicone to set completely B->C D Carefully remove the crown and the silicone replica C->D E Section the replica at predefined locations D->E F Measure the thickness of the silicone film under a microscope E->F MicroCT_Workflow cluster_scanning Scanning cluster_reconstruction 3D Reconstruction cluster_analysis Analysis A Mount the restored tooth in the micro-CT scanner B Acquire a series of 2D X-ray projections A->B C Reconstruct the 2D projections into a 3D volumetric dataset B->C D Segment the tooth and restoration structures C->D E Virtually section the 3D model D->E F Measure the marginal and internal gaps at multiple points using software E->F SEM_Analysis Prep Specimen Preparation Section Sectioning Prep->Section Destructive Coating Conductive Coating Section->Coating Imaging SEM Imaging Coating->Imaging High Magnification Measurement Gap Measurement Imaging->Measurement High Precision

References

The Accuracy of CEREC Intraoral Scanners: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of digital dentistry, the accuracy of intraoral scanners (IOS) is a critical factor for predictable and successful clinical outcomes. This guide provides an objective comparison of the accuracy of CEREC intraoral scanners, primarily the Primescan and Omnicam models, with other leading systems in the market. The comparison is based on quantitative data from scientific studies, focusing on the key metrics of trueness and precision.

Defining Accuracy in Intraoral Scanning

The accuracy of an intraoral scanner is determined by two key parameters as defined by the International Organization for Standardization (ISO 5725)[1][2]:

  • Trueness: This refers to the closeness of the scanner's measurement to the true or actual value of the object being scanned. In dental applications, it represents how faithfully the scanner captures the real geometry of the teeth and surrounding structures[2][3].

  • Precision: This indicates the consistency and repeatability of the scanner's measurements when scanning the same object multiple times. High precision means there is minimal variation between different scans of the same area[2][3].

Both high trueness and high precision are essential for a scanner to be considered accurate, ensuring that the digital impressions are a reliable foundation for diagnosis, treatment planning, and the fabrication of dental restorations[2][3].

Comparative Accuracy Data

The following tables summarize the quantitative data on the trueness and precision of various intraoral scanners from in vitro studies. The values are typically measured in micrometers (µm), with lower values indicating higher accuracy.

Full-Arch Scans

The accuracy of full-arch scanning is particularly challenging due to the larger area and the potential for stitching errors in the software algorithms[4].

ScannerTrueness (µm)Precision (µm)Study
This compound Primescan 30.5 ± 5.318.7 ± 5.6Buhl et al. (2025)[5]
This compound Primescan 33.931.3Unnamed Study in Systematic Review[6]
This compound Primescan ~72~49Unnamed Study in Benchmarking Analysis[7]
This compound Omnicam 80.30-Malik et al. (2018)[6]
3Shape TRIOS 5 54.937.8Unnamed Study in Benchmarking Analysis[7]
3Shape TRIOS 3 49.90-Malik et al. (2018)[6]
3Shape TRIOS 3 174 ± 77 (worst)-Unnamed Pilot Study[4][8]
Medit i900L 35.250.19 (Ang_Dev)Guimarães et al. (2025)[9]
Medit i700 ~60.5~40.6Unnamed Study in Benchmarking Analysis[7]
iTero Element 5D ---
iTero Element 1 10 ± 7 to 91 ± 63-Unnamed Pilot Study[4][8]
iTero Lumina -18.81Guimarães et al. (2025)[9]
Conventional Impression 24.5 ± 3.213.3 ± 2.6Buhl et al. (2025)[5]

Note: The accuracy of scanners can vary significantly between studies due to different methodologies and testing conditions. Some studies show this compound Primescan to have very high accuracy[5][10][11], while others rank it lower than some competitors, although still within clinically acceptable limits[7].

Implant Scans

The accuracy of implant scanning is crucial for the passive fit of implant-supported prostheses.

ScannerTrueness (3D Deviation in µm)Precision (3D Deviation in µm)Study
This compound Primescan 0.35 (Angular Deviation)-Guimarães et al. (2025)[9]
3Shape TRIOS 4 ---
3Shape TRIOS 5 ---
Medit i700 ---
Medit i900L 35.250.19 (Angular Deviation)Guimarães et al. (2025)[9]
iTero Lumina -18.81Guimarães et al. (2025)[9]

Note: A 2021 study found that this compound Primescan and TRIOS 3 demonstrated the highest trueness for simulated implant scan bodies[10]. Another study highlighted that splinting scanbodies significantly improves accuracy[12].

Experimental Protocols for Accuracy Assessment

The evaluation of intraoral scanner accuracy typically follows a standardized in vitro methodology to ensure reliable and comparable results.

General Experimental Workflow
  • Reference Model Fabrication: A master model, often a complete dental arch or a model with implant analogs, is fabricated with high-precision techniques[4]. For studies on restorative materials' influence, adjacent teeth may be veneered with materials like gold or zirconia[13].

  • Reference Scan: The master model is scanned with a high-precision industrial or laboratory scanner (e.g., ATOS III, 3-shape E3) or a coordinate measuring machine (CMM) to create a highly accurate reference dataset (control)[4][5][13]. These reference scanners typically have an accuracy of less than 5 µm[3].

  • Intraoral Scanning: The master model is then scanned multiple times (commonly 10 or more) with each of the intraoral scanners being evaluated[4][5][13]. A standardized scanning strategy is often employed to minimize operator-related variability[3]. For some scanners like the this compound Bluecam, this may include the application of a scanning powder[13].

  • Data Superimposition and Analysis: The scan data from the intraoral scanners (in STL file format) is superimposed onto the reference scan using specialized 3D analysis software (e.g., Medit Compare, Evalumap)[1][9].

  • Trueness Calculation: Trueness is determined by measuring the deviation between the intraoral scans and the reference scan[1].

  • Precision Calculation: Precision is calculated by superimposing the repeated scans from the same intraoral scanner on each other and measuring the deviations between them[1].

  • Statistical Analysis: Statistical tests, such as analysis of variance (ANOVA), are used to determine if the differences in accuracy between the scanners are statistically significant[5].

Factors Influencing Intraoral Scanner Accuracy

Several factors can impact the accuracy of digital impressions:

  • Scanner Technology: The underlying image acquisition technology, such as confocal microscopy or active wavefront sampling, influences scanner performance[14].

  • Software Algorithms: The quality of the image stitching and surface reconstruction algorithms is crucial for accurate 3D model generation[3].

  • Scanning Strategy: The path and technique used by the operator can affect the final accuracy, especially in full-arch scans[3][15].

  • Clinical Conditions: Factors such as patient movement, moisture, and reflective surfaces (like gold crowns) can introduce inaccuracies[3][13].

  • Operator Experience: More experienced users tend to achieve more accurate and faster scans[12].

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the accuracy of intraoral scanners.

experimental_workflow ref_model Reference Model Fabrication ref_scan Reference Scan (Industrial Scanner/CMM) ref_model->ref_scan ios_scan Intraoral Scanning (n=10 per scanner) ref_model->ios_scan superimposition 3D Superimposition & Analysis ref_scan->superimposition Reference Data data_export Data Export (STL files) ios_scan->data_export data_export->superimposition Test Data trueness Trueness Calculation (vs. Reference Scan) superimposition->trueness precision Precision Calculation (Intra-scanner Comparison) superimposition->precision results Comparative Accuracy Results trueness->results precision->results

References

In Vitro Wear Characteristics of CEREC Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term success of dental restorations is critically dependent on the wear resistance of the materials used. With the advent of CAD/CAM technology, a variety of restorative materials are available, each with distinct physical and mechanical properties. This guide provides an objective in vitro comparison of the wear characteristics of several prominent CEREC (Chairside Economical Restoration of Esthetic Ceramics) materials against common alternatives, supported by experimental data from multiple studies.

Comparative Wear Data of Dental CAD/CAM Materials

The following table summarizes the quantitative wear data from in vitro studies, focusing on volume loss and vertical substance loss of various ceramic and composite resin materials used in dental restorations. These studies simulate the oral environment to predict the clinical performance of these materials.

MaterialMaterial TypeAntagonistCyclesLoadWear (Volume Loss mm³)Wear (Vertical Loss µm)Source
This compound Blocs Feldspathic CeramicAbrasive Balls400,000-Lowest among tested-[1]
VITA ENAMIC® Polymer-Infiltrated Ceramic Network (PICN)Natural Tooth10,000-0.0017 ± 0.0009 (weight loss in gm)123.3 ± 7.0[2]
VITA ENAMIC® Polymer-Infiltrated Ceramic Network (PICN)Abrasive Balls400,000-Second lowest-[1]
Lava™ Ultimate Resin NanoceramicNatural Tooth10,000-0.0037 ± 0.0037 (weight loss in gm)134.5 ± 17.0[2]
Lava™ Ultimate Resin NanoceramicAbrasive Balls400,000-Highest among tested-[1]
3M™ Lava™ Plus Zirconia ZirconiaNatural Tooth10,000-0.0100 ± 0.0048 (weight loss in gm)291.2 ± 151.0[2]
IPS e.max CAD Lithium DisilicateZirconia Sphere60 min30 NHighest among tested-[3]
Vita Mark II Feldspathic CeramicHuman Enamel200,00049 N-Best wear resistance[4]
Cerasmart Hybrid MaterialAbrasive Balls400,000-Third lowest-[1]
3Y-TZP (Zpex) ZirconiaZirconia Sphere60 min30 NLowest among tested-[3]

Experimental Protocols

The in vitro wear characteristics of dental materials are assessed through various simulation methods. A commonly employed methodology is the two-body wear test, which simulates the contact between the restorative material and an opposing surface (antagonist).

A Representative Two-Body Wear Test Protocol:

  • Specimen Preparation:

    • Cylindrical or block-shaped specimens of the test materials are fabricated according to manufacturer instructions. For this compound materials, this involves milling from pre-fabricated blocks.[2][5][6]

    • The surfaces of the specimens are polished to a standardized finish to ensure consistent initial surface roughness.[5]

    • The dimensions of the specimens are precisely measured.

  • Antagonist Selection and Preparation:

    • The antagonist can be a natural tooth (e.g., extracted human premolars), a standardized ceramic (e.g., steatite or zirconia spheres), or another restorative material.[2][3][7][8]

    • When using natural teeth, they are cleaned, inspected for defects, and mounted in acrylic resin.[2][5]

  • Wear Simulation:

    • A chewing simulator or a pin-on-block/ball-on-disc wear device is utilized.[2][7][9][10]

    • Specimens and antagonists are mounted in the device.

    • The test is conducted under a specific load (e.g., 30 N, 49 N, or 50 N) and for a predetermined number of cycles (e.g., 10,000 to 600,000 cycles) at a set frequency (e.g., 1.2 to 1.7 Hz).[2][4][7][11]

    • The simulation is often performed in a liquid medium, such as artificial saliva or distilled water, to mimic oral conditions.[3][5] Some protocols also include thermal cycling to simulate temperature changes in the mouth.[4][5]

  • Wear Measurement and Analysis:

    • Quantitative Analysis: Wear is quantified by measuring the volume loss or the vertical substance loss.

      • Volume Loss: This can be determined by 3D scanning the specimen surface before and after the wear test and superimposing the images to calculate the volumetric difference.[9][12] Another method involves calculating wear from the dimensions of the wear scar.[3]

      • Weight Loss: The specimen is weighed before and after the test to determine the mass loss, which can be correlated to volume loss if the material's density is known.[2]

      • Vertical Loss: A profilometer is used to measure the maximum depth of the wear track.[4]

    • Qualitative Analysis: Scanning electron microscopy (SEM) is used to observe the morphology of the worn surfaces to understand the wear mechanisms (e.g., abrasion, attrition).[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro two-body wear test of dental restorative materials.

In Vitro Wear Testing Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase cluster_results Results SpecimenPrep Specimen Preparation (Milling & Polishing) PreScan Pre-Wear Measurement (3D Scan / Weight) SpecimenPrep->PreScan AntagonistPrep Antagonist Preparation (e.g., Mounting Natural Tooth) WearSim Two-Body Wear Simulation (Chewing Simulator) AntagonistPrep->WearSim PreScan->WearSim PostScan Post-Wear Measurement (3D Scan / Weight) WearSim->PostScan DataAnalysis Quantitative Wear Analysis (Volume/Vertical Loss) PostScan->DataAnalysis SEM Qualitative Surface Analysis (SEM) PostScan->SEM Report Comparison & Conclusion DataAnalysis->Report SEM->Report

Caption: Workflow for in vitro two-body wear testing of dental materials.

References

Safety Operating Guide

Proper Disposal Procedures for CEREC Systems: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of waste generated by CEREC (Chairside Economical Restoration of Esthetic Ceramics) systems. Adhering to these procedural guidelines is crucial for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound technology.

Overview of this compound Waste Streams

The operation of a this compound system generates several distinct waste streams, each requiring specific handling and disposal protocols. These streams are broadly categorized as:

  • Solid Waste: Including partially milled ceramic and polymer blocks, and used milling burs.

  • Liquid Waste: Primarily used coolant contaminated with milling particles.

  • Hazardous Waste: Such as used filter bags containing fine ceramic dust (e.g., zirconia) and the coolant additive concentrate.

  • Electronic Waste (E-waste): The this compound acquisition and milling units at the end of their operational life.

  • General Waste: Non-hazardous materials like packaging.

Quantitative Data on this compound Waste

The following table summarizes key quantitative data related to common waste materials from this compound systems. Please note that waste generation rates can vary based on machine model, usage frequency, and the types of restorations being produced.

Waste StreamComponentTypical Volume/QuantityDisposal FrequencyHazard Classification
Solid Waste Partially Milled BlocksVariablePer milling jobNon-hazardous (most ceramics/polymers)
Used Milling Burs1-2 bursPer 15-30 restorationsSharps/Non-hazardous
Liquid Waste Used Coolant~1-2 LitersWeekly/Bi-weeklyHazardous (due to additives and suspended particles)
Hazardous Waste Filter Bag1 bagAfter ~120 restorations[1]Hazardous (due to fine particle inhalation risk)
HEPA Filter1 filterEvery 4th filter bag change[1]Hazardous
Dentatec Coolant Additive75 mL per coolant changeWeekly/Bi-weeklyHazardous (Skin/eye irritant, aquatic toxin)
E-Waste This compound Unit1 unitEnd-of-lifeWEEE (Waste Electrical and Electronic Equipment)[2]

Experimental Protocols & Disposal Procedures

Disposal of Solid Waste

Objective: To safely dispose of partially milled ceramic/polymer blocks and used milling burs.

Methodology:

  • Partially Milled Blocks (Ceramics, Polymers):

    • These materials are generally considered non-hazardous and can be disposed of as general solid waste.

    • However, consider local regulations which may have specific requirements for industrial waste.

    • For zirconia blocks, research indicates a potential for recycling[3][4][5][6][7][8][9]. Investigate local or specialized recycling programs that accept dental ceramic waste.

  • Used Milling Burs:

    • Due to their sharp nature, used burs should be treated as sharps waste.

    • Collect used burs in a designated, puncture-proof sharps container.

    • Dispose of the full sharps container through a certified medical or dental waste disposal service.

Disposal of Liquid Waste

Objective: To safely manage and dispose of used coolant contaminated with milling particles.

Methodology:

  • Coolant Collection:

    • Drain the used coolant from the this compound milling unit's reservoir into a designated, sealed, and clearly labeled waste container.

    • The Safety Data Sheet (SDS) for the "Dentatec" coolant additive indicates that it is an irritant and toxic to aquatic life. Therefore, used coolant containing this additive must be treated as hazardous waste.

    • Do not discharge used coolant into the sewer system[10].

  • Disposal:

    • Engage a licensed hazardous waste disposal company for the collection and proper treatment of the used coolant.

    • Provide the disposal company with the Safety Data Sheet for the coolant additive to ensure they can handle it appropriately.

    • Some services may offer coolant recycling or reclamation services[11].

Disposal of Hazardous Waste

Objective: To safely handle and dispose of used filter bags, HEPA filters, and concentrated coolant additive.

Methodology:

  • Filter Bags and HEPA Filters:

    • Personal Protective Equipment (PPE): Before handling used filters, personnel must wear appropriate PPE, including safety goggles, gloves, and a dust mask, as fine zirconia dust can be harmful if inhaled[1].

    • Removal and Sealing: Carefully remove the used filter bag from the suction unit. Seal the opening of the bag with tape to prevent dust from escaping[1]. Place the sealed bag into a larger, sealable plastic bag[1].

    • Follow the same procedure for the HEPA filter.

    • Disposal: Dispose of the sealed bags containing the used filters as hazardous waste through a certified waste management provider.

  • Unused/Expired Dentatec Coolant Additive:

    • Refer to the product's Safety Data Sheet for specific disposal instructions.

    • Generally, unused chemical products should be disposed of as hazardous waste through a licensed disposal service and not mixed with other waste streams.

Disposal of Electronic Waste (E-waste)

Objective: To ensure the environmentally sound disposal of the this compound acquisition and milling units at the end of their service life.

Methodology:

  • Decommissioning:

    • Before disposal, the unit must be thoroughly cleaned, disinfected, and sterilized to remove any biological contamination[2].

    • Consult the manufacturer's instructions for any specific decommissioning procedures.

  • Disposal/Recycling:

    • In the European Union, disposal is governed by the WEEE Directive (2012/19/EU)[2].

    • Dentsply Sirona, the manufacturer, offers take-back programs for old electronic devices in some regions[2][13]. Contact your local dental equipment supplier or the manufacturer to inquire about recycling and disposal options.

    • Alternatively, contract a certified e-waste recycling company that specializes in medical equipment.

Disposal of General Waste

Objective: To dispose of non-hazardous packaging materials.

Methodology:

  • Segregation: Separate cardboard, paper, and plastic packaging materials.

  • Recycling: Recycle all eligible materials according to your local municipal recycling program.

  • Disposal: Dispose of non-recyclable packaging as general solid waste.

Visual Workflow for this compound Waste Disposal

The following diagram illustrates the logical flow for the proper segregation and disposal of waste generated from a this compound system.

CEREC_Waste_Disposal_Workflow cluster_WasteGeneration Waste Generation cluster_WasteStreams Waste Stream Segregation cluster_DisposalPathways Disposal Pathways cerec_system This compound System Operation solid_waste Solid Waste (Milled Blocks, Burs) cerec_system->solid_waste liquid_waste Liquid Waste (Used Coolant) cerec_system->liquid_waste hazardous_waste Hazardous Waste (Filters, Dentatec) cerec_system->hazardous_waste ewaste E-Waste (End-of-Life Unit) cerec_system->ewaste End-of-Life general_waste General Waste (Packaging) cerec_system->general_waste general_disposal General Waste/ Recycling Bin solid_waste->general_disposal Milled Blocks sharps_container Sharps Container solid_waste->sharps_container Used Burs hazardous_liquid_container Sealed Hazardous Liquid Container liquid_waste->hazardous_liquid_container hazardous_solid_container Sealed Hazardous Solid Container hazardous_waste->hazardous_solid_container certified_ewaste_recycler Certified E-Waste Recycler ewaste->certified_ewaste_recycler general_waste->general_disposal medical_waste_disposal Medical Waste Disposal Service sharps_container->medical_waste_disposal certified_hazardous_waste_disposal Certified Hazardous Waste Disposal Service hazardous_liquid_container->certified_hazardous_waste_disposal hazardous_solid_container->certified_hazardous_waste_disposal

Caption: Logical workflow for the segregation and disposal of this compound waste.

References

Essential Safety Protocols for Handling CEREC® Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A comprehensive guide to personal protective equipment (PPE), operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with the CEREC® system.

This document provides crucial safety and logistical information for the handling of materials associated with the this compound® (Chairside Economical Restoration of Esthetic Ceramics) system. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing the risk of exposure to potentially hazardous materials.

Personal Protective Equipment (PPE) Requirements

The this compound® workflow involves a variety of materials, each with specific PPE requirements. The following table summarizes the recommended PPE for handling key components of the system. It is imperative to consult the Safety Data Sheet (SDS) for each specific material before use.

MaterialHazardHand ProtectionEye/Face ProtectionRespiratory Protection
This compound Stone BC Dust inhalation (Calcium sulphate semihydrate)Not required under normal useNot required under normal useDust mask with particulate filter if dust is generated[1]
This compound Blocs (e.g., Feldspathic ceramics, Poly(methyl methacrylate)) Dust/particle inhalation, eye contactImpervious gloves[2]Safety glasses[2] or face shield[3]Dust respirator[2]
This compound Bonding Agents Skin and eye irritationProtective gloves[4][5]Safety glasses or goggles[5]Not generally required, ensure good ventilation
Dentatec™ Cleaner and Lubricant Skin and eye irritationNitrile rubber gloves (≥ 0.7 mm thickness)[6]Eye/face protection[6]Not required under normal use[6]
This compound Optispray Inhalation of aerosolized particlesAppropriate protective glovesSafety glasses or gogglesNot specified, but good ventilation is crucial

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for laboratory safety. The following procedural guidance outlines the key steps for a safe workflow.

Operational Protocol: Step-by-Step Guidance
  • Preparation:

    • Review the Safety Data Sheet (SDS) for all materials to be used.

    • Ensure a well-ventilated workspace.

    • Don the appropriate PPE as specified in the table above.

  • Handling and Processing:

    • When milling or grinding ceramic blocks, use a system with an integrated suction extractor to minimize dust formation.[1]

    • Avoid direct skin contact with uncured bonding agents and cleaning solutions.

    • Handle sharp instruments with care to prevent punctures.

  • Cleaning and Maintenance:

    • Clean spills immediately according to the SDS recommendations.[2]

    • When cleaning the milling unit with Dentatec™, wear appropriate gloves and eye protection.

    • Regularly maintain the ventilation and suction systems to ensure optimal performance.

Disposal Plan

Proper disposal of waste materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste MaterialDisposal Method
Used Ceramic Blocks and Dust Dispose of as solid waste in accordance with local regulations.
Uncured Bonding Agents Dispose of as chemical waste. Do not pour down the drain.
Contaminated PPE (Gloves, masks, etc.) Dispose of in designated laboratory waste containers.
Empty Chemical Containers Triple-rinse with a suitable solvent and dispose of according to institutional guidelines.
Sharps (if applicable) Dispose of in a designated sharps container.

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical relationships in the handling protocol and emergency response.

G This compound® Material Handling Workflow cluster_prep Preparation cluster_handling Handling & Processing cluster_cleanup Cleaning & Disposal prep1 Review SDS prep2 Ensure Ventilation prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Mill/Grind with Suction prep3->handle1 handle2 Avoid Skin Contact handle1->handle2 clean1 Clean Spills Immediately handle2->clean1 clean2 Maintain Equipment clean1->clean2 dispose1 Segregate Waste clean2->dispose1 dispose2 Dispose per Protocol dispose1->dispose2

Caption: A logical workflow for handling this compound® materials, from preparation to disposal.

G Emergency Response for this compound® Material Exposure cluster_actions Immediate Actions cluster_followup Follow-up exposure Exposure Occurs action1 Remove Contaminated PPE exposure->action1 action2 Wash Affected Area (Skin/Eyes) exposure->action2 action3 Move to Fresh Air (Inhalation) exposure->action3 followup1 Consult SDS for First Aid action1->followup1 action2->followup1 action3->followup1 followup2 Seek Medical Attention if Symptoms Persist followup1->followup2 followup3 Report Incident followup2->followup3

Caption: A flowchart outlining the immediate steps to take in case of accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.